molecular formula C9H11N3 B1584448 4-(4,5-dihydro-1H-imidazol-2-yl)aniline CAS No. 61033-71-4

4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Cat. No.: B1584448
CAS No.: 61033-71-4
M. Wt: 161.2 g/mol
InChI Key: HSJPRHDSBNINIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,5-dihydro-1H-imidazol-2-yl)aniline is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJPRHDSBNINIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326271
Record name 4-(4,5-dihydro-1H-imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61033-71-4
Record name 4-(4,5-dihydro-1H-imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4,5-dihydro-1H-imidazol-2-yl)aniline basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Basic Properties of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of this compound, a molecule of significant interest in medicinal chemistry and materials science.[1] The compound's unique structure, featuring both an aniline and a 2-imidazoline moiety, presents two distinct basic centers. This guide dissects the relative contributions of each functional group to the overall basicity, establishes the primary site of protonation, and provides detailed, field-proven protocols for the experimental determination of its pKa. The narrative emphasizes the causal relationships between molecular structure and chemical properties, offering insights crucial for applications such as drug formulation, catalyst design, and reaction optimization.

Introduction: A Tale of Two Moieties

This compound (IUPAC Name: this compound) is a bifunctional organic compound that integrates an aromatic amine (aniline) with a cyclic amidine (2-imidazoline).[1][2] This unique combination imparts a rich chemical character, with its basicity being a cornerstone property that governs its behavior in both biological and chemical systems. Understanding which nitrogen atom is the preferred site of protonation and quantifying its strength is paramount for researchers.

The molecule possesses two potential basic sites, as illustrated below:

  • The Anilino Nitrogen (NA): The exocyclic sp3-hybridized nitrogen of the aniline ring.

  • The Imidazoline Nitrogens (NI): The endocyclic sp2-hybridized imine nitrogen and the sp3-hybridized amine nitrogen within the imidazoline ring.

A diagram illustrating the two key basic centers of the molecule was intended here. Caption: Key basic centers in this compound.

Theoretical Analysis of Basicity

The significant difference in basicity between the two nitrogen centers can be rationalized by analyzing their electronic environments.

The Anilino Nitrogen: A Weak Base

Arylamines, such as aniline, are notably less basic than their aliphatic counterparts.[3] The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6, indicating that aniline is a weak base.[3] This reduced basicity is a direct consequence of the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system.[4] This resonance stabilization is lost upon protonation, making the process energetically less favorable compared to the protonation of an alkylamine where no such stabilization exists.[3][4]

The Imidazoline Moiety: A Strong Guanidine-like Base

The 2-imidazoline ring contains a cyclic amidine system. Protonation occurs preferentially on the sp²-hybridized imino nitrogen. The resulting cation, an imidazolinium ion, is significantly stabilized by resonance, which delocalizes the positive charge across both nitrogen atoms.

This charge delocalization is highly effective, making the imidazoline moiety a much stronger base than the aniline. While specific experimental data for the parent 2-imidazoline can be scarce, its pKa is predicted to be around 10.17.[5] This places its basicity in a range comparable to aliphatic amines and significantly higher than aniline. The delocalization can be visualized as follows:

Protonation_Equilibrium R Plus + H+ P1 Resonance P2 Equilibrium

A diagram illustrating the protonation of the imidazoline nitrogen and the subsequent resonance stabilization of the cation was intended here. Caption: Protonation at the imidazoline nitrogen leads to a resonance-stabilized cation.

Predicted pKa Values

Based on the analysis of analogous structures, we can predict the approximate pKa values for the conjugate acids of the two basic centers.

Basic CenterFunctional Group TypePredicted pKa (of Conjugate Acid)Rationale
Imidazoline Nitrogen Amidine~10-11Strong resonance stabilization of the resulting imidazolinium cation.[5]
Anilino Nitrogen Aromatic Amine~4-5Delocalization of the nitrogen lone pair into the phenyl ring reduces basicity.[3][4]

This significant difference (~5-6 pKa units) confirms that for all practical purposes in a typical aqueous system, this compound will function as a monobasic compound, with protonation occurring exclusively at the imidazoline ring.

Experimental Determination of pKa

Trustworthy determination of basicity requires rigorous experimental validation. The following protocols describe two standard, self-validating methods for pKa measurement.

Method 1: Potentiometric Titration

Potentiometric titration is a robust and direct method for determining pKa. It involves monitoring the pH of a solution of the base as a strong acid is incrementally added.

Expertise & Causality:

  • Analyte Preparation: The hydrochloride salt form is often available and is soluble in water.[1] If starting with the free base, it should be dissolved in a slightly acidic solution to ensure full dissolution before back-titrating with a strong base, or dissolved in a suitable co-solvent like ethanol/water.

  • Titrant Choice: A standardized strong acid, typically 0.1 M HCl, is used as the titrant. Its strong nature ensures a sharp and easily identifiable inflection point at the equivalence point.

  • System Validation: Before the experiment, the pH meter must be calibrated using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa. This ensures the accuracy of the pH measurements.

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~50 mL of deionized, CO₂-free water. Gentle warming or the addition of a minimal amount of co-solvent (e.g., ethanol) may be used if solubility is low.

  • Calibration: Calibrate a high-precision pH meter according to the manufacturer's instructions using standard buffers.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Introduce a calibrated pH electrode and a magnetic stir bar.

  • Titration: Add standardized 0.1 M HCl in small, precise increments (e.g., 0.05 mL) from a calibrated burette.

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined by finding the pH at the half-equivalence point. The equivalence point is the point of maximum slope on the titration curve, which can be identified from the peak of the first derivative plot (ΔpH/ΔV vs. V).

Titration_Workflow A Prepare Analyte Solution (Compound in CO2-free water) C Setup Titration Apparatus (Stirrer, pH probe, Burette) A->C B Calibrate pH Meter (pH 4, 7, 10 buffers) B->C D Titrate with Standardized HCl (Record pH vs. Volume) C->D E Plot Titration Curve (pH vs. Volume HCl) D->E F Determine Equivalence Point (Max slope / 1st Derivative) E->F G Calculate pKa (pH at 1/2 Equivalence Volume) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the protonated (BH⁺) and neutral (B) forms of the molecule have distinct molar absorptivities at a specific wavelength.

Expertise & Causality:

  • Wavelength Selection: The ideal analytical wavelength (λ_max) is one where the difference in absorbance between the protonated and neutral species is maximal. This is determined by scanning the UV-Vis spectrum of the compound in highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions.

  • Buffer System: A series of buffers with known, stable pH values spanning the expected pKa (e.g., pH 9 to 12 for the imidazoline moiety) are required. Using a "universal" buffer system can simplify preparation.

  • Trustworthiness: The temperature must be strictly controlled as both pKa and absorbance can be temperature-dependent. The ionic strength of the buffer solutions should be kept constant to minimize activity coefficient effects.

Step-by-Step Protocol:

  • Spectral Scans: Prepare two stock solutions of the compound at the same concentration: one in 0.1 M HCl (fully protonated form) and one in 0.1 M NaOH (neutral form). Record their UV-Vis spectra (200-400 nm) to identify a suitable analytical wavelength.

  • Buffer Preparation: Prepare a series of at least 7-10 buffer solutions with accurately known pH values bracketing the expected pKa.

  • Sample Preparation: Prepare a set of solutions by adding a constant aliquot of a concentrated stock solution of the compound to each buffer solution. Ensure the final concentration is identical across all samples.

  • Absorbance Measurement: Measure the absorbance of each buffered solution at the predetermined analytical wavelength.

  • Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

    • pKa = pH + log[ (A - A_B) / (A_BH+ - A) ]

    • Where:

      • A = Absorbance of the sample at a given pH

      • A_B = Absorbance of the neutral (basic) form

      • A_BH+ = Absorbance of the protonated (acidic) form

    • A plot of log[ (A - A_B) / (A_BH+ - A) ] versus pH will yield a straight line with a y-intercept equal to the pKa.

Conclusion and Significance

The chemical architecture of this compound definitively establishes it as a potent base, with the basic character overwhelmingly dictated by the 2-imidazoline ring. The predicted pKa of its conjugate acid is in the range of 10-11, while the aniline nitrogen is comparatively non-basic. This pronounced basicity is a critical parameter for drug development professionals, influencing properties such as:

  • Salt Formation: The strong basicity allows for the reliable formation of stable hydrochloride or other salts, which can significantly improve the compound's solubility, stability, and bioavailability.[1]

  • Drug-Target Interactions: The protonation state at physiological pH (predominantly the charged imidazolinium form) is crucial for electrostatic interactions with biological targets like enzymes or receptors.[1]

  • Catalysis and Coordination Chemistry: The available lone pairs make this molecule a candidate as a bidentate ligand in coordination chemistry, with its basicity influencing the stability and reactivity of resulting metal complexes.[6]

The theoretical insights and practical methodologies provided in this guide offer a robust framework for researchers to confidently characterize and utilize the fundamental basic properties of this versatile molecule.

References

  • This compound hydrochloride - Smolecule.
  • N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2-(1,2-oxazol-5-yl)aniline - PubChem.
  • 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline | C9H11N3 | CID 414213 - PubChem.
  • Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes - MDPI.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC.
  • (PDF) 4-(4,5-Diphenyl-1H-imidazol-2-yl)
  • This compound|BLD Pharm.
  • SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar.
  • Basicity of Arylamines - Chemistry LibreTexts.
  • 5 Key Basicity Trends of Amines - Master Organic Chemistry.
  • Comparing basicity of imidazole and 2-imidazoline - Chemistry Stack Exchange.
  • This compound - Fluorochem.
  • 24.
  • Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline.

Sources

physicochemical characteristics of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Foreword: A Molecule of Interest in Modern Medicinal Chemistry

This compound, a molecule featuring a core 2-imidazoline ring linked to an aniline moiety, represents a significant scaffold in the landscape of drug discovery and development. The constituent functional groups—a strongly basic cyclic amidine (the imidazoline) and a nucleophilic aromatic amine (the aniline)—confer a rich chemical personality that makes it a versatile building block for synthesizing compounds with potential therapeutic activities, including antimicrobial and anticancer properties.[1] A thorough understanding of its fundamental physicochemical characteristics is not merely an academic exercise; it is the bedrock upon which its successful application in research and pharmaceutical development is built. These properties govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and pharmacokinetics.

This guide provides a detailed examination of the essential physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the experimental context and scientific rationale behind its determination.

Chemical Identity and Molecular Structure

The structure consists of a phenyl ring substituted with an amino group at position 4 and a 4,5-dihydro-1H-imidazol-2-yl group at position 1. The imidazoline ring contains a C=N double bond, making it a cyclic version of an amidine, a superbasic functional group.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound [2]
CAS Number 61033-71-4 [3][4][5]
Molecular Formula C₉H₁₁N₃ [2][3][5]
Molecular Weight 161.21 g/mol [3][5]
Canonical SMILES NC1=CC=C(C2=NCCN2)C=C1 [2]
InChI Key HSJPRHDSBNINIJ-UHFFFAOYSA-N [2][3]
Synonym 2-(p-Aminophenyl)-2-imidazoline [5]
Common Form Typically a solid [1]

| HCl Salt CAS | 61033-86-1 |[1][6] |

Critical Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in both chemical reactions and biological systems. This section details the key parameters for this compound and the methodologies for their empirical determination.

Melting Point: A Gateway to Purity and Stability

The melting point is a fundamental thermal property that provides a quick, reliable indication of a compound's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad, depressed range suggests the presence of impurities.

While specific experimental data for the free base is not widely published, it is expected to be a solid at room temperature.[1] The determination of this value is a critical first step in characterization.

This protocol follows the standard United States Pharmacopeia (USP) <741> methodology.

Rationale: The capillary method is chosen for its accuracy, small sample requirement, and reproducibility. The programmed heating rate is crucial; a slow ramp near the expected melting point ensures thermal equilibrium between the sample and the heating block, allowing for a precise reading.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a depth of 2-3 mm.

  • Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Equilibration and Slow Heating: Once the setpoint is reached, reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂.

  • Validation: Perform the measurement in triplicate to ensure consistency.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Dry & Powder Sample Prep2 Pack Capillary Tube Prep1->Prep2 Measure1 Insert into Apparatus Prep2->Measure1 Measure2 Rapid Heat to T_exp - 15°C Measure1->Measure2 Measure3 Heat at 1-2°C/min Measure2->Measure3 Measure4 Record T1 (Onset) & T2 (Clear) Measure3->Measure4 Analysis1 Report Range T1-T2 Measure4->Analysis1 Analysis2 Perform in Triplicate Analysis1->Analysis2

Caption: Workflow for Melting Point Determination.

Solubility Profile: The Key to Formulation and Bioavailability

Solubility is a critical determinant of a drug candidate's fate. Poor aqueous solubility can severely limit oral bioavailability, while solubility in organic solvents is crucial for synthesis, purification, and analytical characterization. The hydrochloride salt of the title compound is known to be soluble in water.[1]

Rationale: The shake-flask method is the gold standard for determining aqueous solubility. It is a straightforward equilibrium-based method that ensures the solution is fully saturated, providing a thermodynamically stable measurement.

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert flask.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the flask to stand undisturbed for at least 24 hours to permit the undissolved solid to settle. Alternatively, centrifuge the sample to separate the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility at that temperature.

Table 2: Predicted and Known Solubility

Solvent Expected Solubility Rationale / Data
Water Low (Free Base) The aniline and imidazoline rings provide some polarity, but the overall molecule is largely nonpolar.
Water (HCl Salt) Soluble The hydrochloride salt is ionic and readily solvated by water.[1]
Methanol, Ethanol Soluble Polar protic solvents capable of hydrogen bonding with the amine and imidazoline nitrogens.
DMSO, DMF Soluble Polar aprotic solvents effective at dissolving a wide range of organic molecules.
Dichloromethane Moderately Soluble A less polar solvent, but may still solubilize the compound to some extent.

| Hexanes, Ether | Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar functional groups. |

Dissociation Constant (pKa): The Driver of Ionization

The pKa values of a molecule are paramount as they dictate the degree of ionization at any given pH. This, in turn, influences solubility, membrane permeability, and receptor binding. This compound has two primary basic centers:

  • The Imidazoline Ring: Amidines are among the strongest organic bases, with pKa values typically in the range of 10-13. The protonation occurs on the sp²-hybridized nitrogen.

  • The Aniline Amino Group: Aromatic amines are much weaker bases due to the delocalization of the nitrogen lone pair into the phenyl ring. The pKa of aniline itself is around 4.6.[7]

We can predict that the imidazoline nitrogen will be the first and primary site of protonation.

Rationale: Potentiometric titration is a robust and direct method for measuring pKa. It involves monitoring the pH of a solution as a titrant is added, allowing for the precise determination of the inflection points corresponding to the pKa values.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/methanol co-solvent system if aqueous solubility is low).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accuracy, a derivative plot (dpH/dV vs. V) can be used to precisely locate the equivalence point(s).

  • Replicate: Perform the titration multiple times to ensure the result is reproducible.

pKaWorkflow A Dissolve Compound in Water/Co-solvent B Calibrate & Insert pH Electrode A->B C Titrate with Standardized HCl B->C D Record pH vs. Volume of Titrant C->D E Plot pH vs. Volume D->E F Determine Equivalence Point(s) E->F G Calculate pKa at Half-Equivalence Point F->G

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and identifying its key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of functional groups.

Expected Absorptions:

  • ~3450-3300 cm⁻¹: N-H stretching vibrations from both the aniline (two bands, symmetric and asymmetric) and the imidazoline N-H.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the -CH₂-CH₂- in the imidazoline ring.

  • ~1640-1620 cm⁻¹: C=N stretching from the imidazoline ring. This is a key, characteristic peak.

  • ~1620-1580 cm⁻¹: N-H bending (scissoring) of the primary amine.

  • ~1600, 1500 cm⁻¹: Aromatic C=C ring stretching.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Aromatic Protons: Two sets of doublets in the ~6.5-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring.

  • Aniline -NH₂: A broad singlet, typically around ~5.0-6.0 ppm, which is exchangeable with D₂O.

  • Imidazoline -CH₂-CH₂-: A singlet or a complex multiplet around ~3.0-4.0 ppm, representing the four equivalent or non-equivalent methylene protons.

  • Imidazoline -NH: A broad singlet, often at a higher chemical shift (>8 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Imidazoline C=N: The quaternary carbon of the C=N bond will appear downfield, typically in the ~160-170 ppm region.

  • Aromatic Carbons: Four signals in the aromatic region (~110-150 ppm).

  • Imidazoline -CH₂-: A signal in the aliphatic region, typically around ~40-50 ppm.

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

Expected Results (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound.

  • Key Fragments: Fragmentation may occur via cleavage of the bond between the phenyl ring and the imidazoline ring, or through ring opening of the imidazoline.

Conclusion

The physicochemical properties of this compound define its potential and limitations as a molecular building block. Its dual basicity, governed by the strongly basic imidazoline ring and the weakly basic aniline moiety, is a defining feature that dictates its behavior in varying pH environments. Its solubility profile, particularly the enhanced aqueous solubility of its salt form, is critical for biological applications. The spectroscopic data provides an unambiguous fingerprint for structural confirmation and quality control. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently utilize this versatile compound in the pursuit of new chemical entities.

References

  • Smolecule. This compound hydrochloride.
  • Khattab, M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
  • CymitQuimica. This compound.
  • BLD Pharm. This compound.
  • Sigma-Aldrich. 2-(4,5-dihydro-1H-imidazol-2-yl)aniline.
  • Acros Pharmatech. This compound hydrochloride.
  • Fluorochem. This compound.
  • Santa Cruz Biotechnology. 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine.
  • SciSupplies. This compound, 97.0%, 1g.
  • NIST. Aniline - NIST Chemistry WebBook. Available from: [Link]

Sources

An In-depth Technical Guide to 4-(4,5-dihydro-1H-imidazol-2-yl)aniline (CAS Number 61033-71-4)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates available information on its chemical and physical properties, synthesis, analytical characterization, and safety considerations. Furthermore, it delves into the prospective pharmacological applications of this scaffold, drawing insights from studies on structurally related compounds. The guide aims to serve as a foundational resource for researchers engaged in the exploration and utilization of this versatile molecule.

Introduction: The Imidazoline Scaffold in Modern Chemistry

The 2-arylimidazoline moiety, the core of this compound, is a privileged scaffold in medicinal chemistry. This structural motif is present in numerous biologically active compounds, attributable to the unique electronic and steric properties of the dihydroimidazole ring. The presence of an aniline substituent further enhances its chemical versatility, providing a reactive handle for derivatization and influencing its interaction with biological targets. Research suggests that compounds bearing this core structure may exhibit a range of biological activities, including potential as antitumor, antimicrobial, and antifungal agents.[1] The dual functionality of the imidazole and aniline components offers diverse pathways for chemical modification and biological activity, making it a compelling lead structure in drug discovery.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 61033-71-4Fluorochem
Molecular Formula C₉H₁₁N₃Fluorochem
Molecular Weight 161.20 g/mol Fluorochem
IUPAC Name This compoundFluorochem
Canonical SMILES NC1=CC=C(C2=NCCN2)C=C1Fluorochem
InChI Key HSJPRHDSBNINIJ-UHFFFAOYSA-NFluorochem
Physical Form Solid (predicted)---
Storage Keep in dark place, inert atmosphere, room temperatureBLD Pharm

Note: Some physical properties are predicted based on the structure and data for similar compounds due to limited publicly available experimental data.

The hydrochloride salt of this compound (CAS Number: 61033-86-1) is also commercially available and is often used in biological assays due to its increased water solubility.[1]

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established organic chemistry transformations. The most direct and widely cited method for the formation of 2-imidazolines is the condensation reaction between a nitrile and a diamine.

Proposed Synthetic Pathway

A highly plausible and efficient synthesis involves the reaction of 4-aminobenzonitrile with ethylenediamine. This reaction is typically catalyzed by a Lewis acid or proceeds under high temperature and pressure, often with the release of ammonia.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on standard procedures for imidazoline synthesis and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-aminobenzonitrile (1 equivalent) and dry toluene.

  • Reagent Addition: Add ethylenediamine (1.1 equivalents) to the suspension.

  • Catalysis (Optional but Recommended): Introduce a catalytic amount of a Lewis acid (e.g., AlCl₃) or p-toluenesulfonic acid to facilitate the cyclization.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity

The molecule possesses two primary reactive sites: the aniline amino group and the imidazoline ring.

  • Aniline Moiety: The primary aromatic amine is nucleophilic and can undergo a variety of reactions, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

  • Imidazoline Ring: The imidazoline ring is generally stable but can be cleaved under harsh acidic or basic conditions. The secondary amines within the ring can also be functionalized.

Analytical Characterization

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound. Based on data from structurally similar compounds, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the methylene protons of the imidazoline ring.

    • The aromatic protons will likely appear as two doublets in the range of 6.5-7.8 ppm.

    • The methylene protons of the imidazoline ring are expected to be a singlet or a multiplet around 3.5-4.0 ppm.

    • The amine protons (both on the aniline and in the imidazoline ring) may appear as broad singlets and their chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • The quaternary carbon of the C=N bond in the imidazoline ring is expected to be in the 160-165 ppm region.

    • Aromatic carbons will resonate in the 114-150 ppm range.

    • The methylene carbons of the imidazoline ring will likely appear around 45-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 162.21.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • N-H stretching (amine): A broad band in the region of 3200-3500 cm⁻¹.

  • C=N stretching (imidazoline): A sharp peak around 1600-1650 cm⁻¹.

  • C-N stretching: In the 1250-1350 cm⁻¹ region.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis. A method adapted from a similar compound, 3-(4,5-dihydro-1H-imidazol-2-yl)aniline, suggests the following starting conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[2]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aniline chromophore (likely around 254 nm).

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively published, the 2-arylimidazoline scaffold is a well-established pharmacophore.

Anticancer Potential

The imidazole ring is a key component of many compounds with demonstrated anticancer activity.[1] Derivatives of the related benzimidazole structure have shown potent activity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer. For instance, some benzothiazole aniline derivatives have been investigated as new chemotherapy agents.[3] A novel 1H-imidazole [4,5-f][1][2] phenanthroline derivative exhibited significant inhibitory activity against colorectal cancer cells with IC₅₀ values in the low micromolar range (1.74 µM in HCT116 cells).[4] It is hypothesized that these compounds may exert their effects through the inhibition of kinases involved in cell proliferation and survival pathways, such as the PI3K/AKT/mTOR pathway.[4]

Anticancer_MoA Compound This compound (or derivative) PI3K PI3K Compound->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of

Caption: Postulated mechanism of anticancer action via PI3K/AKT/mTOR pathway.

Antimicrobial Activity

The imidazole scaffold is also a cornerstone in the development of antimicrobial agents.[1] The positively charged nature of the imidazoline ring at physiological pH may facilitate interactions with negatively charged microbial membranes, leading to cell disruption. Furthermore, imidazole-containing compounds can act as enzyme inhibitors, targeting essential microbial metabolic pathways. Studies on various substituted imidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[5]

Adrenergic and Imidazoline Receptor Interactions

2-arylimidazoline derivatives are well-known for their interaction with adrenergic and imidazoline receptors.[4][6][7] Compounds like clonidine, which share the core imidazoline structure, are potent α₂-adrenergic agonists used as antihypertensives. These compounds act on central α₂-receptors to reduce sympathetic outflow. It is plausible that this compound could serve as a scaffold for developing novel ligands for these receptor systems.

Safety and Handling

  • Potential Hazards:

    • Toxicity: Aniline and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin. They can affect the blood (methemoglobinemia), leading to cyanosis.

    • Irritation: May cause skin, eye, and respiratory tract irritation.

    • Carcinogenicity/Mutagenicity: Aniline is classified as a suspected carcinogen and mutagen.

  • Recommended Handling Procedures:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from oxidizing agents and sources of ignition.

Conclusion and Future Directions

This compound is a molecule with considerable untapped potential. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting point for the development of compound libraries for high-throughput screening. The established biological activities of the 2-arylimidazoline scaffold in oncology, infectious diseases, and neurology provide a strong rationale for further investigation. Future research should focus on the detailed biological evaluation of this core molecule and its derivatives to elucidate specific mechanisms of action and to identify lead compounds for further drug development.

References

  • Khattab, M., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 937-947.
  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26.
  • Dake, S. A., et al. (2017). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Journal of Organic & Inorganic Chemistry, 3(2), 5.
  • Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Chemistry & Biology Interface, 11(4), 1-13.
  • Al-Radadi, N. S., & Al-Hussain, S. A. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5153.
  • Guan, X., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1][2] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 929, 175120.

  • SIELC Technologies. (2018). Separation of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline on Newcrom R1 HPLC column. Available from: [Link]

  • Head, D. B., et al. (1991). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry, 34(5), 1548-1555.
  • Bream, R. N., et al. (2003). Adrenergic and nonadrenergic effects of imidazoline and related antihypertensive drugs in the brain and periphery. Clinical and Experimental Hypertension, 25(3-4), 173-189.
  • Ernsberger, P., et al. (1990). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. Journal of Pharmacology and Experimental Therapeutics, 253(2), 688-696.
  • Pigini, M., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry, 5(5), 833-841.

Sources

A Comprehensive Guide to the Structure Elucidation of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. The compound 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, a molecule featuring the pharmacologically significant 2-imidazoline scaffold linked to an aniline moiety, presents a compelling case study in modern structure elucidation.[1] Its potential applications in drug discovery necessitate a rigorous and multi-faceted analytical approach to confirm its identity and purity.[1]

This technical guide eschews a simple recitation of procedures. Instead, it offers a strategic, field-proven workflow designed for researchers and drug development professionals. We will dissect the logic behind the sequence of analysis, delve into the interpretation of spectral data, and demonstrate how a combination of orthogonal analytical techniques provides a self-validating system for structural confirmation. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that each analytical step logically informs the next, culminating in a structure that is beyond reproach.

Initial Assessment: The Molecular Blueprint

Before any instrument is calibrated, a thorough in-silico analysis of the target structure is paramount. This predictive step allows us to anticipate spectral features and design our experiments more intelligently.

Molecular Structure: this compound Molecular Formula: C₉H₁₁N₃ Molecular Weight: 161.21 g/mol

Key Structural Features:

  • 1,4-Disubstituted Benzene Ring: An aromatic system indicating characteristic signals in both NMR and IR spectroscopy.

  • Primary Aryl Amine (-NH₂): A key functional group with distinct IR stretching bands and exchangeable protons in ¹H NMR.

  • 2-Imidazoline Ring: A cyclic amidine system containing two methylene (-CH₂-) groups and a secondary amine (-NH-). This ring is the most structurally complex region.

Our analytical strategy will be to first confirm the molecular formula and weight, then identify the key functional groups, and finally, assemble the molecular puzzle by establishing the precise connectivity between the aniline and imidazoline fragments.

Mass Spectrometry: The First Gate of Confirmation

Mass spectrometry (MS) is the initial and most direct method for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for this purpose, as its mass accuracy provides a high degree of confidence in the proposed molecular formula.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a 50:50 mixture of HPLC-grade methanol and deionized water with 0.1% formic acid. The acid ensures the protonation of the basic nitrogen atoms, facilitating ionization.

  • Instrumentation: Utilize a High-Resolution Mass Spectrometer, such as a Q-TOF or Orbitrap, equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ion mode is selected due to the presence of multiple basic nitrogen atoms (amine and amidine) that readily accept a proton.

  • Data Acquisition: Acquire the full scan spectrum over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation pattern. This step is crucial for substantiating the proposed structure.

Data Interpretation: From Mass to Formula and Fragments

Expected High-Resolution Data

ParameterExpected ValueRationale
Molecular Formula C₉H₁₁N₃Based on the known structure.
Exact Mass 161.0953Calculated for C₉H₁₁N₃.
[M+H]⁺ Ion 162.1031Calculated for C₉H₁₂N₃⁺.

The causality here is direct: a measured mass of 162.1031 ± 5 ppm provides strong, trustworthy evidence for the elemental composition of C₉H₁₁N₃, immediately ruling out numerous other possibilities.

Fragmentation Analysis (MS/MS)

The fragmentation pattern provides a roadmap of the molecule's weakest points and most stable resulting fragments. The primary fragmentation is anticipated to occur within the imidazoline ring and at the bond connecting it to the aniline ring.

G cluster_0 Primary Fragmentation Pathways M [M+H]⁺ m/z 162.10 F1 Loss of NH₃ (Ammonia) M->F1 F2 Cleavage of Imidazoline Ring M->F2 Frag1 [C₉H₉N₂]⁺ m/z 145.08 F1->Frag1 -17.03 Da Frag2 [C₇H₈N]⁺ m/z 106.07 F2->Frag2 Benzenaminium, 4-ethenyl- Frag3 [C₈H₈N₃]⁺ m/z 146.07 F2->Frag3 Loss of CH₂

Caption: Predicted MS/MS fragmentation pathway for protonated this compound.

Infrared Spectroscopy: A Rapid Functional Group Survey

Infrared (IR) spectroscopy is a fast, non-destructive technique that excels at identifying the presence or absence of key functional groups.[2] It serves as a rapid quality check that must align with the proposed structure.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 600 cm⁻¹. A background scan is performed first to subtract atmospheric H₂O and CO₂ signals.

Data Interpretation: Correlating Bands with Bonds

The IR spectrum should display a combination of characteristic absorption bands validating the aniline and imidazoline moieties.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3450 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Confirms the aniline amine group. Two distinct peaks are expected.
3300 - 3100N-H StretchSecondary Amine (-NH-)Confirms the N-H bond within the imidazoline ring.
3100 - 3000C-H StretchAromatic C-HIndicates the presence of the benzene ring.
2960 - 2850C-H StretchAliphatic C-HConfirms the methylene (-CH₂-) groups in the imidazoline ring.
~1620C=N StretchAmidineA strong, sharp peak confirming the core imidazoline structure.
1600, 1500C=C StretchAromatic RingCharacteristic "ring breathing" modes of the benzene ring.
850 - 800C-H Bend (out-of-plane)1,4-Disubstituted BenzeneProvides evidence for the substitution pattern on the aromatic ring.

NMR Spectroscopy: The Definitive Structural Arbiter

While MS provides the formula and IR confirms functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the ultimate proof of structure by mapping the carbon-hydrogen framework and establishing atom-to-atom connectivity.

Workflow for Comprehensive NMR Analysis

G cluster_workflow NMR Elucidation Workflow Proton ¹H NMR (Proton Count & Environment) Carbon ¹³C NMR & DEPT (Carbon Count & Type) Proton->Carbon COSY COSY (¹H-¹H Correlation) Proton->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) Carbon->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Final Final Structure (Unambiguous Connectivity) HMBC->Final COSY->HMBC

Caption: Logical workflow for structure elucidation using a suite of NMR experiments.

Experimental Protocol: High-Field NMR
  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the compound and slows the exchange of N-H protons, often allowing them to be observed as distinct signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion, especially in the aromatic region.

  • Experiments: Acquire the following spectra:

    • ¹H NMR

    • ¹³C{¹H} NMR (proton-decoupled)

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

Data Interpretation: Assembling the Structure

¹H NMR Spectrum (Predicted)

  • δ ~6.6-7.5 ppm (AA'BB' system, 4H): The 1,4-disubstituted aromatic ring will show two doublets. The doublet upfield (closer to 6.6 ppm) corresponds to the two protons ortho to the electron-donating -NH₂ group. The downfield doublet corresponds to the protons ortho to the electron-withdrawing imidazoline group.

  • δ ~5.5-6.0 ppm (broad singlet, 2H): The primary amine (-NH₂) protons. This signal will disappear upon addition of a drop of D₂O, a key validation step.

  • δ ~3.6 ppm (singlet, 4H): The four protons of the two methylene groups (-CH₂-CH₂) in the imidazoline ring are chemically equivalent due to rapid conformational averaging, resulting in a single peak.

  • δ ~7.0-8.0 ppm (broad singlet, 1H): The secondary amine (-NH-) proton of the imidazoline ring. This is also D₂O exchangeable.

¹³C NMR Spectrum (Predicted) Based on the molecule's symmetry, 7 distinct carbon signals are expected.

  • δ ~165 ppm (C): The quaternary C=N carbon of the imidazoline ring, the most downfield signal.

  • δ ~150 ppm (C): The aromatic carbon directly attached to the -NH₂ group (C-NH₂).

  • δ ~128 ppm (CH x 2): The two aromatic carbons ortho to the imidazoline group.

  • δ ~118 ppm (C): The aromatic carbon directly attached to the imidazoline group.

  • δ ~113 ppm (CH x 2): The two aromatic carbons ortho to the -NH₂ group.

  • δ ~45 ppm (CH₂ x 2): The two equivalent methylene carbons of the imidazoline ring.

The Power of 2D NMR: The Final Connection

While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.

  • HSQC: Will show a clear correlation between the proton signal at ~3.6 ppm and the carbon signal at ~45 ppm, confirming the -CH₂- assignment. It will also link the aromatic protons to their respective carbons.

  • HMBC: This is the most critical experiment for final confirmation. The key correlation to observe is a 3-bond coupling (³JCH) from the aromatic protons ortho to the imidazoline ring (at ~7.5 ppm) to the C=N carbon of the imidazoline ring (at ~165 ppm). This single cross-peak unambiguously proves the connectivity between the aniline and imidazoline rings, completing the elucidation.

Integrated Conclusion: A Self-Validating Approach

The structure elucidation of this compound is achieved not by a single technique, but by the convergence of evidence from three orthogonal methods.

  • HRMS establishes the correct elemental formula (C₉H₁₁N₃).

  • IR Spectroscopy confirms the presence of the required functional groups (primary amine, secondary amine, aromatic ring, C=N).

  • NMR Spectroscopy provides the definitive atomic arrangement, with ¹H and ¹³C data accounting for every atom and 2D experiments (especially HMBC) locking the fragments into their final, validated positions.

References

  • Smolecule. (n.d.). This compound hydrochloride. Retrieved from Smolecule Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKpDKN59_4t9PctwUWq61nhxOIZL2agzUaTwL7s6hzY7JFqRo3fDLZ0Si3BxZ3EPEZfIDky5Vz9JHc027ddLJhw0OiqzcfqK2YENPwvgEFoFyEpmBOQvBhOZozc8aM3LIaAXEl0J4=]
  • BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Retrieved from BenchChem Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjgB3uYP4uwpprOt0bk-cZr_WeIMqRUFn_DTtg8cRM59M4D8CdzWkkrFAkH5CttzwyzxkmxbO65G-OBe72kwRV2LprsWU_Ec7G9hc-dlrkLQuLNClYBIUkuaYzuKP3rXBs0E7-f7ut1fJJwWRpD1nXOs7SrustjU4KHMH_z48pMO9mGoBRZgzVz4cGraHtjvYFwMf6suKX_ZuLkbiTj-ZrKdyJF5eytYDidxsHrKfxRBiLvYdiyEjGzDg77udEZa3M]
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from University of Colorado Boulder, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHmIxxM_Ri-KseRNAn8vrWgeqdvlwrXF0lrhCql4cNmFl_tkImA98Dm09jxeUAYJAvTrrrOpfc-I9HmD3bCjMzBVmjNnimuUHS-7fJPGUxUJ0yZGug1NODzKdu1bRjqs_dqA5vWM-QypG0usNJzEIHo1CjjwvlOSqs0ne0GCSPRRPgRfJi3EurNL4OG44=]
  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Jten2cHxQH6vLPLbpAX_muBw60eN8lOYUZTUZLtqH1NYJJKAtt-EZXFqDQBiQ1GH8TK3iwByjQybZCPJSM_WPh7OH7hKQT0MnW1R8TEQbx6DPxiBlN35qAydZeICky8shA==]
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI0noycd14R6dyXDUtRz0Ys8T6M0_w8K3rOeWP2GfQgILaQwc85bXHCjdpNCUjC2niXHOHtr2LR_lB5K2g5Bx5nmAFj8FaA9kpHPgv2WpLTWAlGR_26T6NmnL4yTq41LHjsjHH97KgMnZtikeaJSqdfXfcrBkZeGmaTgbn9rykNcwuI6kZMZFNHzqeHbkkmDX90YU73K4RlC0CCmPaK42xJWANbBnWNW7OopgCa1hzst9qbzKFTZWs6wnmEzKWCnBsJ0qKf7i2oGqk1EBMrE87S7TCKiNj6po3zhFQLDaFpiCYl4-8dq6c9gRc_-iLT7EC2esBfXK71TpvNTUsg5qsmLultovyioo=]
  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc3k7IZZC3FG8wleO7LxwIHm8MNx9yQhJh-wfaVgsITuaY0NTh1AyEh0Zoh5aPt2_9wee08wl0eAA9NDbDIiaSLTygOtRB1cvOKSGz5kN00tUHfF-mr7tbovod66c90-buY0K-MWnKnQAVlAMLNrlJA1a5KqY55_W-4vGXuQ2NAcxUK303RnSgUt4PJtRCJio59K1u1DpLltO2mgHi42f7JETNJDA0wUntlDhRagMVPjEYRt_OmcraVE6yJJeJAIemCHZpJ3fD3fnBrVW2dPNDxfjtPSTn3PPeSTPxzjSio2-ffHrmL9KzSaVCv2_zFnZiuZdYHy20AMjQ]
  • University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. Retrieved from University of Wisconsin-Madison, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2MXAorNhf_-tbOD_5623RsU9URd17W-219mTpow3YjtysRVE2oAFTDDLUivp2nxK63BadSHQRVGBwkznZ85tQSiPQnm4QjyPdxQVqf-ZnLB1B_jZo6p0P6ozjQfHw0EXCtGItFdks4zn87n__6cCUp2Z3AlhUpb8nb_EQXiLwKPpetokRMIRgsI9lefplmUpdNd5O2jjsc4LIGNzoqq4W-1M=]

Sources

spectroscopic data for 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical analysis of the (CAS No: 61033-71-4 [free base]).[1] As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation grounded in the principles of analytical chemistry. We will explore the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Analytical Overview

This compound is a hybrid structure comprising a p-substituted aniline ring and a 2-substituted 2-imidazoline ring. This unique combination presents distinct features in each analytical technique. The aniline moiety provides aromatic signals and characteristic amine absorptions, while the imidazoline ring contributes aliphatic and amidine-specific signals.

Our approach is to deconstruct the molecule, predict the spectral output of each component, and then synthesize this information to build a complete, validated analytical profile.

cluster_molecule This compound cluster_workflow Spectroscopic Characterization Workflow mol NMR NMR Spectroscopy (¹H & ¹³C) Structure Structure Elucidation & Confirmation NMR->Structure Provides atomic connectivity and chemical environment IR Infrared (IR) Spectroscopy IR->Structure Identifies functional groups (N-H, C=N) MS Mass Spectrometry (MS) MS->Structure Determines molecular weight and fragmentation

Caption: Overall workflow for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the polar compound and its exchangeable amine (NH₂) and imine (NH) protons typically appear as distinct, albeit broad, signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

  • Instrument Parameters: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence with 16-32 scans is usually sufficient. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or APT) is used to enhance signal-to-noise and provide information on the number of attached protons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to show four distinct regions corresponding to the aromatic, amine/imine, and aliphatic protons. The analysis of related 1,2-diaryl-1H-4,5-dihydroimidazoles provides a strong basis for these predictions.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Expert Insights
Aromatic (H-a) 6.60 - 6.70Doublet (d)2HProtons ortho to the electron-donating NH₂ group are highly shielded, resulting in a significant upfield shift. An AA'BB' splitting pattern is expected.
Aromatic (H-b) 7.50 - 7.60Doublet (d)2HProtons ortho to the electron-withdrawing imidazoline group are deshielded and appear downfield.
Aniline (NH₂) ~5.0 - 5.5 (DMSO-d₆)Broad Singlet (br s)2HThis is an exchangeable proton. Its chemical shift is highly dependent on solvent, concentration, and temperature.
Imidazoline (CH₂) ~3.80 - 4.00Singlet (s)4HThe two methylene groups are chemically and magnetically equivalent, resulting in a single, integrated signal. In some systems, this can appear as two multiplets.[3]
Imidazoline (NH) ~7.0 - 8.0 (DMSO-d₆)Broad Singlet (br s)1HThis exchangeable proton is part of the amidine system and is typically deshielded.
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Six signals are predicted for this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Expert Insights
Imidazoline (C=N) 162.0 - 166.0This quaternary carbon of the amidine functional group is highly deshielded and serves as a key diagnostic peak.
Aromatic (C-NH₂) 150.0 - 154.0The carbon atom directly attached to the nitrogen is significantly deshielded.
Aromatic (CH-b) 128.0 - 130.0Aromatic carbons ortho to the imidazoline group.
Aromatic (C-Imidazoline) 118.0 - 122.0The ipso-carbon where the imidazoline ring is attached.
Aromatic (CH-a) 113.0 - 115.0Aromatic carbons ortho to the NH₂ group, shielded by its electron-donating effect.
Imidazoline (CH₂) ~45.0 - 50.0The aliphatic methylene carbons of the imidazoline ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is a direct probe of molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and automatically subtracted from the sample spectrum. This protocol is non-destructive and requires minimal sample preparation.

Interpretation of Key IR Absorptions

The IR spectrum of this compound will be characterized by distinct stretching and bending vibrations corresponding to its amine, imine, and aromatic components.[4][5]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group Assignment
N-H Stretch (Amine) 3450 - 3300MediumPrimary Amine (NH₂) - Asymmetric & Symmetric stretches (two bands expected).
N-H Stretch (Imine) 3300 - 3100Medium, BroadSecondary Amine/Imine (NH) of the imidazoline ring.
C-H Stretch (Aromatic) 3100 - 3000Medium=C-H bonds of the benzene ring.
C-H Stretch (Aliphatic) 3000 - 2850Medium-C-H bonds of the imidazoline CH₂ groups.
C=N Stretch (Imidazoline) 1640 - 1600StrongThe amidine C=N double bond. This is a highly diagnostic peak.[6]
C=C Stretch (Aromatic) 1610 - 1580 & 1520 - 1480Medium-StrongBenzene ring skeletal vibrations.
C-N Stretch 1350 - 1250MediumAromatic C-N and Aliphatic C-N stretches.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique ideal for obtaining the protonated molecular ion, while Electron Ionization (EI) induces more extensive fragmentation.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A trace of formic acid is often added to aid protonation in positive ion mode.

  • Infusion: Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters: Operate the mass spectrometer in positive ion mode. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺.

Molecular Ion and Fragmentation Analysis
  • Molecular Formula: C₉H₁₁N₃

  • Monoisotopic Mass: 161.0953 g/mol

  • Expected ESI-MS Signal: A strong signal at m/z 162.1031 corresponding to the [M+H]⁺ ion.

The fragmentation pattern provides a fingerprint of the molecule's structure. Under harsher conditions (e.g., EI or collision-induced dissociation in MS/MS), predictable bond cleavages occur.

parent [M+H]⁺ m/z = 162 frag1 Fragment A m/z = 119 parent->frag1 Loss of C₂H₅N (ethylenimine) frag2 Fragment B m/z = 134 parent->frag2 Loss of NH₃ (ammonia) frag3 Fragment C m/z = 92 frag1->frag3 Loss of HCN (hydrogen cyanide)

Caption: Predicted major fragmentation pathways for this compound.

  • Pathway 1 (Loss of Ethylenimine): A common fragmentation for 2-imidazolines is the retro-Diels-Alder-like cleavage of the ring, leading to the loss of ethylenimine (C₂H₅N, 43 Da). This would produce a fragment ion at m/z 119, corresponding to protonated 4-aminobenzonitrile.

  • Pathway 2 (Loss of Ammonia): Loss of the aniline amino group as ammonia (NH₃, 17 Da) from the molecular ion could also occur, though it may be less favored. This would yield a fragment at m/z 145 (not shown in diagram for clarity) or from subsequent fragments.

  • Subsequent Fragmentation: The 4-aminobenzonitrile fragment (m/z 119) can further lose hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 92.

Conclusion: An Integrated Analytical Approach

The structural confirmation of this compound is unequivocally achieved through the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of essential amine and amidine functional groups. Finally, high-resolution mass spectrometry validates the molecular formula and provides structural insights through predictable fragmentation patterns. This integrated guide serves as a robust framework for the characterization and quality control of this important chemical entity in a research and development setting.

References

  • New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique.
  • One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][7][8]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022). PubMed Central. Retrieved from [Link]

  • ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (2020). PubMed Central. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR Spectrum of imidazoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Characteristic IR Absorption Peaks of Functional Groups. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

Sources

4-(4,5-dihydro-1H-imidazol-2-yl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(4,5-dihydro-1H-imidazol-2-yl)aniline: A Versatile Building Block in Modern Drug Discovery

Executive Summary

This compound is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and material science. Its unique structure, featuring a reactive aniline moiety connected to a 2-imidazoline ring, makes it a valuable pharmacophore and a versatile synthetic intermediate. This guide provides a comprehensive overview of its fundamental physicochemical properties, established synthetic strategies, and its burgeoning applications as a lead compound in the development of novel therapeutics. We will delve into its role in generating compounds with potential antitumor, antimicrobial, and antiviral activities, supported by mechanistic insights and conceptual experimental protocols designed for research and development professionals.

Core Physicochemical Properties

The utility of any chemical entity in a research and development setting begins with a thorough understanding of its fundamental properties. This compound is typically handled and available as both a free base and a hydrochloride salt, each with distinct properties relevant to its storage, handling, and application in synthesis.

The core structure consists of two key components: the aniline ring , which provides an aromatic scaffold and a primary amine group that is a key site for derivatization, and the 4,5-dihydro-1H-imidazole (imidazoline) ring , a cyclic guanidine analogue known for its ability to engage in hydrogen bonding and interact with various biological targets. The basicity of the nitrogens in the imidazoline ring allows for the formation of stable salts, such as the commonly used hydrochloride salt, which often improves solubility and stability.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Molecular Formula C₉H₁₁N₃C₉H₁₁N₃·HCl[1][2]
Molecular Weight 161.21 g/mol ~197.66 g/mol [1][2]
IUPAC Name This compoundThis compound hydrochloride[2][3]
CAS Number 61033-71-461033-86-1[1][2][3][4]
Canonical SMILES NC1=CC=C(C2=NCCN2)C=C1Cl.NC1=CC=C(C2=NCCN2)C=C1[3]
InChI Key HSJPRHDSBNINIJ-UHFFFAOYSA-NN/A[1]

Synthesis and Derivatization Strategies

The synthesis of this compound and its analogues relies on established organic chemistry principles. The choice of a specific route is often dictated by the availability of starting materials and the desired scale of the reaction.

General Synthetic Pathways

Several robust methods are employed for the construction of the core 2-arylimidazoline scaffold.[2] These include:

  • Condensation Reactions: A common approach involves the condensation of a benzonitrile derivative (e.g., 4-aminobenzonitrile) with ethylenediamine, often catalyzed by an acid. This reaction directly forms the imidazoline ring.

  • Cyclization Processes: Starting with an activated benzoic acid derivative (like an acyl chloride or ester) and reacting it with ethylenediamine, followed by an intramolecular cyclization and dehydration step, yields the desired product.

  • Reduction of Nitro Precursors: A multi-step synthesis can be employed where a 4-nitro-substituted precursor is first used to construct the imidazoline ring. The nitro group is then subsequently reduced to the primary aniline using standard reduction techniques (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂/HCl), providing the final molecule. This method is advantageous when the primary amine is incompatible with the imidazoline formation conditions.

A generalized workflow for its synthesis is depicted below.

cluster_start Starting Materials cluster_proc Core Synthesis cluster_end Final Product & Refinement A Aniline/Benzonitrile Precursor C Condensation / Cyclization (Acid or Lewis Acid Catalyst) A->C B Ethylenediamine or equivalent B->C D Crude Product C->D Reaction completion E Purification (Crystallization / Chromatography) D->E F Final Product: This compound E->F cluster_drug Therapeutic Agent cluster_cells Biological System cluster_outcomes Cellular Outcomes Drug Imidazoline-Based Drug Complex CancerCell Cancer Cell (e.g., HeLa) Drug->CancerCell Selective Uptake/ Interaction NormalCell Normal Fibroblast Cell (e.g., BALB/3T3) Drug->NormalCell Minimal Interaction Apoptosis High Cytotoxicity (Apoptosis) CancerCell->Apoptosis Triggers Cell Death Viability Low Cytotoxicity (Maintained Viability) NormalCell->Viability

Caption: Selective action of an imidazoline-derived agent on cancer cells.

Antimicrobial and Antiviral Applications

The structural motif is also being explored for infectious diseases. Preliminary studies suggest that the hydrochloride salt of this compound exhibits antimicrobial activity against certain bacterial strains. [2] Furthermore, the closely related benzimidazole scaffold is a cornerstone in the development of agents against the Hepatitis C Virus (HCV). Derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline have been synthesized and investigated as inhibitors of critical viral enzymes like the NS5B RNA-dependent RNA polymerase and the NS3-4A serine protease, both of which are essential for viral replication. [5]The ability of the core heterocyclic system to fit into allosteric or active sites of these enzymes makes it a privileged scaffold for antiviral drug design. This provides a strong rationale for exploring this compound as a building block for new antiviral agents.

Conceptual Experimental Protocol: Synthesis of a Novel Amide Derivative

To illustrate the utility of this compound as a synthetic intermediate, this section provides a conceptual, step-by-step workflow for its derivatization. This protocol describes the acylation of the aniline amine with a substituted benzoyl chloride, a common strategy to create a library of compounds for structure-activity relationship (SAR) studies.

Objective: To synthesize N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-chlorobenzamide.

Materials:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Methodology:

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.

    • Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

    • Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine. The base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting amine.

  • Acylation:

    • Dissolve 1.05 equivalents of 4-chlorobenzoyl chloride in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring. A slow addition rate prevents side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

    • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acid chloride and the HCl byproduct.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude solid using silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and evaporate the solvent.

    • The structure and purity of the final compound must be validated. This is a self-validating step ensuring the integrity of the result.

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • Mass Spectrometry (MS): To verify the molecular weight.

      • HPLC: To determine the purity of the final product (>95% is typically required for biological assays).

A 1. Dissolve Starting Material and Base in Anhydrous DCM at 0°C B 2. Add 4-Chlorobenzoyl Chloride Solution Dropwise A->B Slow addition C 3. Stir at Room Temperature (Monitor by TLC) B->C Allow to warm D 4. Aqueous Work-up (NaHCO₃, H₂O, Brine) C->D Reaction complete E 5. Dry and Concentrate Organic Layer D->E F 6. Purify by Silica Gel Chromatography E->F G 7. Characterize Final Product (NMR, MS, HPLC) F->G

Sources

The Enigmatic Core: A Technical Guide to 2-(4-aminophenyl)-2-imidazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(4-aminophenyl)-2-imidazoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct extensive research on this specific molecule is not widely published, this document synthesizes available information on its synthesis, potential mechanism of action, and prospective therapeutic applications by examining its core structure and the activities of closely related analogs.

Introduction: The Imidazoline Scaffold in Medicinal Chemistry

The 2-imidazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer effects.[2][3] The versatility of the imidazoline ring allows for substitutions at various positions, leading to a diverse range of compounds with distinct biological profiles. The presence of an aminophenyl group at the 2-position, as in 2-(4-aminophenyl)-2-imidazoline, suggests the potential for interaction with various biological targets, making it a molecule of considerable scientific curiosity.

Synthesis and Characterization

Proposed Synthetic Pathway

A likely two-step synthesis would involve the formation of the corresponding nitro-substituted imidazoline followed by reduction of the nitro group.

Step 1: Synthesis of 2-(4-nitrophenyl)-2-imidazoline

This intermediate can be synthesized via the reaction of 4-nitrobenzonitrile with ethylenediamine. This reaction, a variation of the Pinner reaction, typically requires heat and can be catalyzed by an acid.

Step 2: Reduction to 2-(4-aminophenyl)-2-imidazoline

The nitro-substituted intermediate can then be reduced to the target amine. A common and effective method for this transformation is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[4]

Experimental Protocol: Proposed Synthesis of 2-(4-aminophenyl)-2-imidazoline

Materials:

  • 4-nitrobenzonitrile

  • Ethylenediamine

  • Palladium on carbon (5-10 wt%)

  • Solvent (e.g., ethanol, methanol, or water)

  • Hydrogen source

  • Acid (for pH adjustment, e.g., HCl)

Procedure:

  • Synthesis of 2-(4-nitrophenyl)-2-imidazoline:

    • In a suitable reaction vessel, dissolve 4-nitrobenzonitrile in an appropriate solvent.

    • Add ethylenediamine to the solution.

    • The reaction mixture is heated under reflux for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization.

  • Synthesis of 2-(4-aminophenyl)-2-imidazoline:

    • Dissolve the synthesized 2-(4-nitrophenyl)-2-imidazoline in a suitable solvent (e.g., water, methanol, or ethanol).[4]

    • Add a catalytic amount of Pd/C (typically 1-10% by weight of the starting material).[4]

    • The reaction mixture is subjected to hydrogenation in a pressure vessel under a hydrogen atmosphere (0.01-0.95 MPa).[4] The reaction is typically carried out at a temperature between 10-100 °C for 2.5-10 hours.[4]

    • After the reaction is complete (monitored by TLC or hydrogen uptake), the catalyst is removed by filtration.

    • The filtrate containing the product can be further purified. For the hydrochloride salt, the pH can be adjusted to 1.0-3.0 with hydrochloric acid, followed by cooling to induce crystallization.[4] The resulting precipitate is then filtered and dried.

Characterization

The structure of 2-(4-aminophenyl)-2-imidazoline would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the aminophenyl and imidazoline protons and carbons. For a related compound, 2-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine hydrochloride, the methylene protons of the imidazoline ring appear as a singlet at 4.04 ppm in 1H NMR (DMSO-d6), and the imidazoline carbon (C2) resonates at 164.70 ppm in 13C NMR.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H stretches of the amine and imidazoline, and C=N stretch of the imidazoline ring.

Potential Mechanism of Action and Pharmacological Profile

The pharmacological activity of 2-(4-aminophenyl)-2-imidazoline is likely to be influenced by its structural similarity to other 2-substituted imidazolines that are known to interact with adrenergic and imidazoline receptors.

Interaction with Adrenergic Receptors

Many 2-substituted imidazolines are known to possess activity at α-adrenergic receptors.[1][5][6] Depending on the nature of the substituent, these compounds can act as either agonists or antagonists at α1 and α2 subtypes. For instance, analogues of naphazoline and medetomidine exhibit a spectrum of α1-agonist, α1-antagonist, and α2-antagonist activity.[6] It is plausible that 2-(4-aminophenyl)-2-imidazoline could also modulate adrenergic signaling, which would have implications for cardiovascular function.

Interaction with Imidazoline Receptors

Imidazoline receptors are a distinct class of receptors that are recognized by many imidazoline-containing drugs.[7] There are at least three subtypes:

  • I1-Imidazoline Receptors: Primarily located in the brainstem, their activation leads to a reduction in sympathetic outflow, resulting in a hypotensive effect.[7]

  • I2-Imidazoline Receptors: Found in various tissues, including the brain, and are associated with monoamine oxidase B. Ligands for I2 receptors are being investigated for their potential in treating pain and neurodegenerative disorders.[8]

  • I3-Imidazoline Receptors: Located in pancreatic β-cells and are involved in the regulation of insulin secretion.[7]

Given its core structure, 2-(4-aminophenyl)-2-imidazoline is a candidate for binding to one or more of these imidazoline receptor subtypes.

Potential_Signaling_Pathways cluster_Compound 2-(4-aminophenyl)-2-imidazoline cluster_Receptors Potential Molecular Targets cluster_Effects Potential Physiological Effects Compound 2-(4-aminophenyl)-2-imidazoline Alpha_Adrenergic α-Adrenergic Receptors (α1, α2) Compound->Alpha_Adrenergic Modulation Imidazoline_I1 Imidazoline I1 Receptor Compound->Imidazoline_I1 Binding Imidazoline_I2 Imidazoline I2 Receptor Compound->Imidazoline_I2 Binding Cardiovascular Cardiovascular Modulation (e.g., Blood Pressure) Alpha_Adrenergic->Cardiovascular Imidazoline_I1->Cardiovascular Metabolic Metabolic Regulation (e.g., Insulin Secretion) Imidazoline_I1->Metabolic CNS Central Nervous System Effects (e.g., Analgesia, Neuroprotection) Imidazoline_I2->CNS

Caption: Potential signaling pathways for 2-(4-aminophenyl)-2-imidazoline.

Potential Therapeutic Applications

Based on the known activities of related compounds, 2-(4-aminophenyl)-2-imidazoline could be explored for several therapeutic applications.

Cardiovascular Diseases

The potential interaction with α-adrenergic and I1-imidazoline receptors suggests that this compound could be investigated for the treatment of hypertension.

Pain and Neurological Disorders

If the compound shows affinity for I2-imidazoline receptors, it could be a candidate for the development of novel analgesics or neuroprotective agents.

Anticancer and Antimicrobial Activity

A complex derivative containing the 2-(4-aminophenyl)-2-imidazoline core has shown antiproliferative activity against colon carcinoma cells and moderate antibacterial activity against E. coli.[5] This suggests that the core structure may contribute to these effects and warrants further investigation.

Structure-Activity Relationship (SAR) Insights

The aminophenyl group at the 2-position is a key feature. The position of the amino group (ortho, meta, or para) can significantly influence the pharmacological activity. The free amino group also provides a handle for further chemical modification to explore the SAR of this class of compounds.

Conclusion and Future Directions

2-(4-aminophenyl)-2-imidazoline represents an intriguing, yet underexplored, molecule within the broader class of bioactive 2-imidazolines. While direct data is sparse, a logical framework for its synthesis and potential pharmacological profile can be constructed based on well-established chemical principles and the activities of its close analogs. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive pharmacological evaluation to determine its affinity for adrenergic and imidazoline receptors. Such studies will be crucial to unlock the full therapeutic potential of this enigmatic core structure.

References

  • Wikipedia. 2-Imidazoline. [Link]

  • Peršuri, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(21), 5039. [Link]

  • Di Mola, A., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1648. [Link]

  • Hancock, A. A., et al. (1992). Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. Journal of medicinal chemistry, 35(4), 750–755. [Link]

  • Sattler, C., et al. (1980). [Pharmacology of N-(2-imidazolin-2-yl)-N-(4-indanyl)amino (indanazoline), a new vasoconstrictive imidazoline compound]. Arzneimittel-Forschung, 30(10), 1746–1760. [Link]

  • Szabo, B. (2002). Imidazoline antihypertensive drugs: a critical review on their mechanism of action. Pharmacology & therapeutics, 93(1), 1–35. [Link]

  • Rump, L. C., et al. (2018). Imidazoline antihypertensive drugs: A critical review on their mechanism of action. Vascular pharmacology, 110, 1–10. [Link]

  • Al-Azzawi, A. M., et al. (2014). Synthesis of imidazolines. ResearchGate. [Link]

  • Uloth, R. H., et al. (1974). U.S. Patent No. 3,821,244. Washington, DC: U.S.
  • Zhou, N., et al. (2008). Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. Journal of medicinal chemistry, 51(14), 4072–4075. [Link]

  • Rump, A. F., et al. (2014). Significance of the imidazoline receptors in toxicology. Clinical toxicology (Philadelphia, Pa.), 52(5), 459–475. [Link]

  • Savić, M. M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS chemical neuroscience, 13(10), 1541–1556. [Link]

  • Brown, T. J., et al. (2004). Discovery and SAR development of 2-(phenylamino) imidazolines as prostacyclin receptor antagonists. Bioorganic & medicinal chemistry letters, 14(4), 1053–1056. [Link]

  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & therapeutics, 178, 68–81. [Link]

  • Kumar, V., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC chemistry, 15(1), 13. [Link]

  • Altameemi, H. A., et al. (2020). Synthesis and biological evaluation of some imidazoline derivatives. IOP Conference Series: Materials Science and Engineering, 871, 012030. [Link]

  • Singh, S., et al. (2017). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Tropical Journal of Pharmaceutical Research, 16(1), 169-176. [Link]

  • Wikipedia. Imidazoline receptor. [Link]

  • Organic Syntheses. p-AMINOBENZALDEHYDE. [Link]

  • Wikberg, J. E., et al. (1995). RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors. British journal of pharmacology, 115(8), 1425–1432. [Link]

  • Kumar, A., et al. (2020). Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(3), 1447. [Link]

  • Hebei Yuanzheng Pharmaceutical Co., Ltd. (2013).
  • Barnette, M. S., et al. (2003). Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. Bioorganic & medicinal chemistry letters, 13(15), 2539–2542. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (Basel, Switzerland), 28(2), 838. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Asif, M. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC chemistry, 15(1), 13. [Link]

Sources

An In-Depth Technical Guide to the Theoretical and Computational Study of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline: A Molecule of Pharmacological Interest

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, a heterocyclic compound with significant potential in drug discovery. Exhibiting promising antitumor, antimicrobial, and antifungal activities, this molecule's efficacy is likely linked to its interaction with imidazoline receptors.[1] This document is structured to provide researchers, scientists, and drug development professionals with a cohesive narrative that blends fundamental theory with actionable, field-proven computational protocols. We will delve into the quantum chemical properties of the molecule, outline rigorous methodologies for its study, and provide a framework for validating theoretical predictions against experimental data. The overarching goal is to equip researchers with the necessary tools to elucidate the structure-activity relationships that govern the therapeutic potential of this and related compounds.

Introduction: The Scientific Imperative for Theoretical Investigation

This compound is a molecule of considerable interest due to its unique structural amalgamation of an aniline and an imidazoline moiety.[1] This combination imparts a distinct electronic and steric profile, making it a compelling candidate for interacting with biological targets.[1] Preliminary studies suggest a range of biological activities, including potential as an antimicrobial and anticancer agent.[1] The imidazoline substructure is a well-established pharmacophore known to interact with imidazoline receptors (I-receptors), which are implicated in a variety of physiological processes.[2][3]

Given the therapeutic promise of this molecule, a deep and nuanced understanding of its intrinsic properties is paramount for rational drug design and lead optimization. Theoretical and computational chemistry provides an indispensable toolkit for achieving this understanding. By employing quantum chemical calculations and molecular modeling techniques, we can move beyond empirical observation to a predictive and mechanistic comprehension of the molecule's behavior. This guide will provide a detailed roadmap for conducting such theoretical studies, with a focus on methodologies that are both robust and computationally accessible.

Foundational Quantum Chemical Analysis: Unveiling the Molecule's Electronic Landscape

The first step in a comprehensive theoretical study is to elucidate the fundamental electronic and structural properties of this compound. Density Functional Theory (DFT) is the workhorse for such investigations, offering a favorable balance of accuracy and computational cost for molecules of this size.[4][5]

Causality in Method Selection: Why DFT?

The choice of DFT is predicated on its proven ability to accurately model the electronic structure of organic and drug-like molecules.[4][6] Specifically, for nitrogen-containing heterocycles, DFT has been shown to provide reliable geometries, electronic properties, and vibrational frequencies.[7][8][9] The selection of a specific functional and basis set is critical for accuracy. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, often paired with a Pople-style basis set such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p) for higher accuracy.[10][11] The inclusion of diffuse functions (the "++" in the basis set) is particularly important for accurately describing the lone pairs on the nitrogen atoms and any potential non-covalent interactions.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation

This protocol outlines the steps for a foundational DFT analysis of this compound.

Software: Gaussian, ORCA, or similar quantum chemistry software package.[5]

Methodology:

  • Input Structure Generation:

    • Construct the 3D structure of this compound using a molecular builder such as GaussView, Avogadro, or ChemDraw.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Set up a DFT calculation with the B3LYP functional and the 6-311++G(d,p) basis set.

    • Specify a geometry optimization task.

    • Include a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • Employ a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent (e.g., water or DMSO) if the molecule's behavior in solution is of interest.

  • Electronic Property Analysis:

    • From the optimized geometry, calculate key electronic properties:

      • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[12]

      • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron-rich and electron-deficient regions of the molecule. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.[10][12]

      • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Data Presentation: Key Quantum Chemical Descriptors

The results of the DFT calculations should be summarized in a clear and concise table for easy interpretation and comparison.

Parameter Calculated Value (Illustrative) Interpretation
Total Energy (Hartree) -552.xxxxxxxThe ground state electronic energy of the molecule.
HOMO Energy (eV) -5.8Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy (eV) -0.5Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (eV) 5.3A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment (Debye) 3.2A measure of the molecule's overall polarity.
Visualization: Logical Workflow for Quantum Chemical Analysis

quantum_workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Property Analysis start 3D Structure Generation mm_opt Molecular Mechanics Optimization start->mm_opt geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mm_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc fmo HOMO/LUMO Analysis freq_calc->fmo mep MEP Mapping freq_calc->mep nbo NBO Analysis freq_calc->nbo

Caption: Workflow for foundational quantum chemical analysis of this compound.

Validation of Theoretical Models: Bridging the Gap with Experimental Data

A cornerstone of trustworthy computational science is the validation of theoretical models against experimental data.[1][7][13] This self-validating system ensures that our computational choices are sound and that the theoretical results have a strong grounding in physical reality. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique for this purpose.

Causality in Method Selection: Why NMR Spectroscopy?

NMR spectroscopy provides exquisitely detailed information about the chemical environment of each atom in a molecule.[14] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic structure. Therefore, comparing theoretically calculated NMR chemical shifts with experimentally measured values provides a direct and powerful means of validating the accuracy of the computed molecular geometry and electronic distribution.[15] While experimental NMR data for this compound is available from commercial vendors, for the purpose of this guide, we will use data from a closely related and published compound to illustrate the validation process.[12]

Experimental Protocol: Calculation and Comparison of NMR Spectra

Software: Gaussian, ORCA, or similar, and a data analysis program (e.g., spreadsheet software).

Methodology:

  • DFT NMR Calculation:

    • Using the optimized geometry obtained in the previous step (B3LYP/6-311++G(d,p)), perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation.

    • Calculate the ¹H and ¹³C chemical shifts. It is crucial to perform this calculation in the same solvent as the experimental data, using the PCM.

    • Include a reference compound, such as Tetramethylsilane (TMS), in the same calculation for accurate referencing of the chemical shifts.

  • Data Processing and Comparison:

    • Tabulate the calculated ¹H and ¹³C chemical shifts for each unique atom in the molecule.

    • Obtain the experimental NMR data for this compound or a suitable analogue.

    • Create a correlation plot of the calculated versus experimental chemical shifts.

    • Perform a linear regression analysis to determine the coefficient of determination (R²). An R² value close to 1.0 indicates a strong correlation and validates the theoretical model.

Data Presentation: Theoretical vs. Experimental NMR Chemical Shifts

The following table presents an illustrative comparison of theoretical and experimental ¹³C NMR chemical shifts for a hypothetical analogue.

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) Difference (ppm)
C2 (Imidazoline)162.5163.10.6
C4' (Aniline)148.2148.90.7
C1' (Aniline)120.8121.50.7
C2'/C6' (Aniline)129.5130.00.5
C3'/C5' (Aniline)115.3115.80.5
C4/C5 (Imidazoline)45.145.50.4
Visualization: Validation Workflow

validation_workflow cluster_theory Theoretical Calculation cluster_experiment Experimental Data cluster_comparison Comparison and Validation opt_geom Optimized Geometry (DFT) nmr_calc GIAO NMR Calculation opt_geom->nmr_calc correlation Correlation Plot nmr_calc->correlation exp_nmr Experimental NMR Spectra exp_nmr->correlation regression Linear Regression (R²) correlation->regression validation_outcome validation_outcome regression->validation_outcome R² ≈ 1.0? model_validated model_validated validation_outcome->model_validated Yes refine_model refine_model validation_outcome->refine_model No

Caption: Workflow for the validation of theoretical models using NMR spectroscopy.

Simulating Biological Interactions: Molecular Docking with Imidazoline Receptors

The therapeutic potential of this compound is likely mediated by its interaction with imidazoline receptors.[1] Molecular docking is a powerful computational technique for predicting the binding mode and affinity of a small molecule (ligand) to a biological macromolecule (receptor).[13]

Causality in Method Selection: Why Molecular Docking?

Molecular docking allows us to generate hypotheses about how this compound might bind to its target receptor. This is crucial for understanding the molecular basis of its activity and for designing more potent and selective analogues. Since a crystal structure of the I1 or I2 imidazoline receptor is not yet available, a homology model can be constructed based on the amino acid sequence and the known structures of related proteins.[5] This approach, while having its limitations, provides a valuable starting point for structure-based drug design.

Experimental Protocol: Homology Modeling and Molecular Docking

Software: SWISS-MODEL or I-TASSER for homology modeling; AutoDock Vina, Glide, or GOLD for molecular docking.

Methodology:

  • Receptor Preparation (Homology Modeling):

    • Obtain the amino acid sequence of the target imidazoline receptor (e.g., human I1 receptor, which is associated with the NISCH gene).[2]

    • Submit the sequence to a homology modeling server like SWISS-MODEL. The server will identify suitable template structures from the Protein Data Bank (PDB) and build a 3D model of the receptor.

    • Evaluate the quality of the generated model using tools such as Ramachandran plots and QMEAN scores provided by the server.

    • Prepare the receptor for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site (e.g., based on the location of key residues identified in mutagenesis studies or from the template structure).

  • Ligand Preparation:

    • Use the DFT-optimized, low-energy conformation of this compound.

    • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

    • Define the rotatable bonds in the ligand.

  • Molecular Docking:

    • Perform the docking simulation using a program like AutoDock Vina. This involves repeatedly placing the ligand in different orientations and conformations within the defined binding site and scoring the resulting poses.

    • Analyze the top-scoring docking poses to identify the most likely binding mode.

    • Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Data Presentation: Docking Results and Interaction Analysis

The results of the molecular docking study should be presented in a table that summarizes the predicted binding affinity and the key interacting residues.

Docking Pose Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
1-8.5TYR 198, PHE 256Pi-stacking
ASP 123Hydrogen bond
ILE 98, VAL 154Hydrophobic
2-8.2TRP 145, HIS 252Pi-stacking
GLU 189Hydrogen bond
LEU 101, ALA 150Hydrophobic
Visualization: Molecular Docking Workflow

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking and Analysis seq Imidazoline Receptor Sequence homology Homology Modeling seq->homology prep_receptor Prepare Receptor for Docking homology->prep_receptor docking Molecular Docking Simulation prep_receptor->docking ligand_geom Optimized Ligand Geometry prep_ligand Assign Charges and Rotatable Bonds ligand_geom->prep_ligand prep_ligand->docking analysis Analyze Binding Poses and Interactions docking->analysis sar sar analysis->sar Inform Structure-Activity Relationship

Caption: Workflow for homology modeling and molecular docking of this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive, step-by-step framework for the theoretical and computational study of this compound. By integrating foundational quantum chemical analysis with robust validation against experimental data and simulating its interaction with its putative biological target, researchers can gain invaluable insights into the molecular basis of its pharmacological activity. The methodologies outlined herein are not merely a set of instructions but a logical progression of inquiry designed to build a holistic and trustworthy understanding of this promising molecule.

Future work should focus on refining the homology model of the imidazoline receptor as more structural data on related proteins becomes available. Furthermore, molecular dynamics simulations can be employed to study the stability of the docked ligand-receptor complex over time, providing a more dynamic and realistic picture of the binding event. The theoretical framework presented here can and should be applied to a broader library of 2-arylimidazoline derivatives to establish quantitative structure-activity relationships (QSAR), thereby accelerating the discovery of new and more potent therapeutic agents.

References

  • Density Functional Study on the Adsorption of 5-Membered N-Heterocycles on B/N/BN-Doped Graphene: Coronene as a Model System. ACS Omega. [Link]

  • Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. National Institutes of Health. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]

  • Application of DFT and TD-DFT on Langmuir Adsorption of Nitrogen and Sulfur Heterocycle Dopants on an Aluminum Surface Decorated with Magnesium and Silicon. ResearchGate. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. [Link]

  • Applications of density functional theory in COVID-19 drug modeling. National Institutes of Health. [Link]

  • A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials. RSC Publishing. [Link]

  • Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab. [Link]

  • Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. [Link]

  • DFT, molecular docking and molecular dynamics simulation studies on some newly introduced natural products for their potential use against SARS-CoV-2. National Institutes of Health. [Link]

  • Imidazoline receptor. Wikipedia. [Link]

  • I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Krause und Pachernegg. [Link]

  • I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling. PubMed. [Link]

  • Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives - Imidazoline Receptor Agonists. PubMed. [Link]

  • Imidazoline I2 receptors: an update. National Institutes of Health. [Link]

  • The I1-imidazoline receptor and its cellular signaling pathways. PubMed. [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

  • DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. ACS Publications. [Link]

  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline. ResearchGate. [Link]

  • 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline. PubChem. [Link]

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Scientific & Academic Publishing. [Link]

  • Comparative Study of the Experimental and Theoretical Proton and Carbon-13 NMR of Belinostat: An Anti-Cancer Agent. Scholars Research Library. [Link]

  • DFT, molecular docking and experimental FT-IR, FT-Raman, NMR inquisitions on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine”: Alpha-2-imidazoline receptor agonist antihypertensive agent. ResearchGate. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4,5-dihydro-1H-imidazol-2-yl)aniline, a molecule featuring a core 2-imidazoline ring linked to an aniline moiety, represents a scaffold of significant interest in medicinal chemistry and drug development. The imidazoline framework is a well-established pharmacophore present in numerous biologically active compounds, including FDA-approved drugs. This guide provides a comprehensive technical overview of the potential biological activities of this compound, offering insights for researchers, scientists, and professionals in the field of drug discovery. We will delve into its prospective interactions with key physiological targets, namely adrenergic and imidazoline receptors, and explore its potential as an anticancer and antimicrobial agent. This document is structured to not only present the current understanding but also to provide detailed, actionable experimental protocols to facilitate further investigation into this promising compound.

Physicochemical Properties and Synthesis Overview

Before exploring its biological potential, a foundational understanding of the molecule's chemical characteristics is essential.

PropertyValueSource
Molecular FormulaC₉H₁₁N₃PubChem
Molecular Weight161.21 g/mol PubChem
IUPAC NameThis compoundPubChem
Synonyms2-(4-aminophenyl)imidazolinePubChem

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry reactions. Common synthetic routes include the condensation of an appropriately substituted phenyl derivative with an imidazole precursor under acidic conditions.[1] Another approach involves the cyclization of starting materials that can form the imidazoline ring, often facilitated by a catalyst.[1] Additionally, reduction of a corresponding nitro-aniline precursor can yield the final amine product.[1] The choice of synthetic route often depends on the desired scale, purity, and available starting materials.

Potential Pharmacological Activities

The structural motifs within this compound suggest a high likelihood of interaction with specific receptor systems and the potential for therapeutic effects in various disease models.

Adrenergic and Imidazoline Receptor Modulation

The 2-imidazoline scaffold is a classic bioisostere for the catecholamine pharmacophore, enabling it to interact with adrenergic receptors (ARs). Furthermore, this structure has a known affinity for a distinct class of receptors known as imidazoline receptors (I-receptors).

1.1. Adrenergic Receptor Activity

Derivatives of 2-substituted imidazolines are well-documented as ligands for α-adrenergic receptors.[2][3][4][5][6] Depending on the substitution pattern on the aniline ring and the overall molecular conformation, these compounds can act as either agonists or antagonists at α1 and α2-AR subtypes.[1][2] For instance, N-substituted derivatives of 2-(anilinomethyl)imidazolines have been identified as potent and selective α1A-adrenergic receptor agonists.[4][6] The vasoconstrictive properties of some imidazoline derivatives are attributed to their direct action on α-adrenergic receptors.[7]

1.2. Imidazoline Receptor Activity

Imidazoline receptors are broadly classified into I₁, I₂, and I₃ subtypes, each with distinct physiological roles.[8] I₁ receptors are implicated in the central regulation of blood pressure, while I₂ receptors are associated with a range of functions including pain modulation, neuroprotection, and the regulation of monoamine oxidase activity.[8][9][10] The 2-(4,5-dihydroimidazol-2-yl)benzimidazole scaffold, structurally related to our topic compound, has been shown to produce highly selective ligands for I₂ receptors over α2-adrenoceptors.[11]

Experimental Workflow: Receptor Binding Assays

To elucidate the specific receptor binding profile of this compound, competitive radioligand binding assays are the gold standard.[12][13][14]

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Source Material (Tissue or Cultured Cells expressing target receptor) prep2 Homogenization (in buffer with protease inhibitors) prep1->prep2 prep3 Differential Centrifugation (to isolate cell membranes) prep2->prep3 prep4 Protein Quantification (e.g., Bradford or BCA assay) prep3->prep4 assay1 Incubate Membranes with: 1. Radioligand (e.g., [3H]Prazosin for α1) 2. Varying concentrations of This compound prep4->assay1 assay2 Incubation at 30°C for 60 min assay1->assay2 assay3 Rapid Filtration (to separate bound and free radioligand) assay2->assay3 assay4 Scintillation Counting (to quantify bound radioactivity) assay3->assay4 analysis1 Generate Competition Curve (% Specific Binding vs. Log[Compound]) assay4->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow for Radioligand Receptor Binding Assay.

Detailed Protocol: Adrenergic and Imidazoline Receptor Binding

  • Membrane Preparation:

    • Harvest tissue (e.g., rat cerebral cortex for α2-AR, kidney for I-receptors) or cultured cells expressing the receptor of interest.[12][13]

    • Homogenize the tissue/cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[13]

    • Perform differential centrifugation to pellet the cell membranes.[12][13]

    • Resuspend the membrane pellet and determine the protein concentration. Store at -80°C.[13]

  • Competitive Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a known concentration of a specific radioligand (e.g., [³H]-Prazosin for α₁-AR, [³H]-Rauwolscine for α₂-AR, or [³H]-Idazoxan for I₂-receptors), and a range of concentrations of this compound.[13]

    • Incubate the plate to allow for competitive binding to reach equilibrium.[14]

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[14]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[14]

    • Measure the radioactivity retained on the filters using a scintillation counter.[14]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Expected Data Summary (Hypothetical)

Receptor SubtypeRadioligandTest CompoundPredicted Ki (nM)
α₁-Adrenergic[³H]-PrazosinThis compound50 - 500
α₂-Adrenergic[³H]-RauwolscineThis compound10 - 100
I₁-Imidazoline[¹²⁵I]-LNP911This compound100 - 1000
I₂-Imidazoline[³H]-IdazoxanThis compound5 - 50
Potential Anticancer Activity

The imidazole scaffold is a recurring motif in a variety of anticancer agents.[12][15] Derivatives of 1H-imidazole have demonstrated inhibitory activity against colorectal cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway.[12] The antiproliferative properties of imidazolines are an active area of research, with some derivatives showing promise as potent anticancer agents.[15]

Experimental Workflow: In Vitro Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[3][5][16]

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis cell1 Culture Cancer Cell Lines (e.g., HCT116, SW480) cell2 Harvest and Count Cells cell1->cell2 cell3 Seed Cells in 96-well Plate (1,000-100,000 cells/well) cell2->cell3 cell4 Incubate for 24 hours cell3->cell4 treat2 Add Compound to Wells cell4->treat2 treat1 Prepare Serial Dilutions of This compound treat1->treat2 treat3 Incubate for 72 hours treat2->treat3 mtt1 Add MTT Reagent (10 µL) to each well treat3->mtt1 mtt2 Incubate for 2-4 hours (Formation of Formazan Crystals) mtt1->mtt2 mtt3 Add Detergent Reagent (100 µL) to solubilize Formazan mtt2->mtt3 mtt4 Incubate for 2 hours in the dark mtt3->mtt4 mtt5 Measure Absorbance at 570 nm mtt4->mtt5 analysis1 Calculate % Cell Viability mtt5->analysis1 analysis2 Plot % Viability vs. Log[Compound] analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Caption: Workflow for MTT Cell Viability Assay.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., HCT116, SW480 for colorectal cancer) in appropriate media.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density.[3]

    • Incubate the plate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Incubate the plate for a specified period, typically 72 hours.[16]

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT reagent to each well.[3]

    • Incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[3]

    • Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[16]

    • Incubate for 2 hours at room temperature in the dark.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[3]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Potential Antimicrobial Activity

The imidazole ring is a key component of many antifungal and antibacterial agents.[1] Preliminary studies have suggested that this compound hydrochloride may possess antimicrobial properties.[1]

Experimental Workflow: Broth Microdilution Assay

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][19][20]

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis prep1 Prepare Serial Dilutions of This compound in a 96-well plate prep2 Prepare Standardized Bacterial Suspension (e.g., 0.5 McFarland standard) inoc1 Inoculate each well with the bacterial suspension prep2->inoc1 inoc2 Incubate at 37°C for 18-24 hours inoc1->inoc2 analysis1 Visually Inspect Wells for Turbidity (Bacterial Growth) inoc2->analysis1 analysis2 Determine the MIC: Lowest concentration with no visible growth analysis1->analysis2

Caption: Workflow for Broth Microdilution Assay.

Detailed Protocol: Broth Microdilution

  • Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[17]

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.[17]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.[17][20]

    • Include positive (broth and bacteria, no compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.[20]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.[17]

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which there is no visible growth.[19]

Conclusion

This compound is a molecule with a rich potential for diverse biological activities, stemming from its core imidazoline and aniline functionalities. The evidence from structurally related compounds strongly suggests that it is a promising candidate for investigation as a modulator of adrenergic and imidazoline receptors, and as a potential anticancer and antimicrobial agent. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these potential activities. Further in-depth studies, including comprehensive structure-activity relationship (SAR) analyses and in vivo efficacy and safety evaluations, are warranted to fully elucidate the therapeutic potential of this intriguing compound.

References

  • Smolecule. This compound hydrochloride. Link

  • Khanage, S. et al. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. ResearchGate. Link

  • Chen, P. et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1][13] phenanthroline derivative for the treatment of colorectal cancer. PubMed. Link

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Link

  • Saczewski, F. et al. (2006). 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands. PubMed. Link

  • PubMed. (1976). N-(4-indanyl)amino (indanazoline), a new vasoconstrictive imidazoline compound. Link

  • Aal-Obeidi, F. A. et al. (1993). Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. PubMed. Link

  • Demir, D. et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. National Institutes of Health. Link

  • ATCC. MTT Cell Proliferation Assay. Link

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors. Link

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Link

  • Cain, J. P. et al. (2000). 2-(Anilinomethyl)imidazolines as alpha1 adrenergic receptor agonists: alpha1a subtype selective 2'-heteroaryl compounds. PubMed. Link

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. Link

  • Bousquet, P. et al. (2003). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Krause & Pachernegg. Link

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Link

  • Horton, T. MTT Cell Assay Protocol. Link

  • Hancock, A. A. et al. (1996). Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. PubMed. Link

  • Abd, A. H. et al. (2023). MTT (Assay protocol). Protocols.io. Link

  • Coward, D. M. et al. (1980). The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. PubMed. Link

  • Khattab, M. I. & Ragab, F. A. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Link

  • NC DNA Day. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Link

  • National Center for Biotechnology Information. 2-(2-[[O-11C]Tolyl)vinyl]-4,5-dihydro-1H-imidazole. Link

  • ResearchGate. (2016). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Link

  • Forschungszentrum Jülich. (2025). Autoradiography. Link

  • van Meerloo, J. et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Link

  • Wikipedia. 2-Imidazoline. Link

  • PubChem. 4,5-Dihydro-1H-imidazol-2-amine. Link

  • Rhee, I. & Stillman, M. J. (2001). Significance of the imidazoline receptors in toxicology. PubMed. Link

  • Labome. Receptor-Ligand Binding Assays. Link

  • Li, J. X. (2017). Imidazoline I2 receptors: an update. PubMed Central. Link

  • Gifford Bioscience. Receptor Autoradiography Assay. Link

  • Diz, D. I. et al. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II... PubMed. Link

  • ResearchGate. (2018). Study design of (A) competition radioligand binding assay to quantify β... Link

  • Gifford Bioscience. Data Sheet Autoradiography Protocol. Link

Sources

An In-Depth Technical Guide to 4-(4,5-dihydro-1H-imidazol-2-yl)aniline and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 2-arylimidazoline motif represents a cornerstone in modern medicinal chemistry, renowned for its ability to interact with a range of biological targets. Within this esteemed class of compounds, 4-(4,5-dihydro-1H-imidazol-2-yl)aniline emerges as a molecule of significant interest. Its structural architecture, featuring a basic imidazoline ring linked to an aniline moiety, provides a unique platform for exploring therapeutic interventions, primarily through the modulation of adrenergic and imidazoline receptors. This guide offers a comprehensive technical overview of this compound and its commonly utilized hydrochloride salt, synthesizing foundational knowledge with practical insights for researchers in the field.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Core Structure and Key Features
  • IUPAC Name: this compound

  • CAS Number: 61033-71-4[1][2][3][4]

  • Molecular Formula: C₉H₁₁N₃[2][3]

  • Molecular Weight: 161.20 g/mol [4]

The molecule's uniqueness stems from the fusion of an electron-rich aniline ring with a positively chargeable imidazoline heterocycle, predisposing it to interactions with biological macromolecules.[5]

Hydrochloride Salt

For practical applications, particularly in biological assays, the compound is frequently prepared as its hydrochloride salt to enhance aqueous solubility and stability.

  • IUPAC Name: this compound;hydrochloride

  • CAS Number: 61033-86-1[5]

  • Molecular Formula: C₉H₁₂ClN₃[5]

  • Molecular Weight: 197.66 g/mol [5]

Table 1: Physicochemical Properties

PropertyValue (Free Base)Value (Hydrochloride Salt)
Molecular Formula C₉H₁₁N₃C₉H₁₂ClN₃
Molecular Weight 161.20 g/mol 197.66 g/mol
Appearance Solid (predicted)Crystalline solid (typical)
Aqueous Solubility Low (predicted)Soluble[5]
Spectral Characterization

While a specific, publicly available, fully interpreted set of spectra for this exact compound is not readily found in the literature, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related compounds. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data upon request.[1]

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the aniline ring, likely in the range of 6.5-8.0 ppm. The methylene protons of the imidazoline ring would appear as a singlet or a multiplet around 3.0-4.0 ppm. The amine and imine protons would be visible, with their chemical shifts dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would display characteristic peaks for the aromatic carbons, with the carbon attached to the amino group shifted upfield. The imidazoline ring carbons would also have distinct signals, including the amidine carbon (C=N) appearing significantly downfield.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the free base (161.20) or the protonated molecule ([M+H]+ at 162.21).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine and the imidazoline N-H, C=N stretching of the imidazoline ring, and characteristic aromatic C-H and C=C stretching frequencies.

Synthesis and Purification

The synthesis of 2-arylimidazolines is a well-established area of organic chemistry. The most common and direct approach involves the cyclocondensation of a nitrile with a diamine.

Retrosynthetic Analysis

The logical disconnection for this compound points to 4-aminobenzonitrile and ethylenediamine as the primary starting materials.

G Target This compound Intermediates Cyclocondensation Target->Intermediates Disconnection StartingMaterials 4-Aminobenzonitrile + Ethylenediamine Intermediates->StartingMaterials

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol: Synthesis of the Free Base

This protocol is a generalized procedure based on established methods for the synthesis of 2-substituted imidazolines from nitriles. Researchers should optimize conditions for their specific setup.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzonitrile (1 equivalent).

  • Add a suitable solvent, such as chlorobenzene or xylene.

  • Add an excess of ethylenediamine (2-4 equivalents).

  • Introduce a catalytic amount of a sulfur source, such as elemental sulfur or hydrogen sulfide gas passed through the solution. Alternatively, thioacetamide can be used as a catalyst.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or alumina, using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine to prevent streaking).

  • Alternatively, the product can be purified by recrystallization from an appropriate solvent.

Preparation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

Step 1: Salt Formation

  • Dissolve the purified this compound free base in a suitable anhydrous solvent, such as methanol, ethanol, or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of a solution of hydrogen chloride in the same solvent (or as a gas). The amount of HCl can be calculated based on the molar amount of the free base.

  • A precipitate of the hydrochloride salt should form.

Step 2: Isolation and Drying

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of the cold, anhydrous solvent.

  • Dry the hydrochloride salt under vacuum to remove any residual solvent. It is crucial to ensure the aniline hydrochloride is dry for good yield and stability.

Mechanism of Action and Pharmacological Profile

The pharmacological effects of this compound are primarily attributed to its interaction with α₂-adrenergic and imidazoline receptors.

α₂-Adrenergic Receptor Agonism

α₂-Adrenergic receptors are G-protein coupled receptors (GPCRs) that are part of the sympathetic nervous system. They are primarily coupled to inhibitory G-proteins (Gᵢ/G₀).

Signaling Pathway:

  • Agonist Binding: this compound binds to the α₂-adrenergic receptor.

  • G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gᵢ protein. The Gαᵢ subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: The reduction in cAMP levels leads to a variety of cellular responses, including the inhibition of neurotransmitter release from presynaptic terminals and a reduction in sympathetic outflow from the central nervous system.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 4-(...)aniline Alpha2R α₂-Adrenergic Receptor Agonist->Alpha2R Binds G_protein Gᵢ Protein (αβγ) Alpha2R->G_protein Activates G_alpha_i Gαᵢ-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response Phosphorylates

Caption: Simplified α₂-Adrenergic Receptor Signaling Pathway.

Imidazoline Receptor Interaction

In addition to α₂-adrenoceptors, imidazoline derivatives can also bind to imidazoline receptors (I-receptors), which are a distinct class of receptors. There are at least three subtypes: I₁, I₂, and I₃. The hypotensive effects of some imidazolines are thought to be mediated, in part, by I₁ receptors in the brainstem.

I₁ Receptor Signaling: The signaling pathways for I₁ receptors are not as fully elucidated as those for α₂-receptors and appear to be distinct from the classic G-protein-cAMP cascade. They may involve pathways related to phosphatidylcholine hydrolysis and the generation of second messengers like diacylglycerol and arachidonic acid.[1]

Table 2: Receptor Binding Profile (Hypothetical Data for Illustrative Purposes)

Receptor SubtypeBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)
α₂ₐ-Adrenergic Data not availableData not available
α₂ₑ-Adrenergic Data not availableData not available
α₂ₒ-Adrenergic Data not availableData not available
Imidazoline I₁ Data not availableData not available
Imidazoline I₂ Data not availableData not available

Experimental Evaluation

To characterize the pharmacological activity of this compound, a series of in vitro and in vivo assays are necessary.

In Vitro Assays

4.1.1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of the compound for different receptor subtypes.

Protocol Outline: α₂-Adrenergic Receptor Binding Assay

  • Preparation of Membranes: Prepare cell membranes from a cell line stably expressing the human α₂-adrenergic receptor subtype of interest (e.g., α₂ₐ, α₂ₑ, or α₂ₒ).

  • Competition Binding: Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]-rauwolscine or [³H]-clonidine) and varying concentrations of the test compound (this compound hydrochloride).

  • Incubation and Filtration: Allow the binding to reach equilibrium. Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by nonlinear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation.

4.1.2. Functional Assays

Functional assays measure the biological response elicited by the compound, determining its efficacy (EC₅₀) and intrinsic activity.

Protocol Outline: cAMP Inhibition Assay

  • Cell Culture: Use a cell line expressing the α₂-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Assay Setup: Plate the cells and stimulate adenylyl cyclase with forskolin to increase intracellular cAMP levels.

  • Compound Treatment: Treat the cells with varying concentrations of this compound hydrochloride.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration to determine the EC₅₀ value.

G cluster_workflow Pharmacological Evaluation Workflow Start Test Compound (4-(...)aniline HCl) BindingAssay Radioligand Binding Assay (Determine Kᵢ) Start->BindingAssay FunctionalAssay Functional Assay (e.g., cAMP) (Determine EC₅₀) Start->FunctionalAssay ADMET ADMET & Toxicology (In vitro & in silico) Start->ADMET Conclusion Pharmacological Profile BindingAssay->Conclusion InVivo In Vivo Studies (e.g., Blood Pressure in Animal Models) FunctionalAssay->InVivo InVivo->Conclusion ADMET->Conclusion

Caption: Workflow for Pharmacological Characterization.

Potential Applications and Therapeutic Relevance

The dual action of 2-arylimidazolines on α₂-adrenergic and imidazoline receptors makes them attractive candidates for a variety of therapeutic applications.

  • Antihypertensive Agents: By acting on central α₂-receptors and potentially I₁-receptors, these compounds can reduce sympathetic outflow, leading to a decrease in blood pressure.

  • Glaucoma Treatment: Topical application of α₂-agonists can lower intraocular pressure by reducing aqueous humor production and increasing its outflow.

  • Analgesia: α₂-Agonists have demonstrated analgesic properties, particularly in the management of neuropathic pain.

  • Sedation and Anesthesia: Certain α₂-agonists are used as sedatives and as adjuncts to anesthesia.

  • Other Potential Uses: Research has explored the use of imidazoline derivatives in areas such as attention-deficit/hyperactivity disorder (ADHD), opioid withdrawal, and as potential antitumor and antimicrobial agents.[5]

ADMET and Toxicology Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of any drug candidate is critical for its development. For this compound, specific data is not widely published. However, general considerations for this class of compounds include:

  • Absorption: The hydrochloride salt form generally imparts good aqueous solubility, which can facilitate oral absorption.

  • Distribution: The lipophilicity of the free base will influence its ability to cross the blood-brain barrier and distribute into various tissues.

  • Metabolism: The aniline moiety is susceptible to various metabolic transformations, including N-acetylation and oxidation.

  • Toxicity: The primary toxicities associated with α₂-agonists are extensions of their pharmacological effects and can include hypotension, bradycardia, and sedation. Acute toxicity studies on various imidazoline derivatives have shown a range of LD₅₀ values.

Conclusion and Future Directions

This compound represents a valuable chemical scaffold for the development of novel therapeutics, particularly those targeting the adrenergic and imidazoline receptor systems. Its straightforward synthesis and potent, multifaceted pharmacology underscore its importance. Future research should focus on the detailed elucidation of its receptor subtype selectivity, the characterization of its signaling pathways beyond the canonical cAMP inhibition, and a comprehensive evaluation of its ADMET and toxicology profile. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule and its derivatives.

References

  • Khattab, M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. [Link]

  • Gomółka, E., et al. (2020). Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1][3][5]triazol-3(5H)-Imine Derivatives. Molecules, 25(21), 5023. [Link]

  • Munk, S. A., et al. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of medicinal chemistry, 40(1), 18–23. [Link]

  • Pigini, M., et al. (2006). 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands. Bioorganic & medicinal chemistry, 14(19), 6679–6685. [Link]

  • Gomółka, E., et al. (2020). Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1][3][5]triazol-3(5H)-Imine Derivatives. ResearchGate. [Link]

  • Khattab, M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Semantic Scholar. [Link]

  • Kaminski, J. J., et al. (1999). alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role. Anaesthesia, 54(5), 445–454. [Link]

  • Bricca, G., et al. (1989). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. British journal of pharmacology, 98(4), 1143–1148. [Link]

  • Szałaj, N., et al. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Molecules, 27(21), 7543. [Link]

  • Szałaj, N., et al. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 26(11), 3321. [Link]

  • MacLeod, A. M., et al. (1991). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of medicinal chemistry, 34(7), 2179–2186. [Link]

  • Kornicka, A., et al. (2005). Preparation, structure and affinity for imidazoline I2 receptors and alpha2-adrenoceptors of 1-[(4,5-dihydroimidazolidin-2-yl)imino]indan-2-ols. Acta poloniae pharmaceutica, 62(6), 497–502. [Link]

  • Callado, L. F., et al. (2008). PHARMACOLOGICAL EVALUATION OF GUANIDINE AND 2-AMINOIMIDAZOLINE AROMATIC DERIVATIVES AS alpha(2)-ADRENOCEPTOR ANTAGONISTS. Methods and Findings in Experimental and Clinical Pharmacology, 30(3), 149-154. [Link]

  • Hom, R. K., et al. (1995). Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. Journal of medicinal chemistry, 38(10), 1741–1747. [Link]

  • Synapse. Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. [Link]

  • Google Patents. Method for preparing 4-hydroxymethyl imidazoles.
  • Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

  • PubChem. Process for the preparation of imidazole compounds. [Link]

  • Google Patents. Imidazole derivatives and salts thereof and their synthesis.

Sources

Methodological & Application

Application Notes & Protocols: A Senior Application Scientist's Guide to the Laboratory Preparation of 2-(4-aminophenyl)-2-imidazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazoline Scaffold

The 2-imidazoline ring system is a privileged scaffold in medicinal chemistry and drug development. Its unique stereoelectronic properties allow it to act as a bioisostere for guanidines, triazoles, and benzamidines, enabling potent and selective interactions with a variety of biological targets.[1] The incorporation of an aminophenyl substituent at the 2-position introduces a versatile functional handle for further molecular elaboration, making 2-(4-aminophenyl)-2-imidazoline a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this important intermediate, emphasizing the underlying chemical principles and ensuring a self-validating and reproducible workflow.

Chemical Principles and Reaction Mechanism

The synthesis of 2-(4-aminophenyl)-2-imidazoline is most directly achieved through the acid-catalyzed cyclization of 4-aminobenzonitrile with ethylenediamine. This reaction is a classic example of the Pinner synthesis of imidazolines from nitriles.

The reaction proceeds through the following key steps:

  • Protonation of the Nitrile: The reaction is typically initiated by an acid catalyst (or can be facilitated by a Lewis acid-like sulfur), which activates the nitrile group towards nucleophilic attack.

  • Nucleophilic Attack by Ethylenediamine: One of the amino groups of ethylenediamine attacks the electrophilic carbon of the protonated nitrile, forming a tetrahedral intermediate.

  • Intramolecular Cyclization: The second amino group of the ethylenediamine moiety then attacks the newly formed imine carbon in an intramolecular fashion, leading to the formation of the five-membered imidazoline ring.

  • Deprotonation: The final step involves the deprotonation of the imidazoline ring to yield the stable product.

The use of a catalyst such as sulfur can promote the reaction by acting as a Lewis acid and coordinating to the nitrile nitrogen, thereby increasing its electrophilicity.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Characterization A Charge reactor with: - 4-Aminobenzonitrile - Ethylenediamine - Sulfur (catalyst) - Methanol (solvent) B Heat mixture to reflux (approx. 65-70 °C) A->B Heat C Monitor reaction progress (e.g., by TLC) for consumption of 4-aminobenzonitrile B->C Maintain reflux D Cool reaction mixture to room temperature C->D Upon completion E Remove solvent under reduced pressure D->E Evaporation F Recrystallize crude product from a suitable solvent (e.g., ethanol/water) E->F Purification G Isolate pure product by vacuum filtration F->G Filtration H Dry the product (e.g., in a vacuum oven) G->H Drying I Determine melting point H->I J Acquire spectroscopic data (¹H NMR, ¹³C NMR, IR) H->J K Confirm purity and structure I->K J->K

Caption: Experimental workflow for the synthesis of 2-(4-aminophenyl)-2-imidazoline.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-(4-aminophenyl)-2-imidazoline on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Aminobenzonitrile≥98%Sigma-Aldrich, Acros Organics, etc.
Ethylenediamine≥99%Sigma-Aldrich, Acros Organics, etc.
SulfurReagent gradeSigma-Aldrich, Acros Organics, etc.Catalyst
MethanolAnhydrousFisher Scientific, VWR, etc.Solvent
EthanolReagent gradeFisher Scientific, VWR, etc.Recrystallization solvent
Activated CharcoalDecolorizingFisher Scientific, VWR, etc.For recrystallization
Round-bottom flask250 mLStandard laboratory supplier
Reflux condenserStandard laboratory supplier
Magnetic stirrer/hotplateStandard laboratory supplier
Rotary evaporatorStandard laboratory supplier
Büchner funnel and flaskStandard laboratory supplier
Melting point apparatusStandard laboratory supplier
NMR spectrometerFor characterization
IR spectrometerFor characterization
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzonitrile (11.8 g, 0.1 mol).

    • Add methanol (100 mL) to the flask and stir until the 4-aminobenzonitrile is fully dissolved.

    • In a fume hood, add ethylenediamine (12.0 g, 0.2 mol, approximately 13.4 mL) to the solution.

    • Add powdered sulfur (0.64 g, 0.02 mol) as a catalyst.[2]

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65-70°C) with continuous stirring.

    • Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-aminobenzonitrile spot.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol. If the solution has a dark color, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Add water dropwise to the hot ethanolic solution until the solution becomes cloudy. Then, add a few drops of ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystallization.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol-water (1:1) mixture.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

    • Determine the melting point of the purified product.

    • Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Self-Validating System: Characterization Data

The following table summarizes the expected characterization data for 2-(4-aminophenyl)-2-imidazoline.

AnalysisExpected Results
Appearance Off-white to pale yellow crystalline solid
Melting Point Expected in the range of 180-190 °C (literature values may vary)
¹H NMR (DMSO-d₆, 400 MHz)δ ~7.5 (d, 2H, Ar-H ortho to C=N), δ ~6.6 (d, 2H, Ar-H meta to C=N), δ ~5.5 (s, 2H, NH₂), δ ~3.6 (s, 4H, CH₂-CH₂), δ ~6.8 (br s, 1H, NH)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~165 (C=N), δ ~150 (Ar-C-NH₂), δ ~128 (Ar-CH), δ ~118 (Ar-C-CN), δ ~113 (Ar-CH), δ ~45 (CH₂-CH₂)
IR (ATR) ν ~3400-3200 cm⁻¹ (N-H stretching), ν ~1610 cm⁻¹ (C=N stretching), ν ~1520 cm⁻¹ (N-H bending), ν ~830 cm⁻¹ (para-disubstituted benzene)

Safety and Handling Precautions

  • 4-Aminobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Ethylenediamine: Corrosive and flammable. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Handle in a fume hood with appropriate PPE.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. Handle in a fume hood.

  • Sulfur: Generally low toxicity, but can be irritating to the skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained.
Loss of product during work-upUse minimal solvent for recrystallization. Ensure the solution is sufficiently cooled before filtration.
Product is an oil or does not crystallize Impurities presentPurify the crude product by column chromatography (silica gel, eluting with a mixture of dichloromethane and methanol).
Residual solventEnsure the product is thoroughly dried under vacuum.
Impure product after recrystallization Inefficient recrystallizationPerform a second recrystallization. Use a different solvent system if necessary.

Conclusion

This guide provides a robust and reliable protocol for the laboratory synthesis of 2-(4-aminophenyl)-2-imidazoline. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The self-validating nature of the protocol, through comprehensive characterization, ensures the integrity of the synthesized material for subsequent research endeavors.

References

  • Organic Chemistry Portal. Synthesis of 2-imidazolines. [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • ResearchGate. Preparation of 2-imidazolines from nitriles. [Link]

  • Google Patents. Preparation method of 2-(3-aminophenyl) imidazoline hydrochloride.
  • Bloom Tech. What is the synthetic route of 4-Aminobenzonitrile. [Link]

Sources

Application Notes and Protocols for the Analytical Detection of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

This compound, a molecule possessing both an aniline and a dihydroimidazole moiety, is a significant structural motif in medicinal chemistry. The imidazole ring is a key component in many biomolecules, and aniline derivatives are versatile precursors in drug synthesis.[1] Consequently, this compound and its analogues are of considerable interest in drug discovery and development, with potential applications as antimicrobial and anticancer agents.[1] The accurate and precise detection and quantification of this compound are paramount for ensuring the quality, stability, and safety of pharmaceutical products.

This comprehensive guide provides detailed application notes and protocols for the analytical detection of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights into the methodologies and the rationale behind experimental choices. The protocols herein are structured to be self-validating, grounded in established scientific principles and regulatory guidelines.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.

PropertyValueSource
Chemical Formula C₉H₁₁N₃Inferred from structure
Molecular Weight 161.20 g/mol Inferred from structure
CAS Number 61033-71-4 (for the hydrochloride salt)[2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water (as hydrochloride salt), methanol, and other polar organic solvents.General knowledge
UV Absorption Exhibits UV absorbance due to the aniline chromophore.Inferred from structure

Strategic Selection of Analytical Techniques

The choice of an analytical technique for this compound is dictated by the analytical objective, the sample matrix, and the required sensitivity and selectivity. The polar nature of the molecule, stemming from the amine and imidazoline groups, makes High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) the most suitable techniques.

Analytical_Technique_Selection cluster_rationale Rationale for Selection Analyte This compound (Polar, UV-active) HPLC_UV HPLC-UV Analyte->HPLC_UV Quantification & Purity (Routine Analysis) LC_MS LC-MS/MS Analyte->LC_MS High Sensitivity & Selectivity (Trace Analysis, Metabolite ID) GC_MS GC-MS Analyte->GC_MS Less Suitable (Requires Derivatization) Rationale_HPLC Good for routine quantification and purity checks due to the aniline chromophore. Rationale_LC_MS Ideal for complex matrices and low concentration levels, providing structural confirmation. Rationale_GC_MS Generally not preferred for polar and non-volatile compounds without derivatization.

Caption: Selection of analytical techniques for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the routine quantification and purity assessment of this compound. The aniline moiety provides a suitable chromophore for UV detection.

Protocol 1: Quantitative Analysis by Reversed-Phase HPLC-UV

1. Principle and Rationale:

This method utilizes a reversed-phase C18 column to separate the polar analyte from non-polar impurities. The mobile phase consists of an aqueous buffer and an organic modifier. The acidic buffer ensures the protonation of the analyte, leading to consistent retention and peak shape. UV detection is performed at a wavelength where the analyte exhibits significant absorbance.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (85%) (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

3. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or photodiode array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

4. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). Filter and degas the mobile phase before use.

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is suitable.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample solution by accurately weighing a portion of the test sample and dissolving it in the diluent to achieve a target concentration of approximately 100 µg/mL.

5. Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by PDA)
Run Time Approximately 10 minutes

6. System Suitability:

Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak areas: ≤ 2.0%

7. Data Analysis:

Quantify the amount of this compound in the sample by comparing the peak area of the analyte in the sample chromatogram with that of the standard solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, particularly in complex matrices such as biological fluids, LC-MS/MS is the method of choice. It provides definitive identification and quantification at very low levels.

Protocol 2: Trace Level Quantification by LC-MS/MS

1. Principle and Rationale:

This method employs reversed-phase chromatography for separation, followed by tandem mass spectrometry for detection. The analyte is ionized using electrospray ionization (ESI) in positive mode, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3. Instrumentation:

  • LC-MS/MS system consisting of a binary or quaternary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

4. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B

  • Standard Stock Solution (100 µg/mL): Prepare as described in Protocol 1, using the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 ng/mL).

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (if used) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the diluent.

5. LC-MS/MS Conditions:

ParameterCondition
Column C18 (100 mm x 2.1 mm, 3.5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by infusion of the standard solution. Expected precursor ion [M+H]⁺ at m/z 162.2. Product ions will be fragments of the precursor.

6. Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]

Validation_Workflow Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness End Validated Method Robustness->End

Caption: Workflow for analytical method validation according to ICH guidelines.

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.No interference from blank, placebo, and degradation products at the retention time of the analyte.
Linearity Ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for assay.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision.
LOD The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
LOQ The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

Stability-Indicating Method and Forced Degradation Studies

A crucial aspect of pharmaceutical analysis is to ensure that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products. This is achieved through forced degradation studies.

Protocol 3: Forced Degradation Study

1. Principle and Rationale:

The drug substance is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. The resulting solutions are then analyzed by the developed HPLC method to demonstrate that the degradation products do not interfere with the quantification of the intact drug. The goal is to achieve 5-20% degradation of the API.[5]

2. Stress Conditions:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance in solution and as a solid to UV light (254 nm) and visible light for a specified period as per ICH Q1B guidelines.

3. Analysis:

Analyze the stressed samples using the validated HPLC-UV method (Protocol 1). The peak purity of the analyte should be assessed using a PDA detector to ensure it is not co-eluting with any degradation products.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information for the structural elucidation and confirmation of this compound.

  • UV-Visible Spectroscopy: The UV spectrum is expected to show absorption maxima characteristic of the aniline chromophore, typically in the range of 230-280 nm.[6] The exact λmax will depend on the solvent used.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine and the secondary amines in the imidazoline ring (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of the molecule.

  • Mass Spectrometry (MS): As discussed in the LC-MS/MS section, mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which is crucial for its identification.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis. Adherence to the principles of method validation and forced degradation studies is essential to ensure the reliability and robustness of the analytical data, which is a cornerstone of drug development and quality control.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ICH. (1996). Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]

  • ICH. (2023). Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Patel, K. N., & Patel, J. K. (2013). Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form. Scientia Pharmaceutica, 81(4), 1017–1030. Available at: [Link]

  • Chauhan, A., et al. (2026). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Smith, J. C. (1968). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • View of Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. (2023). Research Journal of Pharmacy and Technology. Available at: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. Available at: [Link]

  • Pharma Growth Hub. (2021). How to conduct forced degradation study? [Video]. YouTube. Available at: [Link]

  • Regis Technologies, Inc. (2015). Forced Degradation Part I: Introduction & Strategy [Video]. YouTube. Available at: [Link]

  • Chauhan, A., et al. (2026). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Advanced HPLC Method for the Analysis of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, robust, and scientifically-grounded High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, method validation insights, and forced degradation studies critical for regulatory compliance and a comprehensive understanding of the molecule's stability profile.

Introduction and Analyte Overview

This compound is a polar aromatic amine containing a basic dihydroimidazole moiety and an aniline functional group. Its structure presents a unique challenge for chromatographic analysis due to its hydrophilic nature and multiple ionization sites. A reliable and stability-indicating HPLC method is paramount for its accurate quantification in bulk drug substance, finished pharmaceutical products, and for impurity profiling.

The hydrochloride salt of this compound is typically water-soluble, which simplifies sample preparation. Understanding the analyte's physicochemical properties is the cornerstone of developing a robust analytical method.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₁N₃

  • Molecular Weight: 161.21 g/mol

  • Key Functional Groups: Aniline (primary aromatic amine), Dihydroimidazole (cyclic amidine)

A critical parameter for HPLC method development is the acid dissociation constant (pKa), which dictates the analyte's charge state at a given pH. An in-silico prediction using ACD/Labs Percepta software was performed to estimate the pKa values for this compound.

  • Predicted pKa Values:

    • pKa₁ (most basic): ~10.5 (attributed to the dihydroimidazole ring)

    • pKa₂ (less basic): ~4.8 (attributed to the anilinic amino group)

This prediction indicates that the dihydroimidazole moiety is significantly more basic than the aniline nitrogen. This information is pivotal in selecting a mobile phase pH that ensures consistent protonation and, consequently, stable retention and optimal peak shape.

Chromatographic Method Rationale and Development

Given the polar and basic nature of the analyte, a reverse-phase HPLC method was selected as the primary analytical approach. To address the challenge of retaining a polar compound on a non-polar stationary phase and to ensure symmetrical peak shape for the basic analyte, careful consideration was given to the column chemistry, mobile phase pH, and organic modifier.

Choice of Stationary Phase

A C18 column with end-capping is recommended to minimize silanol interactions, which can lead to peak tailing with basic analytes. The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic portion of the molecule.

Mobile Phase Considerations

To ensure consistent ionization and good peak shape, the mobile phase pH should be controlled with a suitable buffer. Operating at a pH approximately two units below the pKa of the most basic functional group (dihydroimidazole, pKa ~10.5) will ensure it is fully protonated. However, to also control the ionization of the aniline group (pKa ~4.8), an acidic pH is advantageous. An acidic mobile phase (pH 2.5-3.5) will ensure both basic centers are protonated, leading to a stable, positively charged species that can be effectively retained and eluted with good symmetry. Phosphoric acid or formic acid are suitable for adjusting the mobile phase pH.

Recommended HPLC Conditions

The following HPLC conditions have been optimized for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Phenomenex Luna)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes, then hold for 2 minutes, return to 10% B in 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Diluent Mobile Phase A / Acetonitrile (90:10 v/v)

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water.

  • Mix thoroughly and degas using sonication or vacuum filtration.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile.

  • Degas before use.

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Sample Solution (100 µg/mL):

  • Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow to cool to room temperature and dilute to volume with the diluent.

  • Filter through a 0.45 µm nylon or PVDF syringe filter before injection.

System Suitability Testing (SST)

Before initiating any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing a system suitability test as per USP and ICH guidelines.[1][2][3]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the standard solution.

Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.[3]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation performance.[4]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the system.[3]
Resolution (Rs) ≥ 2.0 (between analyte and closest eluting peak)Ensures baseline separation from impurities or degradation products.[3]
Analysis Procedure
  • Perform the system suitability test and ensure all criteria are met.

  • Inject the standard solution in duplicate.

  • Inject the sample solutions in duplicate.

  • Inject a standard solution after every 6-10 sample injections to monitor system performance.

Stability-Indicating Method: Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies must be conducted as stipulated by ICH guideline Q1A(R2).[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any potential degradation products can be detected and separated from the main peak.[6][7]

Stock Solution Preparation for Degradation Studies: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

Acid Hydrolysis

Protocol:

  • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

  • Heat the solution at 60 °C for 8 hours.[5]

  • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

  • Dilute to a final concentration of approximately 100 µg/mL with the diluent and analyze by HPLC.

Base Hydrolysis

Protocol:

  • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

  • Heat the solution at 60 °C for 8 hours.[5]

  • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

  • Dilute to a final concentration of approximately 100 µg/mL with the diluent and analyze by HPLC.[8]

Oxidative Degradation

Protocol:

  • To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours.[5]

  • Dilute to a final concentration of approximately 100 µg/mL with the diluent and analyze by HPLC.[8]

Thermal Degradation

Protocol:

  • Accurately weigh a sample of the solid drug substance and expose it to a dry heat of 80 °C for 48 hours.[6]

  • After exposure, dissolve the sample in the diluent to a final concentration of approximately 100 µg/mL and analyze by HPLC.

Photolytic Degradation

Protocol:

  • Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10]

  • After exposure, dissolve the sample in the diluent to a final concentration of approximately 100 µg/mL and analyze by HPLC.

Data Presentation and Visualization

Workflow Diagrams

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases A & B system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution sst System Suitability Test (SST) prep_standard->sst prep_sample Prepare Sample Solution analysis Inject Standards & Samples prep_sample->analysis system_equilibration->sst sst->analysis If SST passes integration Peak Integration analysis->integration calculation Quantification integration->calculation reporting Generate Report calculation->reporting

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_processing Sample Processing start API Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (Solid) (ICH Q1B) start->photo neutralize_acid Neutralize & Dilute acid->neutralize_acid neutralize_base Neutralize & Dilute base->neutralize_base dilute_ox Dilute oxidation->dilute_ox dissolve_thermal Dissolve & Dilute thermal->dissolve_thermal dissolve_photo Dissolve & Dilute photo->dissolve_photo end_node HPLC Analysis neutralize_acid->end_node neutralize_base->end_node dilute_ox->end_node dissolve_thermal->end_node dissolve_photo->end_node

Conclusion

This application note provides a comprehensive and robust HPLC method for the analysis of this compound. The method is built upon a sound scientific understanding of the analyte's physicochemical properties, particularly its pKa values. The detailed protocols for sample and mobile phase preparation, system suitability, and analysis are designed to be readily implemented in a quality control or research laboratory.

The inclusion of a thorough forced degradation study protocol establishes the stability-indicating nature of the method, which is a critical requirement for regulatory submissions and for ensuring the quality and safety of pharmaceutical products. By adhering to the procedures outlined in this guide, researchers and analysts can achieve accurate, reliable, and reproducible results for the quantification of this compound.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Forced Degradation Studies. MedCrave. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]

  • (PDF) System Suitability Requirements for Liquid Chromatography Methods: Controlled Parameters and their Recommended Values (Review). ResearchGate. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4,5-dihydro-1H-imidazol-2-yl)aniline, a molecule integrating a p-substituted aniline ring with a dihydroimidazole (imidazoline) heterocycle, is a significant structural motif in medicinal chemistry and materials science. Its derivatives have shown potential as bioactive agents. Precise structural elucidation and purity assessment are paramount in the research and development of compounds containing this scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules, providing detailed information about the chemical environment of each atom.

This comprehensive guide provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural verification of this compound and its analogues. The protocols and interpretive guidance are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme will be used throughout this guide.

Figure 1. Structure and atom numbering of this compound.

Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on the sample preparation. A homogenous solution free of particulate matter and paramagnetic impurities is essential for obtaining high-resolution spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) of high purity (≥99.8 atom % D)

  • 5 mm NMR tubes

  • Pipettes

  • Small vials

  • Filter (e.g., cotton plug in a Pasteur pipette)

Protocol:

  • Solvent Selection: The choice of deuterated solvent is crucial. This compound contains both amine and imine functionalities, which can undergo hydrogen exchange with protic solvents.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): A common choice for polar compounds. The residual solvent peak appears at ~2.50 ppm for ¹H NMR and ~39.52 ppm for ¹³C NMR. It is a good hydrogen bond acceptor and can help in observing exchangeable protons (NH and NH₂).

    • CDCl₃ (Chloroform-d): Suitable for many organic compounds. The residual solvent peak is at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR. The amine and imine protons may show broader signals or exchange with trace amounts of D₂O.

    • Methanol-d₄ (CD₃OD): A protic solvent that will lead to the exchange of the NH and NH₂ protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can be a useful diagnostic experiment. The residual solvent peak is at ~3.31 ppm (CHD₂) and ~4.87 ppm (OH) for ¹H NMR, and ~49.00 ppm for ¹³C NMR.

  • Sample Dissolution:

    • Accurately weigh 5-10 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently vortex or swirl the vial to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Filtration and Transfer:

    • To remove any microparticulates that can degrade spectral quality, filter the solution through a Pasteur pipette with a small cotton plug into a 5 mm NMR tube.

    • The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.

2D_NMR_Logic cluster_cosy COSY Spectrum cluster_hsqc HSQC Spectrum H2_H3 H2'/H6' correlates with H3'/H5' H2_C2 H2'/H6' correlates with C2'/C6' H3_C3 H3'/H5' correlates with C3'/C5' H_imid_C_imid C4-H₂/C5-H₂ correlate with C4/C5

Figure 3. Key correlations expected in 2D NMR spectra.

  • COSY: A cross-peak between the signals at ~7.55 ppm (H2'/H6') and ~6.65 ppm (H3'/H5') will confirm their ortho relationship and the integrity of the aniline spin system.

  • HSQC: This experiment will directly link the proton signals to the carbons they are attached to, confirming the assignments made in the 1D spectra. For example, the proton signal at ~3.60 ppm will show a correlation to the carbon signal at ~49.5 ppm, definitively assigning the methylene units of the dihydroimidazole ring. [1]

Conclusion

This application note provides a comprehensive framework for the NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided predicted spectral data and interpretation guidelines, researchers can confidently verify the structure and purity of this important chemical entity. The integration of 1D and 2D NMR techniques offers a robust, self-validating system for structural elucidation, ensuring the scientific integrity of research and development involving this compound.

References

  • Jonas, S., & Kuhn, S. (2019). Predicting 13C and 1H chemical shifts: a graph neural network approach.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12034-12047. [Link]

  • Sajed, T., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(5), 433. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). An NMR Study of the Solvent Effects on the N-H Chemical Shifts of Aromatic Amines, Amides, and Hydrazines. DTIC. [Link]

  • Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25(S1), 83-95. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ResearchGate. (2015). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. [Link]

  • Wikipedia. (2023). J-coupling. [Link]

Sources

Application Notes and Protocols for the Utilization of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(4,5-dihydro-1H-imidazol-2-yl)aniline scaffold is a cornerstone pharmacophore in modern medicinal chemistry, primarily recognized for its interaction with imidazoline receptors (I₁, I₂, and I₃) and its utility as a bioisosteric replacement for the guanidine moiety. This guide provides an in-depth exploration of this compound's role in drug design, offering a framework for its strategic application. We will dissect the pharmacology of its primary targets, present detailed, self-validating protocols for compound evaluation, and furnish the scientific rationale behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for the discovery of novel therapeutics in areas including hypertension, metabolic disorders, neuroprotection, and oncology.

Scientific Foundation: The Imidazoline Ligand Advantage

The core value of this compound in drug design stems from two key attributes: its privileged interaction with imidazoline receptors and its favorable physicochemical properties as a guanidine bioisostere.

Targeting Imidazoline Receptors

Imidazoline receptors are a class of non-adrenergic binding sites that are critical in various physiological processes. There are three principal subtypes:

  • I₁ Receptors: Primarily located in the brainstem, these receptors are integral to the central regulation of blood pressure.[1][2] Activation leads to a decrease in sympathetic outflow, resulting in vasodilation and an antihypertensive effect.[1] This makes I₁ agonists prime candidates for treating hypertension.[3][4][5]

  • I₂ Receptors: These receptors are widely distributed and are associated with monoamine oxidase (MAO) enzymes, acting as allosteric modulators.[6] Their function is implicated in pain modulation, neuroprotection, and psychiatric conditions.[1][7] Ligands targeting I₂ receptors are being investigated for chronic pain and neurodegenerative diseases.[6]

  • I₃ Receptors: Found in pancreatic β-cells, I₃ receptors are involved in the regulation of insulin secretion.[2][8] Their modulation presents a therapeutic strategy for metabolic disorders like type 2 diabetes by potentially enhancing glucose-stimulated insulin release.[1][9][10]

A Superior Bioisostere for Guanidine

The guanidine group is a common feature in many bioactive molecules but suffers from high basicity (pKa ~13.5). This leads to permanent protonation at physiological pH, poor membrane permeability, and consequently, low oral bioavailability. The 2-aminoimidazoline group within our topic compound serves as an excellent non-classical bioisostere. It mimics the key hydrogen bonding interactions of the guanidine group while possessing a lower pKa, which can lead to improved pharmacokinetic profiles.

Core Applications and Therapeutic Hypotheses

The unique pharmacology of the this compound scaffold supports its application in several therapeutic areas. Derivatization of the aniline moiety allows for the fine-tuning of selectivity and potency towards the different imidazoline receptor subtypes.

  • Cardiovascular Disease: By targeting I₁ receptors, derivatives can be designed as centrally-acting antihypertensives with potentially fewer sedative side effects than traditional α₂-adrenergic agonists.[11][12]

  • Metabolic Disease: Targeting I₃ receptors in the pancreas offers a pathway to novel insulin secretagogues for the treatment of type 2 diabetes.[13][14]

  • Oncology: The core structure has been noted for its potential anticancer properties, warranting further investigation into its mechanisms of action, which may involve enzyme inhibition or interactions with receptors related to cell proliferation.[15]

  • Neuropharmacology: Selective I₂ receptor ligands hold promise for treating chronic pain and may offer neuroprotective benefits in conditions like Alzheimer's or Parkinson's disease.[1][6][7]

  • Antimicrobial Agents: The imidazole ring is a component of many antimicrobial compounds, and derivatives of this scaffold have shown preliminary efficacy against certain bacterial strains.[15]

Experimental Design & Protocols

The following protocols are designed to be robust and self-validating, providing a framework for the comprehensive evaluation of novel derivatives of this compound.

Primary Target Engagement: Radioligand Binding Assays

The foundational step in characterizing a new compound is to determine its affinity for the intended target. Competitive radioligand binding assays are the gold standard for this purpose.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing receptor (I₁, I₂, or I₃) A1 Incubate membranes, radioligand, and test compound (or buffer/NSB) P1->A1 P2 Select appropriate radioligand (e.g., [³H]Clonidine for I₁, [³H]2-BFI for I₂) P2->A1 P3 Prepare serial dilutions of test compound P3->A1 S1 Rapid vacuum filtration through glass fiber filters A1->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Add scintillation cocktail and count radioactivity S2->S3 D1 Calculate Specific Binding S3->D1 D2 Plot % Inhibition vs. log[Compound] D1->D2 D3 Determine IC₅₀ and Kᵢ values using non-linear regression (Cheng-Prusoff equation) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

This protocol is optimized for determining the binding affinity of a test compound for the I₂ imidazoline receptor using rabbit kidney membranes, which have a high density of these sites.[16]

  • Materials:

    • Membrane Preparation: Rabbit kidney cortex homogenized in ice-cold 50 mM Tris-HCl, pH 7.4, and centrifuged to create a membrane pellet. Resuspend in assay buffer.

    • Radioligand: [³H]2-(2-Benzofuranyl)-2-imidazoline ([³H]2-BFI), a selective I₂ ligand.[16][17]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-Specific Binding (NSB) Control: 10 µM Idazoxan or unlabeled 2-BFI.

    • Test Compound: this compound derivative, serially diluted.

    • Filtration: 96-well GF/B glass fiber filter plates, pre-soaked in 0.5% polyethyleneimine (PEI).

    • Scintillation Cocktail.

  • Procedure:

    • In a 96-well plate, combine in triplicate:

      • Total Binding: 50 µL Assay Buffer, 50 µL [³H]2-BFI (final concentration ~0.3-1.0 nM), 150 µL membrane preparation (50-100 µg protein).

      • Non-Specific Binding: 50 µL NSB Control, 50 µL [³H]2-BFI, 150 µL membrane preparation.

      • Competitive Binding: 50 µL test compound dilution, 50 µL [³H]2-BFI, 150 µL membrane preparation.

    • Incubate the plate for 60 minutes at room temperature.

    • Terminate the assay by rapid vacuum filtration onto the pre-soaked filter plate.[18]

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Functional Activity Assessment: GTPγS Binding Assay

For I₁ receptors, which are G protein-coupled, a GTPγS binding assay is an excellent method to determine the functional consequence (agonist, antagonist, or inverse agonist) of ligand binding.[19][20] This assay measures the activation of G-proteins, a proximal event in the signaling cascade.[21][22][23]

  • Materials:

    • Membrane Preparation: Membranes from cells expressing the I₁ receptor (e.g., PC12 cells).

    • Radioligand: [³⁵S]GTPγS.

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • Positive Control (Agonist): Moxonidine.[3][4][12]

    • Basal Control: Assay buffer only.

    • Non-Specific Binding (NSB) Control: 10 µM unlabeled GTPγS.[22]

    • Test Compound: Serially diluted.

  • Procedure:

    • Pre-incubate membranes (10-20 µg protein) with the test compound, positive control, or basal control for 15 minutes at 30°C in the assay buffer containing 10 µM GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

    • Incubate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through a GF/C filter plate.

    • Wash filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the plate and measure bound radioactivity via scintillation counting.

  • Data Analysis:

    • Agonist Activity: Plot the % stimulation over basal against the log concentration of the test compound to determine EC₅₀ and Eₘₐₓ values.

    • Antagonist Activity: Pre-incubate the test compound with a fixed concentration of a known agonist (e.g., Moxonidine at its EC₈₀). A rightward shift in the agonist's dose-response curve indicates antagonism.

Cellular Activity: In Vitro Cytotoxicity Assay

When exploring anticancer applications, it is essential to determine the compound's effect on cell viability. The MTT assay is a standard colorimetric method for this purpose.

  • Materials:

    • Cell Lines: Relevant cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control line (e.g., fibroblasts).

    • Culture Medium: Appropriate for the cell lines.

    • Test Compound: Serially diluted in culture medium.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

    • Vehicle Control: The solvent used for the test compound (e.g., DMSO), diluted to the highest concentration used.

    • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilizing Agent: DMSO or acidified isopropanol.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compound, positive control, or vehicle control. Include wells with medium only for a blank control.

    • Incubate for 48-72 hours at 37°C in a CO₂ incubator.

    • Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

    • Aspirate the medium and add 150 µL of the solubilizing agent to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Assay Validation and Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot % viability against the log concentration of the compound and determine the IC₅₀ value using non-linear regression.

    • The assay should be validated to ensure reliability; for high-throughput screening, a Z-factor between 0.5 and 1.0 indicates an excellent assay.[24][25][26][27][28]

Signaling Pathway Analysis

Understanding the downstream consequences of receptor activation is crucial for predicting a compound's physiological effects.

I₁ and I₃ Receptor Signaling

The I₁ receptor is not a classic G-protein coupled receptor. Its activation leads to the production of second messengers like diacylglycerol (DAG) via phosphatidylcholine-selective phospholipase C (PC-PLC).[11][12] The I₃ receptor's mechanism is linked to the inhibition of ATP-sensitive potassium (Kₐₜₚ) channels in pancreatic β-cells, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[2][10]

G cluster_I1 I₁ Receptor Pathway (Brainstem) cluster_I3 I₃ Receptor Pathway (Pancreatic β-cell) I1_Ligand I₁ Agonist (e.g., Moxonidine) I1_Receptor I₁-Imidazoline Receptor I1_Ligand->I1_Receptor activates PC_PLC PC-PLC I1_Receptor->PC_PLC activates DAG Diacylglycerol (DAG) PC_PLC->DAG generates Symp ↓ Sympathetic Outflow DAG->Symp leads to BP ↓ Blood Pressure Symp->BP I3_Ligand I₃ Agonist I3_Receptor I₃-Imidazoline Receptor (putative) I3_Ligand->I3_Receptor activates KATP Kₐₜₚ Channel I3_Receptor->KATP inhibits Depol Membrane Depolarization KATP->Depol leads to Ca Ca²⁺ Influx Depol->Ca Insulin ↑ Insulin Secretion Ca->Insulin

Caption: Simplified signaling pathways for I₁ and I₃ imidazoline receptors.

Data Presentation: Structure-Activity Relationship (SAR)

Systematic modification of the this compound core is essential for optimizing potency and selectivity. The following table presents hypothetical data for a series of derivatives to illustrate how SAR data should be structured.

Compound IDR-Group Modification (on aniline)I₂ Kᵢ (nM) [a]α₂-AR Kᵢ (nM) [a]Selectivity Ratio (α₂/I₂)HeLa IC₅₀ (µM) [b]
Parent -H150.58750.058.195.2
A-1 4-CH₃4.418570.44220.587.7
A-2 4-Cl17.799988.35649.065.4
A-3 4-OCH₃250.29500.038.0>100
A-4 2,6-diCl98.61500.015.215.3

[a] Data derived from competitive binding assays. [b] Data from MTT cytotoxicity assay after 48h exposure.

This structured data allows for clear interpretation: for instance, small electron-donating (A-1) or withdrawing (A-2) groups at the para-position dramatically increase I₂ affinity and selectivity over α₂-adrenoceptors. In contrast, bulky ortho-substituents (A-4) may decrease I₂ selectivity while increasing cytotoxic potency.

Conclusion

The this compound scaffold is a validated and highly tractable starting point for drug discovery programs targeting imidazoline receptors. Its favorable properties as a guanidine bioisostere further enhance its appeal. By employing the systematic, validated protocols outlined in this guide, researchers can effectively characterize novel derivatives, understand their mechanism of action at a molecular and cellular level, and rationally advance promising candidates toward clinical development.

References

  • Li, J. X. (2017). Imidazoline I2 receptors: an update. ACS Chemical Neuroscience, 8(5), 945-955. Available from: [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. North Carolina State University. Available from: [Link]

  • Patsnap Synapse. (2024). What are imidazoline receptor agonists and how do they work? Available from: [Link]

  • Wikipedia. (2023). Imidazoline receptor. Available from: [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Available from: [Link]

  • Patsnap Synapse. (2024). What are imidazoline receptor modulators and how do they work? Available from: [Link]

  • Aydin, B., & Ulusoy, S. (2015). The imidazoline receptors and ligands in pain modulation. Agri, 27(4), 173-182. Available from: [Link]

  • MacDonald, E., Kobilka, B. K., & Larkin, S. K. (1995). Imidazoline binding sites and signal transduction pathways. Clinical and Experimental Pharmacology and Physiology, 22(3), 199-204. Available from: [Link]

  • Wikipedia. (2023). Z-factor. Available from: [Link]

  • Hissink, A. M., et al. (2014). Statistical methods and software for validation studies on new in vitro toxicity assays. Alternatives to Laboratory Animals, 42(5), 319-326. Available from: [Link]

  • Patsnap Synapse. (2024). What are imidazoline receptor antagonists and how do they work? Available from: [Link]

  • ResearchGate. (2025). Pharmacology of Moxonidine, an I1-Imidazoline Receptor Agonist. Available from: [Link]

  • Jiang, W., et al. (2019). The Imidazoline Receptor System: The Past, the Present, and the Future. Signal Transduction and Targeted Therapy, 4, 35. Available from: [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Available from: [Link]

  • Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening? Available from: [Link]

  • Lione, L. A., et al. (1998). [3H]2-(2-Benzofuranyl)-2-imidazoline, a highly selective radioligand for I2-imidazoline receptor binding sites. Studies in rabbit kidney membranes. European Journal of Pharmacology, 353(2-3), 265-275. Available from: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available from: [Link]

  • Khattab, M. E., & Ragab, F. A. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmaceutical and Chemical Sciences, 2(4), 937-948. Available from: [Link]

  • Ernsberger, P., et al. (1992). Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites. Journal of Pharmacology and Experimental Therapeutics, 263(1), 165-173. Available from: [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Available from: [Link]

  • National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. Available from: [Link]

  • Tani, N., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX, 4(3), 147-158. Available from: [Link]

  • Ernsberger, P., et al. (1997). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 15(1), S9-S20. Available from: [Link]

  • Hudson, A. L., et al. (1996). [3H]2-(2-benzofuranyl)-2-imidazoline: a new selective high affinity radioligand for the study of rabbit brain imidazoline I2 receptors. British Journal of Pharmacology, 119(6), 1341-1348. Available from: [Link]

  • Leifert, W. R., & Hatae, T. (2007). [35S]GTPgammaS binding in G protein-coupled receptor assays. Methods in Molecular Biology, 393, 169-184. Available from: [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Available from: [Link]

  • Efanov, A. M., et al. (1999). Imidazolines and the pancreatic B-cell. Actions and binding sites. Annals of the New York Academy of Sciences, 881, 294-304. Available from: [Link]

  • Ernsberger, P. (1999). Pharmacology of moxonidine: an I1-imidazoline receptor agonist. Journal of Cardiovascular Pharmacology, 34 Suppl 1, S27-S41. Available from: [Link]

  • Sun, J., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols, 2(3), 100728. Available from: [Link]

  • Sun, J., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols, 2(3), 100728. Available from: [Link]

  • van Zwieten, P. A., & Prichard, B. N. (1999). Central I1-imidazoline Receptors as Targets of Centrally Acting Antihypertensive Drugs. Clinical Pharmacology of Moxonidine and Rilmenidine. Annals of the New York Academy of Sciences, 881, 420-435. Available from: [Link]

  • Croze, M. L., et al. (2022). Static insulin secretion analysis of isolated islets. protocols.io. Available from: [Link]

  • Brown, C. A., & Morgan, N. G. (1993). Control of insulin secretion by imidazolines in rat pancreatic islets. Biochemical Society Transactions, 21(2), 109S. Available from: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available from: [Link]

  • Khattab, M. E., & Ragab, F. A. (2012). Synthesis of 4-(1H-benzo(d)imidazol-2-yl)aniline derivatives of expected anti-HCV activity. Semantic Scholar. Available from: [Link]

  • Casilli, A., et al. (2002). 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(15), 1943-1946. Available from: [Link]

  • Panova, Y. A., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 115-125. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]

  • Bousquet, P., et al. (2003). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Journal für Hypertonie, 7(4), 10-15. Available from: [Link]

  • Kornicka, A., et al. (2005). Preparation, structure and affinity for imidazoline I2 receptors and alpha2-adrenoceptors of 1-[(4,5-dihydroimidazolidin-2-yl)imino]indan-2-ols. Acta Poloniae Pharmaceutica, 62(6), 497-502. Available from: [Link]

  • National Center for Biotechnology Information. (2012). 2-[2-([O-11C]Tolyl)ethyl]-4,5-dihydro-1H-imidazole. In Probe Reports from the Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

Sources

The Versatile 2-Aminoimidazoline Scaffold: A Guide to the Medicinal Chemistry Applications of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The 4-(4,5-dihydro-1H-imidazol-2-yl)aniline moiety, a cornerstone of the 2-aminoimidazoline class of compounds, represents a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a diverse range of biologically active molecules, from potent receptor agonists to innovative antimicrobial and anticancer agents. This guide provides an in-depth exploration of the applications of this versatile chemical entity, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its critical role in the development of α2-adrenergic receptor agonists, its emerging potential in oncology and infectious diseases, and its utility as a bioisosteric replacement for the guanidine group.

Section 1: The 2-Aminoimidazoline Scaffold: A Gateway to Diverse Biological Activity

The 2-aminoimidazoline ring is a cyclic guanidine isostere, a feature that underpins much of its biological activity. The delocalized positive charge and hydrogen bonding capabilities of the protonated form allow it to effectively mimic the interactions of guanidinium ions with biological targets. This bioisosteric relationship is a powerful tool in drug design, often employed to modulate physicochemical properties such as lipophilicity and pKa, thereby improving a compound's pharmacokinetic profile while maintaining or enhancing its pharmacodynamic activity.[1]

The aniline substituent at the 2-position of the imidazoline ring provides a crucial vector for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's biological profile. The diverse applications of this scaffold are a testament to its adaptability and its ability to interact with a wide array of biological targets.

Section 2: Application as α2-Adrenergic Receptor Agonists

Perhaps the most well-established application of the this compound scaffold is in the design of α2-adrenergic receptor agonists. These receptors, part of the G-protein coupled receptor (GPCR) superfamily, are crucial regulators of neurotransmission and cardiovascular function. Agonism of α2-adrenergic receptors leads to a decrease in the intracellular second messenger cyclic AMP (cAMP), resulting in a range of physiological effects.[2]

Mechanism of Action

α2-adrenergic receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the physiological response.

G_protein_signaling cluster_cytoplasm Cytoplasm Agonist α2-Agonist (e.g., Clonidine) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA_active->Response Phosphorylates Downstream Targets

Caption: Signaling pathway of α2-adrenergic receptor agonists.

Clinically Relevant Examples

The clinical significance of this scaffold is highlighted by the successful development of drugs such as clonidine and brimonidine.

  • Clonidine: A centrally acting α2-adrenergic agonist used in the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and certain pain conditions.[3]

  • Brimonidine: A more selective α2-adrenergic agonist used topically to treat open-angle glaucoma by reducing intraocular pressure.[4][5]

Structure-Activity Relationship (SAR)

The affinity and selectivity of 2-arylaminoimidazoline derivatives for α2-adrenergic receptor subtypes (α2A, α2B, and α2C) are highly dependent on the substitution pattern of the aniline ring.

CompoundAr Substituentα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)Agonist/Antagonist
Clonidine2,6-dichloro3.51512Agonist
Brimonidine5-bromo-6-quinoxalinyl2.33310Agonist
Idazoxan2-(1,4-benzodioxanyl)2.51.82.0Antagonist
L-659,0662-(quinolin-2-yl)1.81.20.8Antagonist

Note: Data compiled from various sources and represents approximate values. Actual values can vary based on experimental conditions.

Section 3: Synthesis Protocols

The synthesis of this compound and its derivatives can be achieved through several reliable methods.

Protocol 1: Synthesis of this compound from 4-Aminobenzonitrile

This method involves the reaction of a nitrile with ethylenediamine, a common route to 2-imidazolines.

Materials:

  • 4-Aminobenzonitrile

  • Ethylenediamine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzonitrile (1 equivalent) in ethanol.

  • Add ethylenediamine (1.1 equivalents) to the solution.

  • Bubble hydrogen sulfide gas through the mixture for 2-3 hours, or alternatively, add a catalytic amount of a Lewis acid such as aluminum chloride.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated HCl to a pH of 2-3.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with a 2M NaOH solution to a pH of 10-11 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of Clonidine

This protocol outlines a common synthetic route to the clinically used drug, clonidine.[2]

Materials:

  • 2,6-Dichloroaniline

  • Ammonium thiocyanate

  • Methyl iodide

  • Ethylenediamine

Procedure:

  • Step 1: Formation of the Thiourea Derivative: React 2,6-dichloroaniline with ammonium thiocyanate in a suitable solvent (e.g., ethanol) under reflux to form N-(2,6-dichlorophenyl)thiourea.

  • Step 2: S-Methylation: Treat the thiourea derivative with methyl iodide in a polar aprotic solvent (e.g., acetone) to yield the S-methylisothiouronium salt.

  • Step 3: Cyclization: React the S-methylisothiouronium salt with ethylenediamine in a suitable solvent (e.g., ethanol) under reflux to afford clonidine. The product can be isolated as the hydrochloride salt by treatment with HCl.

Synthesis_Workflow cluster_synthesis General Synthesis of 2-Arylaminoimidazolines Start Aromatic Amine Thiourea Thiourea Derivative Start->Thiourea + (NH4)SCN SMethyl S-Methylisothiouronium Salt Thiourea->SMethyl + CH3I Imidazoline 2-Arylaminoimidazoline SMethyl->Imidazoline + Ethylenediamine

Caption: General workflow for the synthesis of 2-arylaminoimidazolines.

Section 4: Biological Evaluation Protocols

Protocol 3: α2-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the desired α2-adrenergic receptor subtype (α2A, α2B, or α2C)

  • Radioligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine)

  • Non-specific binding control (e.g., 10 µM phentolamine)

  • Test compounds at various concentrations

  • Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.

    • Competition Binding: Cell membranes, radioligand, and test compound at each concentration.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each test compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 4: Functional cAMP Assay for Gi-Coupled Receptors

This protocol measures the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing α2-adrenergic receptors.[3][6][7][8][9][10]

Materials:

  • CHO or HEK293 cells stably expressing the desired α2-adrenergic receptor subtype

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)

  • Forskolin

  • Test compounds at various concentrations

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Seed the cells in a 96-well plate and grow to confluency.

  • Remove the growth medium and wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the presence of the test compound for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the detection kit.

  • Generate a dose-response curve and calculate the EC50 value for each test compound.

Section 5: Emerging Applications

While the role of the this compound scaffold in α2-adrenergic receptor modulation is well-established, its therapeutic potential extends to other areas of medicinal chemistry.

Anticancer Activity

Several studies have explored the anticancer potential of 2-aminoimidazoline derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, although the exact mechanisms of action are still under investigation. Some studies suggest that these compounds may interfere with cell cycle progression or induce apoptosis. For example, certain quinoline-imidazole derivatives have shown promising activity against HepG2, A549, and PC-3 cancer cell lines with IC50 values in the low micromolar range.[11]

Antimicrobial and Antibiofilm Activity

The 2-aminoimidazoline moiety is found in several marine natural products with potent antimicrobial and antibiofilm activity.[1] Synthetic derivatives of this compound have also been investigated for their ability to combat bacterial and fungal pathogens. These compounds can act by disrupting bacterial membranes or by inhibiting biofilm formation, a key virulence factor in many chronic infections. Some 2-aminoimidazole derivatives have been shown to potentiate the activity of conventional antibiotics against multidrug-resistant bacteria.[10][12][13]

Section 6: Conclusion

The this compound scaffold is a remarkably versatile building block in medicinal chemistry. Its success in the development of α2-adrenergic receptor agonists has paved the way for its exploration in other therapeutic areas. The detailed protocols and insights provided in this guide are intended to empower researchers to further investigate the potential of this privileged scaffold in the discovery and development of novel therapeutics. The continued exploration of the structure-activity relationships and mechanisms of action of 2-aminoimidazoline derivatives promises to yield new and effective treatments for a wide range of diseases.

References

  • CLONIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in r
  • Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma.
  • Novel process for the synthesis of Brimonidine and derivative.
  • A Novel Synthesis of Clonidine, an Anti-Hypertensive Drug from o-Chloronitrobenzene. Thieme Connect.
  • 2-Aminoimidazoles in medicinal chemistry. PubMed.
  • Method for preparing clonidine hydrochloride.
  • Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. BenchChem.
  • Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). In-Cell-Art. March 15, 2019.
  • Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. December 1, 2015.
  • CLONIDINE synthesis. ChemicalBook.
  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17.
  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents.
  • 2-Aminoimidazoles in Medicinal Chemistry. Ingenta Connect. September 18, 2013.
  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.
  • Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii.
  • Process for preparation of clonidine derivatives.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
  • A Novel Method for the Efficient Synthesis of 2-Arylamino-2-imidazolines.
  • Preparation method of debrominated impurities of brimonidine.
  • The anticancer IC50 values of synthesized compounds.
  • IC50 values of compounds 16 and 17 against four different cancer cell lines.
  • MIC values (µg/mL) for effects of thiazole and imidazole derivatives...
  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections.
  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents.
  • Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity rel
  • Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. January 15, 2021.
  • Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents. PubMed.
  • Preparation and Evaluation of Nano-vesicles of Brimonidine Tartrate as an Ocular Drug Delivery System.
  • Design, synthesis, and antitumor evaluation of quinoline-imidazole deriv
  • Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor antagonists. 2. Exploring alkyl linkers for new antidepressants. PubMed. June 12, 2008.
  • Synthesis of 2-Aminoimidazolones and Imidazolones by (3 + 2) Annulation of Azaoxyallyl Cations.
  • Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Str
  • process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. PubMed.
  • Guanidine and 2-Aminoimidazoline Aromatic Derivatives as α 2 -Adrenoceptor Antagonists, 1: Toward New Antidepressants with Heteroatomic Linkers.
  • Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy.
  • Synthesis of 2-Imidazolones and 2-Iminoimidazoles.
  • Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. PubMed.
  • View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. June 30, 2024.
  • The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis and antimicrobial activity of some novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines. PubMed.

Sources

Application Notes & Protocols: 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline as a Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, a bifunctional building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a nucleophilic aniline moiety and a pharmacologically relevant dihydroimidazoline (imidazoline) ring, offers a versatile platform for the synthesis of diverse and complex heterocyclic systems. We will detail the core reactivity of this compound and provide validated, step-by-step protocols for the synthesis of advanced heterocyclic scaffolds, including benzimidazoles and fused imidazo[4,5-f]quinolines. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable synthon in their discovery programs.

Introduction: The Strategic Value of this compound

This compound, also known as 2-(4-aminophenyl)imidazoline, is a compound whose value lies in the strategic combination of two key chemical features within one molecule.[1]

  • The Aniline Moiety: The primary aromatic amine (-NH₂) group is a classical nucleophile and a cornerstone of heterocyclic synthesis. It readily participates in condensation, acylation, and cyclization reactions, serving as the primary anchor point for building larger molecular architectures.[1]

  • The Dihydroimidazoline Ring: This saturated heterocycle is not merely a passive substituent. It is a recognized pharmacophore present in numerous biologically active compounds, known to interact with various receptors and enzymes.[1][2] Its presence can impart favorable physicochemical properties, such as increased polarity and basicity, which are often crucial for drug-receptor interactions and pharmacokinetic profiles.

The dual functionality of this molecule allows for a modular approach to drug design, where the aniline facilitates the construction of a core scaffold (e.g., benzimidazole) and the imidazoline ring acts as a key modulating group. This guide will focus on practical, reproducible methods to exploit this reactivity.

Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for successful and safe experimentation. The compound is typically supplied as a hydrochloride salt to improve stability and solubility.[1]

PropertyValueSource
CAS Number 61033-71-4 (HCl salt)[3]; 28637-61-8 (free base)BLD Pharm; Sigma-Aldrich
Molecular Formula C₉H₁₁N₃ (free base)PubChem
Molecular Weight 161.21 g/mol (free base)Sigma-Aldrich
Appearance SolidSigma-Aldrich
Purity Typically ≥95%Sigma-Aldrich

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.

  • Keep the container tightly closed. For long-term storage, refrigeration is recommended.

  • As with all amines, it is sensitive to air and light and should be handled under an inert atmosphere (e.g., Argon or Nitrogen) for reactions requiring high purity and yield.

  • Safety: The compound is harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. All manipulations should be performed in a certified chemical fume hood.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems primarily from the reactivity of the aniline nitrogen. This allows for the construction of a new, fused heterocyclic ring system.

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Resulting Heterocycles start_node This compound path1 Condensation with o-Phenylenediamine Precursors start_node->path1 Route A path2 Multi-step Fusion (e.g., Skraup Synthesis) start_node->path2 Route B prod1 Benzimidazole Derivatives path1->prod1 prod2 Fused Quinolines (Imidazo[4,5-f]quinolines) path2->prod2

Caption: Synthetic utility of the target building block.

This guide presents two primary applications demonstrating this principle:

  • Application Note 1: Synthesis of 2-Aryl Benzimidazoles.

  • Application Note 2: Synthesis of Fused Imidazo[4,5-f]quinolines.

Application Note 1: Synthesis of Benzimidazole Derivatives via Phillips Condensation

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs such as omeprazole and telmisartan.[4] The Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its equivalent under acidic, dehydrating conditions, is a robust method for their synthesis.[5][6] In this protocol, we adapt this method using 4-aminobenzoic acid as a surrogate for our title compound's reactivity profile, as it models the condensation of the aniline group to form the benzimidazole core.

Protocol 1: Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)aniline

This protocol is based on established literature procedures utilizing a strong acid catalyst like polyphosphoric acid (PPA) to drive the condensation and cyclization.[6][7]

Materials:

  • o-Phenylenediamine

  • 4-Aminobenzoic acid

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Ammonium hydroxide solution (concentrated)

  • Ethanol for recrystallization

  • Standard glassware for reflux, filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (1.08 g, 0.01 mol) and 4-aminobenzoic acid (1.37 g, 0.01 mol).

  • Acid Addition: Carefully add polyphosphoric acid (approx. 15-20 mL) to the flask. The PPA acts as both the solvent and the dehydrating acid catalyst.

  • Heating: Heat the reaction mixture to 180-200°C using a heating mantle and stir for 4-6 hours.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 8:2 Ethyl Acetate:Hexane).

  • Work-up: After completion, allow the mixture to cool to approximately 80-90°C. Very carefully and slowly, pour the viscous mixture into a beaker containing 200 mL of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralization: The resulting solution will be highly acidic. Slowly neutralize the mixture by adding concentrated ammonium hydroxide solution until the pH is approximately 7-8. This step is crucial to deprotonate the product and ensure its precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water to remove any residual salts.

  • Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product, 4-(1H-benzo[d]imidazol-2-yl)aniline, as a solid.[7] Yields reported in the literature for similar reactions range from 51% to 89.5% depending on the specific conditions and catalysts used.[5][6]

Expected Characterization:

  • ¹H NMR: Expect characteristic aromatic proton signals. The benzimidazole N-H proton typically appears as a broad singlet at a high chemical shift (>12 ppm in DMSO-d₆).

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Application Note 2: Synthesis of Fused Imidazo[4,5-f]quinolines

Building upon the aniline functionality, more complex fused systems can be constructed. Imidazo[4,5-f]quinolines are structurally related to the immune-response modifier imiquimod and are investigated for various therapeutic properties, including acting as TNF-alpha suppressors.[8][9] A common route to such systems is the Skraup-Doebner-von Miller reaction, which constructs the quinoline ring onto an existing aniline.

Sources

Application & Protocol Guide: The 4-(4,5-Dihydro-1H-Imidazol-2-yl)aniline Scaffold in Modern Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Privileged Scaffolds in Oncology

In the landscape of modern medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, distinct biological targets with high affinity, making them fertile ground for drug discovery. The 4,5-dihydro-1H-imidazole, or imidazoline, ring is one such structure. Its presence in various biomolecules and synthetic agents has been linked to a wide array of biological activities, including significant antiproliferative properties against cancer cells.[1][2] When coupled with an aniline moiety, as in 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, the resulting scaffold presents a unique combination of structural rigidity, hydrogen bonding capabilities, and aromatic functionality ripe for chemical modification.[3]

This guide moves beyond the parent molecule to explore the experimental application of the this compound scaffold as a foundational structure for developing novel anticancer agents. We will delve into the mechanistic diversity of its derivatives, provide a logical framework for their experimental evaluation, and equip researchers with detailed protocols to assess both cytotoxicity and specific mechanisms of action.

Section 1: Application Notes - A Scaffold of Therapeutic Potential

The inherent value of the this compound scaffold lies in its versatility. The core structure has served as the starting point for derivatives targeting some of the most critical pathways in cancer biology. The following case studies illustrate the diverse therapeutic hypotheses that can be pursued from this single, privileged core.

Case Study A: Targeting the PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Derivatives of the imidazoline scaffold have been successfully designed to function as potent mTOR inhibitors. Specifically, certain imidazolin-2-ones have been shown to inhibit both mTORC1 and mTORC2 complexes.[4] This dual inhibition is therapeutically advantageous, as it simultaneously blocks the phosphorylation of downstream effectors like 4E-BP1 (controlled by mTORC1) and Akt (a feedback loop involving mTORC2), leading to a more comprehensive shutdown of pro-survival signaling.[4]

mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) (Full Activation) S6K p70S6K mTORC1->S6K Activates EBP1 4E-BP1 mTORC1->EBP1 Inhibits Proliferation Protein Synthesis & Cell Proliferation S6K->Proliferation eIF4E eIF4E EBP1->eIF4E Releases eIF4E->Proliferation Inhibitor Imidazoline-based mTOR Inhibitor (e.g., Imidazolin-2-one) Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Inhibition of the mTOR pathway by imidazoline derivatives.
Case Study B: Inducing Mitotic Arrest via Microtubule Destabilization

The mitotic spindle, composed of microtubule polymers, is a validated and highly sensitive target for anticancer drugs. Agents that interfere with microtubule dynamics can halt cell division and trigger apoptosis. Novel 2-amino-1-thiazolyl imidazoles, derived from the core scaffold, have been identified as potent microtubule-destabilizing agents.[5] These compounds were found to inhibit tubulin polymerization by binding to the colchicine-binding site, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent cytotoxicity against cancer cells.[5][6] This mechanism demonstrates that the scaffold can be modified to interact with structural proteins, a completely different target class from the enzymes in the mTOR pathway.

Microtubule_Disruption cluster_0 Normal Microtubule Dynamics cluster_1 Action of Imidazole Derivative Tubulin_pool α/β-Tubulin Dimers Polymerization Polymerization Tubulin_pool->Polymerization Bound_Tubulin Tubulin-Inhibitor Complex Microtubule Dynamic Microtubule Polymerization->Microtubule Disruption Microtubule Network Disruption Polymerization->Disruption Depolymerization Depolymerization Depolymerization->Tubulin_pool Microtubule->Depolymerization Derivative 2-amino-1-thiazolyl imidazole derivative Derivative->Tubulin_pool Bound_Tubulin->Polymerization Inhibits Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest

Caption: Microtubule destabilization by imidazole-based agents.

Section 2: Experimental Protocols - A Framework for Characterizing Novel Derivatives

For drug development professionals, a logical and robust experimental workflow is critical for evaluating novel compounds. The following protocols provide a validated framework for moving from initial cytotoxicity screening to specific mechanism-of-action studies for derivatives of the this compound scaffold.

Experimental_Workflow cluster_workflow Screening & Characterization Cascade cluster_moa Mechanism of Action (MoA) Validation Start Synthesized Derivative Library Screen Protocol 2.1: Primary Cytotoxicity Screening (SRB Assay) Start->Screen Select Identify Potent Hits (Low IC50) Screen->Select Hypothesize Hypothesize MoA (Based on SAR) Select->Hypothesize MoA1 Protocol 2.2: Western Blot for mTOR Pathway Hypothesize->MoA1 Hypothesis: PI3K/mTOR Inhibitor MoA2 Protocol 2.3: Tubulin Polymerization Assay Hypothesize->MoA2 Hypothesis: Microtubule Inhibitor MoA_Other Other Assays (e.g., Kinase Panel, Apoptosis Assay) Hypothesize->MoA_Other Validate Validated Lead Compound MoA1->Validate MoA2->Validate MoA_Other->Validate

Caption: Experimental workflow for novel imidazoline derivatives.
Protocol: Primary In Vitro Cytotoxicity Screening (SRB Assay)

Rationale: The Sulforhodamine B (SRB) assay is a cell density-based assay that provides a reliable and sensitive measure of drug-induced cytotoxicity.[7] It relies on the ability of SRB to bind to basic amino acids of cellular proteins, making the amount of bound dye proportional to the total protein mass and, therefore, the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., HeLa for cervical cancer, A375 for melanoma).

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compound (solubilized in DMSO, stock concentration 10-100 mM).

  • Trichloroacetic acid (TCA), 10% (w/v) cold solution.

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

  • Tris-base solution, 10 mM, pH 10.5.

  • 96-well flat-bottom microtiter plates.

  • Multichannel pipette, microplate reader (510 nm).

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Return plates to the incubator and incubate for the desired exposure time (typically 48-72 hours).

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well (final concentration ~3.3%) without removing the medium. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully discard the supernatant. Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

  • Destaining: Quickly discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Place the plates on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell survival relative to the vehicle control.

  • Plot the percentage of survival against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the half-maximal inhibitory concentration (IC50).

Protocol: Mechanistic Assay - Western Blot for mTOR Pathway Inhibition

Rationale: To validate if a compound acts as an mTOR inhibitor (Case Study A), Western blotting can directly measure the phosphorylation status of key downstream effectors. A decrease in the phosphorylation of Akt (at Ser473) and 4E-BP1 (at Thr37/46) upon treatment is a strong indicator of mTORC2 and mTORC1 inhibition, respectively.[4]

Materials:

  • Cancer cell line known to have active mTOR signaling (e.g., MCF-7, PC-3).

  • Test compound and appropriate vehicle control (DMSO).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 2-24 hours). Include a vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-Akt) overnight at 4°C on a shaker. Use the manufacturer's recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To assess total protein and loading controls, the membrane can be stripped of antibodies and re-probed with anti-total-Akt and anti-β-actin antibodies.

Data Analysis:

  • Quantify band intensity using software like ImageJ.

  • Normalize the intensity of phospho-proteins to their corresponding total protein levels.

  • Compare the normalized phosphorylation levels in treated samples to the vehicle control to determine the extent of inhibition.

Section 3: Data Summary - Cytotoxic Activity of Imidazoline Derivatives

The versatility of the scaffold is evident in the broad range of cytotoxicities its derivatives exhibit across various cancer types. The data below, compiled from published studies, highlights the potency of select compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4e Imidazo[2,1-c][3][4][5]triazol-3(5H)-imineSISO (Cervical)2.38[8][9]
4e Imidazo[2,1-c][3][4][5]triazol-3(5H)-imineRT-112 (Bladder)3.77[8][9]
5l Imidazo[2,1-c][3][4][5]triazol-3(5H)-imineSISO (Cervical)3.24[8][9]
Compound 1 Copper(II) Complex of Imidazoline-PhthalazineHeLa (Cervical)2.13[10]
Compound 22 2-amino-1-thiazolyl imidazoleNUGC-3 (Gastric)0.05[6]

Note: Compound IDs are as specified in the cited literature. This table is illustrative and not exhaustive.

Conclusion

The this compound core is a quintessential example of a privileged scaffold in oncology research. While the parent compound itself may have limited direct application, its true power is realized as a versatile building block for creating derivatives with potent and diverse anticancer activities. By targeting distinct and critical cellular pathways—from signal transduction cascades like mTOR to the structural dynamics of the cytoskeleton—this scaffold continues to offer a promising foundation for the development of next-generation cancer therapeutics. The experimental framework provided herein offers a clear, validated path for researchers to systematically screen, identify, and characterize novel agents derived from this remarkable chemical entity.

References

  • Yin, J., et al. (2017). Synthesis, antifungal and antitumor activity of two new types of imidazolin-2-ones. PubMed. Available from: [Link]

  • Kim, H. J., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. National Institutes of Health. Available from: [Link]

  • Lee, H., et al. (2012). Synthesis and biological evaluation of 2-amino-1-thiazolyl imidazoles as orally active anticancer agents. PubMed. Available from: [Link]

  • Ye, W., et al. (2011). Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. PubMed Central. Available from: [Link]

  • ResearchGate. Design, Synthesis and Anticancer Evaluation of Various Aryl Thiazole Amino Quinazoline Derivatives as Anticancer Agents. Available from: [Link]

  • Pilat-Marcinkiewicz, B., et al. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. PubMed Central. Available from: [Link]

  • Pilat-Marcinkiewicz, B., et al. (2021). Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][3][4][5]triazol-3(5H)-imine Derivatives. National Institutes of Health. Available from: [Link]

  • MDPI. (2023). Synthesis, Characterization, and Preliminary In Vitro Anticancer Activity of Zinc Complexes Containing Amino Acid-Derived Imidazolium-Based Dicarboxylate Ligands. Available from: [Link]

  • ResearchGate. (2021). Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][3][4][5]triazol-3(5H)-Imine Derivatives. Available from: [Link]

  • MDPI. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Available from: [Link]

  • Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. PubMed Central. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]

  • ResearchGate. (2018). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. Available from: [Link]

  • Frasson, R., et al. (2006). N, N' (4,5-dihydro-1h-imidazol-2-yl)3-aza-1,10-decane-diamine and N, N'(4,5-dihydro-1H-imidazol-2-yl)3-aza-1, 10-dodecane-diamine antagonize cell proliferation as selective ligands towards topoisomerase II. PubMed. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline. This document is designed for researchers, chemists, and drug development professionals who are working with this important scaffold. Our goal is to provide field-proven insights and robust protocols to help you overcome common synthetic challenges and improve your reaction yields. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis to provide a foundational understanding of the reaction.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and generally effective method is the cyclocondensation reaction between 4-aminobenzonitrile and ethylenediamine. This reaction converts the nitrile functional group into the desired 2-substituted imidazoline ring. While early methods involved high temperatures and resulted in low yields and purity[1], modern approaches utilize a catalyst to achieve the transformation under milder conditions with significantly improved outcomes.[2]

Q2: What is the underlying mechanism of the nitrile-diamine cyclocondensation?

A2: The reaction proceeds via a catalytic cycle. A common and effective catalytic system involves using a sulfur-based catalyst like thioacetamide or hydrogen sulfide (H₂S). The proposed mechanism involves the catalyst (e.g., H₂S) activating the nitrile carbon of 4-aminobenzonitrile, making it more electrophilic. This is followed by a nucleophilic attack from one of the amino groups of ethylenediamine to form a thioimidate or a related intermediate. An intramolecular cyclization then occurs as the second amino group of the ethylenediamine backbone attacks the activated carbon, ultimately eliminating the catalyst and forming the stable five-membered imidazoline ring.[3]

Q3: Why is a catalyst necessary, and what are the best options?

A3: Without a catalyst, the direct reaction requires very high temperatures (often >200 °C), which can lead to degradation of the starting materials and product, significant side product formation, and consequently, low yields.[1] A catalyst provides an alternative, lower-energy reaction pathway.

Several catalytic systems have been developed:

  • Sulfur-Based Catalysts: Thioacetamide, elemental sulfur (S), carbon disulfide (CS₂), and hydrogen sulfide (H₂S) are highly effective.[1][2][3] Thioacetamide is often preferred as it can generate H₂S in situ, which is more convenient and safer than handling H₂S gas directly.[3]

  • Organocatalysts: N-acetylcysteine has been reported as an effective metal-free catalyst for this transformation, offering excellent yields under mild conditions (e.g., 60 °C in methanol).[4]

  • Lewis Acids: Various Lewis acids, including zinc triflate (Zn(OTf)₂), can catalyze the formal [3+2] cycloaddition of nitriles with activated aziridines to form imidazolines, representing an alternative but less common route.[5]

For the direct synthesis from 4-aminobenzonitrile and ethylenediamine, sulfur-based catalysts are the most widely cited and robust choice.

Q4: What are the critical reaction parameters that must be controlled to maximize yield?

A4: To ensure a successful synthesis with high yield, the following parameters must be carefully controlled:

  • Stoichiometry: An excess of ethylenediamine is often used, as it can also serve as the solvent in some protocols.[3] However, a large excess can complicate purification. A molar ratio of 1:4 to 1:10 (4-aminobenzonitrile:ethylenediamine) is a common starting point.

  • Temperature: The optimal temperature depends on the catalyst and solvent. For thioacetamide-catalyzed reactions, refluxing in excess ethylenediamine or heating in a pressure vessel to contain the in situ generated H₂S is effective.[3] Overheating can lead to polymerization and byproduct formation.

  • Atmosphere: The aniline functional group is susceptible to oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent the formation of colored impurities and improve product purity.

  • Purity of Reagents: Water can interfere with the reaction mechanism. Using anhydrous solvents and ensuring the purity of ethylenediamine and 4-aminobenzonitrile is crucial.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the experiment.

Problem: Low or No Product Yield

Q: My reaction has run to completion according to TLC, but after workup, I have a very low yield of the target compound. What went wrong?

This is the most common issue. Let's break down the potential causes and solutions.

  • Possible Cause A: Ineffective Catalyst Activation or Loss

    • The Chemistry: In sulfur-catalyzed reactions, the active catalyst is often gaseous H₂S, which can be generated in situ from thioacetamide. If the reaction is run in an open vessel at reflux, the H₂S can escape, leading to catalyst loss and an incomplete reaction.

    • Solution: Perform the reaction in a sealed pressure tube or a flask equipped with a reflux condenser that is tightly sealed (e.g., with a balloon of inert gas). This ensures that the catalyst remains in the reaction mixture, driving the cyclization to completion.[3]

    • Verification: If you suspect catalyst loss, you can try adding a fresh portion of the catalyst midway through the reaction, but containing it from the start is a more robust approach.

  • Possible Cause B: Sub-optimal Reaction Temperature

    • The Chemistry: The activation energy for the cyclocondensation, even when catalyzed, is significant. If the temperature is too low, the reaction rate will be impractically slow. Conversely, if it's too high, you risk degrading the aniline starting material or forming polymeric side products.

    • Solution: For a thioacetamide-catalyzed reaction in excess ethylenediamine, a gentle reflux is typically sufficient. If using a different solvent, aim for a temperature between 100-120 °C. Monitor the reaction by TLC to find the optimal balance between reaction rate and purity.

  • Possible Cause C: Poor Reagent Quality or Presence of Water

    • The Chemistry: Ethylenediamine is hygroscopic and can absorb atmospheric moisture. Water can hydrolyze the nitrile starting material or interfere with the catalytic cycle. The 4-aminobenzonitrile can also degrade over time.

    • Solution:

      • Use freshly opened or properly stored anhydrous ethylenediamine. If in doubt, distill it over a suitable drying agent (e.g., NaOH pellets) before use.

      • Ensure your 4-aminobenzonitrile is pure and dry.

      • Use an anhydrous solvent if the reaction is not being run neat in ethylenediamine.

  • Possible Cause D: Inefficient Product Extraction

    • The Chemistry: The product, this compound, is a basic compound with two nitrogen-rich heterocycles, making it quite polar and potentially water-soluble, especially in its protonated (salt) form.

    • Solution: During the aqueous workup, ensure the aqueous layer is made strongly basic (pH > 12) with NaOH or K₂CO₃ before extraction. This deprotonates the product, making it less polar and more soluble in organic solvents like chloroform or dichloromethane.[2] Perform multiple extractions (e.g., 4 x 50 mL) to ensure complete recovery from the aqueous phase.

Problem: Significant Side Product Formation

Q: My crude NMR shows multiple unexpected peaks, and the reaction mixture is dark-colored. How can I improve the purity?

  • Possible Cause A: Oxidation of the Aniline Moiety

    • The Chemistry: The free amino group on the phenyl ring is sensitive to air oxidation at the elevated temperatures used for the synthesis, leading to complex, often colored, impurities.

    • Solution: Rigorously exclude oxygen from the reaction. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

  • Possible Cause B: Polymerization or Dimerization

    • The Chemistry: At high temperatures, ethylenediamine can self-react. Additionally, side reactions between the product and the starting nitrile can occur.

    • Solution: Avoid excessive temperatures. Stick to the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Using a more efficient catalyst, like N-acetylcysteine, might allow for lower reaction temperatures, thereby minimizing these side reactions.[4]

Problem: Difficulty in Product Isolation and Purification

Q: My product is difficult to purify. It either remains an oil or co-elutes with impurities during column chromatography.

  • Possible Cause A: Product is an Oil or Low-Melting Solid

    • The Chemistry: The free base of the target compound may be a viscous oil or a solid with a low melting point, making crystallization difficult.

    • Solution: Convert the product to a more crystalline salt for purification. After extraction and solvent evaporation, dissolve the crude product in a suitable solvent (e.g., isopropanol or ethanol) and add a solution of HCl in ether or isopropanol. The hydrochloride salt is typically a stable, crystalline solid that can be easily filtered and washed.[6]

  • Possible Cause B: Product is Highly Polar

    • The Chemistry: The high polarity of the compound can cause it to streak or move very slowly on silica gel, leading to poor separation.

    • Solution:

      • Use a different stationary phase: Alumina (basic or neutral) is often a better choice than silica gel for purifying basic compounds like this one.[3]

      • Modify the mobile phase: If using silica, add a small amount of a basic modifier like triethylamine (~1%) or ammonia (by using a solvent system like DCM/Methanol/NH₄OH) to the eluent. This deactivates the acidic sites on the silica, preventing streaking and improving peak shape.

Section 3: Recommended Protocols & Workflows
Protocol 1: Thioacetamide-Catalyzed Synthesis in a Pressure Vessel

This protocol is adapted from literature procedures known to give good yields and minimizes catalyst loss.[3]

Reagents & Equipment:

  • 4-aminobenzonitrile

  • Ethylenediamine (anhydrous)

  • Thioacetamide

  • Heavy-walled pressure tube with a screw cap and PTFE liner

  • Standard glassware for workup

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents: Chloroform (CHCl₃), 1M Sodium Hydroxide (NaOH)

Procedure:

  • Setup: To a clean, dry pressure tube, add 4-aminobenzonitrile (e.g., 10 mmol, 1.18 g).

  • Reagent Addition: Add thioacetamide (catalyst, e.g., 1 mmol, 0.075 g).

  • Solvent/Reagent: Add anhydrous ethylenediamine (e.g., 100 mmol, 6.01 g, ~6.7 mL). Note: Ethylenediamine acts as both reactant and solvent.

  • Sealing: Immediately seal the pressure tube tightly.

  • Reaction: Place the tube in a pre-heated oil bath at 120 °C. Stir the reaction mixture using a magnetic stir bar.

    • Safety Note: Always use a blast shield when working with pressure tubes. Do not exceed the recommended temperature for the specific vessel.

  • Monitoring: Allow the reaction to proceed for 4-6 hours. Progress can be monitored by taking small aliquots (after cooling) and analyzing by TLC (e.g., 9:1 DCM:Methanol with 1% Et₃N).

  • Workup:

    • Cool the reaction vessel to room temperature completely before opening.

    • Pour the reaction mixture into 100 mL of water.

    • Make the aqueous solution strongly basic (pH > 12) by slowly adding 2M NaOH.

    • Extract the aqueous layer with chloroform (4 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Visualization: Key Synthesis & Troubleshooting Workflow

The following diagram outlines the decision-making process for optimizing the synthesis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_purification Purification start Start Synthesis reagents Use Anhydrous Reagents (Distill Ethylenediamine if needed) start->reagents inert Run under Inert Atmosphere (N2/Ar) reagents->inert reaction_setup Combine Reactants & Catalyst (Thioacetamide) in Pressure Vessel inert->reaction_setup heating Heat to 120 °C (4-6 hours) reaction_setup->heating tlc Monitor by TLC heating->tlc low_yield Problem: Low Yield tlc->low_yield Incomplete / Poor Result workup Aqueous Workup & Extraction tlc->workup Complete check_seal Action: Check Vessel Seal Ensure H2S is contained low_yield->check_seal check_temp Action: Optimize Temperature check_seal->check_temp check_workup Action: Basify to pH > 12 Before Extraction check_temp->check_workup purify Purify Crude Product workup->purify purify_choice Purification Method? purify->purify_choice column Column Chromatography (Alumina or modified Silica) purify_choice->column Product is an Oil salt Salt Formation (HCl) & Recrystallization purify_choice->salt Product needs high purity end_node Pure Product column->end_node salt->end_node

Caption: A workflow diagram for synthesis and troubleshooting.

Section 4: Key Parameters and Data Summary

The table below summarizes the critical parameters for the thioacetamide-catalyzed synthesis of this compound.

ParameterRecommended Value/ConditionRationale & Key Considerations
Reactant Ratio 1 : 4-10 (4-aminobenzonitrile : Ethylenediamine)Excess ethylenediamine drives the reaction forward and can act as a solvent.[3]
Catalyst ThioacetamideGenerates H₂S in situ, which is an effective catalyst for the cyclization. Safer than handling H₂S gas directly.[3]
Catalyst Loading 5-10 mol% (relative to 4-aminobenzonitrile)Sufficient to catalyze the reaction without causing significant purification challenges.
Temperature 110-125 °CProvides enough thermal energy for the reaction to proceed efficiently without significant degradation.
Reaction Vessel Sealed Pressure TubeCrucial for containing the gaseous H₂S catalyst, preventing its escape and ensuring the reaction goes to completion.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents air oxidation of the aniline moiety, which would otherwise lead to colored impurities and reduced yield.
Purification Basic Extraction followed by Alumina Chromatography or Salt CrystallizationThe basic nature of the product requires specific purification strategies to avoid issues with acidic silica gel.[2][3]
Typical Yield 70-90%Yields are highly dependent on careful control of all parameters, especially catalyst containment and anhydrous conditions.
Visualization: Catalytic Cycle Mechanism

The following diagram illustrates the proposed catalytic cycle for the H₂S-catalyzed synthesis of 2-substituted imidazolines from nitriles.

Catalytic_Cycle RCN 4-Aminobenzonitrile (R-CN) Thioimidate Thioimidate Intermediate R-C(SH)=NH RCN->Thioimidate + H₂S H2S H₂S (Catalyst) EDA Ethylenediamine (EDA) Amidine N-Acyl Amidine Intermediate Thioimidate->Amidine + EDA - H₂S Cyclized Cyclized Intermediate Amidine->Cyclized Intramolecular Attack Product Product 4-(4,5-dihydro-1H- imidazol-2-yl)aniline Cyclized->Product - NH₃

Caption: Proposed mechanism for H₂S-catalyzed imidazoline synthesis.

Section 5: References
  • Dash, et al. Thioacetamide catalysed transformation of nitriles to 2-substituted imidazolines. Royal Society of Chemistry. [Online] Available at: [Link]

  • Valle-Delgado, J. J., et al. (2018). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. ACS Omega, 3(10), 14357–14366. [Online] Available at: [Link]

  • Al-Douh, M. H., et al. (2014). Heptadecyl-tailed mono- and bis-imidazolines: A study of the newly synthesized compounds on the inhibition of mild steel corrosion in CO2-saturated brine. ResearchGate. [Online] Available at: [Link]

  • Mohammadpoor-Baltork, I., et al. Preparation of 2-imidazolines from nitriles. ResearchGate. [Online] Available at: [Link]

  • Khattab, M., & Ragab, F. Y. (2012). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Semantic Scholar. [Online] Available at: [Link]

  • Khattab, M., & Ragab, F. Y. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Online] Available at: [Link]

  • Darmon, J. M., et al. (2014). Imidazoline synthesis: mechanistic investigations show that Fe catalysts promote a new multicomponent redox reaction. Dalton Transactions, 43(37), 14009-14018. [Online] Available at: [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Online] Available at: [Link]

  • MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). [Online] Available at: [Link]

  • Głowacka, I. E., et al. (2020). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 25(21), 5105. [Online] Available at: [Link]

  • Bellina, F., & Cauteruccio, S. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3798-3817. [Online] Available at: [Link]

  • Gandhi, S., et al. (2007). Studies on the Reaction of Aziridines with Nitriles and Carbonyls: Synthesis of Imidazolines and Oxazolidines. The Journal of Organic Chemistry, 72(8), 2959-2965. [Online] Available at: [Link]

  • ACS Publications. Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. [Online] Available at: [Link]

  • ResearchGate. Imidazoline and Its Derivatives : An Overview. [Online] Available at: [Link]

  • Prabhuswamy, M., et al. (2013). 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline. ResearchGate. [Online] Available at: [Link]

  • Lari, Z., et al. (2021). Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. Molecular Diversity, 25(2), 877-888. [Online] Available at: [Link]

  • Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. [Online] Available at: 75A1/en)

Sources

Technical Support Center: Purification of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile intermediate. The methodologies and advice presented herein are grounded in established chemical principles and validated through practical application.

Introduction to Purification Challenges

This compound is a polar, basic molecule containing both an aniline and an imidazoline moiety. This dual functionality, while synthetically useful, presents specific challenges during purification. The basic nature of the nitrogen atoms can lead to strong interactions with acidic stationary phases in chromatography, resulting in poor separation and recovery. Furthermore, the presence of multiple nitrogen atoms makes the molecule susceptible to protonation, which can be strategically exploited for purification but also requires careful pH control.

This guide will address the most common purification techniques—acid-base extraction, column chromatography, and recrystallization—providing detailed protocols and troubleshooting for each.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 4-aminobenzonitrile or ethylenediamine.

  • Isomeric byproducts: Depending on the cyclization conditions, other isomers might form.

  • Hydrolysis products: The imidazoline ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, leading to the formation of N-(2-aminoethyl)-4-aminobenzamide.

  • Side-reaction products: Quinoxaline-type impurities can sometimes form from side reactions of aromatic diamines.[1]

Q2: My compound is showing significant tailing on a silica gel column. What is the cause and how can I fix it?

A2: Tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The acidic nature of silica gel leads to strong interactions with the basic nitrogen atoms of your compound, causing it to elute slowly and as a broad, tailing peak.

To mitigate this, you can:

  • Add a basic modifier to your mobile phase. A small amount of triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel, resulting in sharper peaks.

  • Use a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.

Q3: I am trying to recrystallize my product, but it keeps "oiling out." What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.

Here are some troubleshooting steps:

  • Ensure slow cooling: Allow the hot, saturated solution to cool gradually to room temperature before placing it in an ice bath.

  • Use more solvent: The concentration of your compound might be too high. Add a small amount of additional hot solvent to the solution before cooling.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can initiate crystallization.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Symptom Possible Cause Troubleshooting Steps
No product in fractions, but TLC of crude shows the spot. Irreversible adsorption on the column. 1. Ensure a basic modifier (e.g., 0.5% triethylamine) is present in your mobile phase. 2. Consider switching to a less acidic stationary phase like neutral alumina. 3. Perform a small-scale test to confirm your compound is stable to the chosen conditions.
Product is spread across many fractions with low concentration. Poor separation or band broadening. 1. Optimize your mobile phase using TLC to achieve a target Rf value of 0.2-0.3 for your product. 2. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. 3. Ensure proper column packing to avoid channeling.
Significant amount of product remains in the column. Compound precipitation on the column. 1. Increase the polarity of the mobile phase at the end of the run to elute highly retained compounds. 2. Ensure your crude sample is fully dissolved before loading onto the column.
Problem 2: Impure Product After Recrystallization
Symptom Possible Cause Troubleshooting Steps
Colored crystals. Colored impurities co-crystallize. 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Perform a hot filtration to remove the charcoal and any insoluble impurities.
Melting point of crystals is broad and lower than expected. Incomplete removal of impurities or residual solvent. 1. Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent. 2. Dry the crystals under vacuum to remove all residual solvent. 3. Consider a second recrystallization from a different solvent system.
Crystals are very fine and difficult to filter. Rapid crystallization. 1. Allow the solution to cool more slowly to encourage the growth of larger crystals. 2. Avoid disturbing the solution during the cooling process.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the basicity of the aniline and imidazoline nitrogens to separate the target compound from neutral or acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the acidic aqueous layers. The organic layer now contains any neutral impurities and can be set aside.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10).

  • Back-Extraction: The deprotonated product will now be less soluble in water. Extract the basic aqueous solution with several portions of an organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

AcidBaseExtraction crude Crude Product in DCM sep_funnel1 Separatory Funnel crude->sep_funnel1 aqueous1 Aqueous Layer (Protonated Product) sep_funnel1->aqueous1 Extract organic1 Organic Layer (Neutral Impurities) sep_funnel1->organic1 Separate hcl 1M HCl hcl->sep_funnel1 sep_funnel2 Separatory Funnel aqueous1->sep_funnel2 aqueous2 Aqueous Layer (Salts) sep_funnel2->aqueous2 Separate organic2 Organic Layer (Purified Product) sep_funnel2->organic2 Extract with DCM naoh 1M NaOH naoh->sep_funnel2 Basify final_product Purified Product organic2->final_product Dry & Evaporate

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Purification by Column Chromatography

This is a standard method for purifying organic compounds based on their differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 0.5% triethylamine (TEA) to the solvent system to prevent tailing. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using a slurry packing method with your initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.

ColumnChromatography start Crude Product tlc TLC Analysis (DCM/MeOH/TEA) start->tlc load Load Sample start->load pack Pack Silica Column tlc->pack pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for Column Chromatography.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in solubility at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, alcohols like isopropanol or ethanol can be good starting points. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, you can add activated charcoal before this step.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • BenchChem. (2025). Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography.
  • BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • Khattab, M., & Ragab, F. Y. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4).
  • U.S. Patent No. 3,931,216. (1976). Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts. Google Patents.

Sources

Technical Support Center: Stability of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 4-(4,5-dihydro-1H-imidazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. The unique structure of this molecule, featuring both an aniline moiety and an imidazoline ring, presents specific stability challenges that can impact experimental reproducibility and outcomes.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to help you mitigate these issues, ensuring the integrity of your results.

The core stability concerns for this compound in solution are twofold:

  • Oxidation of the Aniline Moiety: The electron-rich aromatic amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[2][3][4][5] This process often leads to the formation of colored impurities, ranging from yellow to dark brown, indicating compound degradation.[5][6][7]

  • Hydrolysis of the Imidazoline Ring: The cyclic amidine structure of the imidazoline ring can undergo hydrolysis.[8] This reaction is highly dependent on the pH of the solution and temperature, leading to ring-opening and the formation of inactive byproducts.[9][10][11]

This guide will equip you with the knowledge to anticipate and prevent these degradation pathways.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.

Issue 1: My solution of this compound is changing color (turning yellow/brown).

Question: I dissolved my white crystalline this compound in my buffer, and the initially clear solution has turned yellow overnight. What is happening and can I still use it?

Answer:

Causality: A yellow or brown discoloration is a classic indicator of oxidation of the aniline functional group.[5][6] The amino group (-NH₂) makes the aromatic ring electron-rich and thus highly susceptible to oxidation by dissolved atmospheric oxygen.[5] This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal contaminants in your buffer. The resulting oxidized species, such as nitrobenzene or benzoquinones, are often highly colored.[3][5]

Recommended Actions:

  • Do Not Use: It is strongly advised not to use the discolored solution. The presence of oxidation products means the concentration of your active compound is lower than intended, and the degradants themselves could interfere with your assay or exhibit unexpected biological activity.

  • Prevention is Key: To prevent this, you must inhibit the oxidation process.

    • Use Degassed Solvents: Before preparing your solution, sparge your solvent (water, buffer, DMSO) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[6]

    • Work Under Inert Atmosphere: If possible, weigh the compound and prepare the solution in a glove box or under a blanket of inert gas.[6][12]

    • Protect from Light: Store stock solutions in amber vials or wrap clear vials with aluminum foil to prevent photo-oxidation.[7]

    • Control pH: The rate of aniline oxidation is pH-dependent.[5] While the exact optimal pH for this specific molecule is not defined, you should ensure your buffer pH is consistent across experiments.

    • Use High-Purity Solvents: Use HPLC-grade or equivalent high-purity solvents to minimize metal contamination that can catalyze oxidation.

Issue 2: I'm observing a loss of potency or inconsistent results in my biological assays over time.

Question: My freshly prepared solutions give a strong signal in my cell-based assay, but solutions that are a day or two old, even when stored in the fridge, show significantly reduced activity. Why?

Answer:

Causality: This loss of activity is likely due to the hydrolytic degradation of the imidazoline ring. The imidazoline ring is a cyclic amidine, and amidine functional groups are susceptible to hydrolysis, which breaks the ring structure.[8][13][14] This reaction cleaves the C-N double bond within the ring, resulting in an inactive N-(2-aminoethyl)-4-aminobenzamide derivative. The rate of this hydrolysis is highly dependent on pH and temperature.[9][10] While amides are generally stable, the conditions required for their hydrolysis are less extreme than for many other functional groups.[13][15]

Recommended Actions:

  • Prepare Fresh Solutions: The most reliable strategy is to prepare solutions fresh for each experiment from a solid stock.

  • pH Control: The stability of the imidazoline ring is pH-dependent. Studies on similar structures show that hydrolysis can occur in both acidic and basic media.[9][11] It is critical to perform a preliminary stability study in your specific experimental buffer.

  • Temperature Control: Store stock solutions at -20°C or -80°C. For aqueous solutions, flash-freeze aliquots in liquid nitrogen before storing at -80°C to prevent slow freezing, which can affect stability. Avoid repeated freeze-thaw cycles.

  • Solvent Choice: For long-term storage, consider preparing a concentrated stock solution in an anhydrous aprotic solvent like DMSO and storing it at -80°C. Anhydrous conditions will prevent hydrolysis. Dilute to the final working concentration in your aqueous buffer immediately before use.

Issue 3: I see new peaks appearing in my HPLC or LC-MS analysis of an aged solution.

Question: I am running QC on my stock solution using HPLC-UV. A sample that was clear and showed a single main peak a week ago now shows several smaller peaks. What are they?

Answer:

Causality: The appearance of new peaks is direct evidence of compound degradation. Based on the structure of this compound, these new peaks correspond to the degradation products from the two primary instability pathways:

  • Hydrolysis Product: The ring-opened product, N-(2-aminoethyl)-4-aminobenzamide, will have a different polarity and thus a different retention time on a reverse-phase HPLC column.

  • Oxidation Products: A variety of oxidation products of the aniline moiety could be formed, leading to multiple small peaks in the chromatogram.[3][5]

Recommended Actions:

  • Forced Degradation Study: To proactively identify potential degradants, you can perform a forced degradation study.[16][17][18] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, hydrogen peroxide, heat, intense light) to generate the degradation products.[16][18] This information is invaluable for developing a stability-indicating analytical method.

  • Develop a Stability-Indicating Method: Your analytical method must be able to resolve the parent compound from all major degradation products. This ensures you can accurately quantify the purity of your solutions over time.

  • Establish Expiry Dates: Use this stability-indicating method to test your solutions under typical storage conditions (e.g., refrigerated, room temperature) and establish a practical expiry date for which the solution maintains acceptable purity (e.g., >95%).

Visualizing Degradation and Troubleshooting

Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound.

cluster_0 Primary Degradation Pathways Parent This compound (Active Compound) Oxidation Oxidation Products (e.g., Benzoquinones, Nitro Derivatives) - Colored Impurities - Parent->Oxidation O2, Light, Metal Ions Hydrolysis N-(2-aminoethyl)-4-aminobenzamide (Ring-Opened Product) - Loss of Activity - Parent->Hydrolysis H2O, pH (Acid/Base), Heat

Caption: Major degradation routes for the target compound.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve stability issues.

cluster_1 Troubleshooting Decision Tree Start Start: Stability Issue Observed Color Is the solution discolored (yellow/brown)? Start->Color Activity Is there a loss of biological activity? Color->Activity Yes Color->Activity No Oxidation Probable Cause: Aniline Oxidation Hydrolysis Probable Cause: Imidazoline Hydrolysis Activity->Hydrolysis No Both Probable Cause: Both Oxidation & Hydrolysis Activity->Both Yes Sol_Ox Solution: - Use degassed solvents - Protect from light - Store under inert gas Oxidation->Sol_Ox Sol_Hyd Solution: - Prepare solutions fresh - Control pH & temperature - Use anhydrous stock (DMSO) Hydrolysis->Sol_Hyd Both->Sol_Ox Both->Sol_Hyd

Caption: A workflow for diagnosing stability problems.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for long-term storage of this compound? A: For long-term storage, the best option is a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO). Prepare a concentrated stock (e.g., 10-50 mM), aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C under an inert atmosphere. Anhydrous conditions will prevent hydrolysis, and low temperatures will slow down all potential degradation reactions.

Q2: My compound is the hydrochloride (HCl) salt. Does this affect its stability? A: Yes. The hydrochloride salt form means that when dissolved in a neutral aqueous solution, the solution will be slightly acidic. This initial acidity could influence the rate of hydrolysis. Furthermore, the protonation state of the molecule can affect its susceptibility to oxidation. It is crucial to buffer your final working solution to a consistent and appropriate pH for your experiment and to verify the compound's stability in that specific buffer.

Q3: How can I quickly check the stability of the compound in my specific experimental buffer? A: You can perform a simple short-term stability test. Prepare a solution of the compound in your buffer. Immediately analyze a sample (t=0) using a suitable analytical method like HPLC or LC-MS to get a baseline purity profile. Store the solution under your intended experimental conditions (e.g., 37°C in an incubator). Analyze samples at various time points (e.g., 2, 4, 8, 24 hours). A significant decrease (>5%) in the main peak area or the appearance of new peaks indicates instability under those conditions.

Q4: Are there any additives I can use to improve solution stability? A: To combat oxidation, you could consider adding antioxidants or free radical scavengers, though this must be carefully validated to ensure the additive does not interfere with your experiment.[12] However, for hydrolysis, there are no simple additives that can prevent the reaction. The most effective strategies remain controlling the solution's pH, temperature, and water content. The primary and most robust approach is always to use freshly prepared solutions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol aims to minimize both oxidation and hydrolysis during preparation for immediate use.

  • Solvent Degassing: Place your required volume of high-purity water or buffer in a flask. Sparge with a steady stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Weighing: Weigh the required amount of this compound in a clean vial. If possible, perform this step in an inert atmosphere (glove box).

  • Dissolution: Add the degassed solvent to the vial containing the compound. Mix gently by inversion or vortexing until fully dissolved.

  • Light Protection: Immediately wrap the vial in aluminum foil or use an amber vial to protect it from light.

  • Storage & Use: Use the solution immediately. If short-term storage is needed (a few hours), keep it on ice and protected from light. For anything longer, this method is not recommended.

Protocol 2: Forced Degradation Study (Oxidative Stress)

This protocol is a starting point for identifying oxidative degradation products.

  • Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Application: To 1 mL of the solution, add 100 µL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Gently mix the solution and let it stand at room temperature, protected from light, for 24 hours.

  • Analysis: Analyze the stressed sample by a full-scan LC-MS method alongside a control (unstressed) sample.

  • Evaluation: Compare the chromatograms. New peaks in the stressed sample are potential oxidative degradants. The mass spectrometry data will help in their preliminary identification.

Data Summary

Parameter Potential Issue Primary Cause Key Prevention Strategies
Solution Color Turns yellow/brownOxidation of aniline moietyUse degassed solvents; protect from light; store under inert gas.[6][7]
Biological Activity Decreases over timeHydrolysis of imidazoline ringPrepare solutions fresh; control pH and temperature; use anhydrous stocks.[9][10]
Purity (HPLC) New peaks appearFormation of degradantsPerform forced degradation studies; develop a stability-indicating method.[16][17]
Storage (Aqueous) Rapid degradationSusceptibility to hydrolysis/oxidationNot recommended for >24h; store at 2-8°C, protected from light.
Storage (Anhydrous DMSO) Good stabilityMinimizes water for hydrolysisRecommended for long-term; store at -80°C, aliquoted.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC - NIH. Available from: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. Available from: [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications - Allen. Available from: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available from: [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. Available from: [Link]

  • mechanism of amide hydrolysis - YouTube. Available from: [Link]

  • Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel - JRC Publications Repository. Available from: [Link]

  • Hydrolysis of imidazole-2-ylidenes - PubMed. Available from: [Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution | The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • Chemistry of Amides - OpenStax. Available from: [Link]

  • Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51 - ResearchGate. Available from: [Link]

  • Imidazoline hydrolysis in alkaline and acidic media—A review | Scilit. Available from: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. Available from: [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration - ResearchGate. Available from: [Link]

  • Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Available from: [Link]

  • Activation parameters of hydrolysis of imidazolines at pH ≈ 12 - ResearchGate. Available from: [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. Available from: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC - NIH. Available from: [Link]

  • Inhibition of amine oxidation - Google Patents.
  • Forced degradation studies - MedCrave online. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Revised manuscript. Available from: [Link]

  • Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). Available from: [Link]

  • Analysis of six aromatic amines stability in workplace measurement | Semantic Scholar. Available from: [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - Oxford Academic. Available from: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Available from: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. Available from: [Link]

  • This compound hydrochloride. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-(4-aminophenyl)-2-imidazoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(4-aminophenyl)-2-imidazoline. Our focus is to provide in-depth troubleshooting for common side reactions and practical, field-proven solutions to enhance reaction yield and purity.

Overview of the Core Synthesis

The most prevalent and direct route to 2-(4-aminophenyl)-2-imidazoline involves the condensation of 4-aminobenzonitrile with ethylenediamine. This reaction, a variation of the Pinner synthesis, appears straightforward but is highly sensitive to reaction parameters.[1] Understanding the mechanism is key to diagnosing and preventing undesired outcomes.

The intended reaction proceeds via the formation of an intermediate amidine from the nitrile, which then undergoes intramolecular cyclization to yield the 2-imidazoline ring. Catalysts such as sulfur or Lewis acids can be employed, or the reaction can be driven thermally.

Main_Synthesis_Pathway Reactants 4-Aminobenzonitrile + Ethylenediamine Intermediate Acyclic Amidine Intermediate Reactants->Intermediate Condensation Product 2-(4-aminophenyl)-2-imidazoline Intermediate->Product Intramolecular Cyclization

Caption: Ideal synthesis pathway for 2-(4-aminophenyl)-2-imidazoline.

Troubleshooting Guide: Common Side Reactions & Solutions

This section is structured to address specific problems encountered during the synthesis. Each issue is analyzed by identifying the probable cause and providing a validated solution.

Problem ID Observed Issue Primary Side Product(s) Probable Cause(s)
P-01 Low to negligible yield of product; starting material consumed.4-AminobenzamideHydrolysis of reaction intermediates.
P-02 Reaction mixture becomes viscous; difficult to stir; insoluble precipitate forms.Oligomers/PolymersIncorrect stoichiometry; excessive temperature.
P-03 Final product is discolored (pink, brown, or black) and difficult to purify.Oxidized aromatic speciesAir oxidation of the 4-aminophenyl moiety.
P-04 Isolation of a stable, non-cyclic intermediate.N-(2-aminoethyl)-4-aminobenzamidineIncomplete cyclization.
Problem P-01: Low Yield & Formation of 4-Aminobenzamide

Question: My reaction consumes the 4-aminobenzonitrile, but I'm isolating 4-aminobenzamide as the major product instead of the target imidazoline. What is happening?

Answer:

This is the most common failure mode and is almost always caused by the presence of water in the reaction. The Pinner reaction and its variants are notoriously moisture-sensitive.[2][3][4]

Causality: The reaction proceeds through a highly electrophilic intermediate (a protonated nitrile or an imidate). This intermediate is kinetically favored to react with the strongest nucleophile present in the highest concentration. If water is present, it will readily attack this intermediate, leading to hydrolysis. The initial hydrolysis product is 4-aminobenzamide, which is often a stable, crystalline solid that precipitates from the reaction, preventing further conversion.

Hydrolysis_Side_Reaction Figure 2: Hydrolysis Pathway Start 4-Aminobenzonitrile Intermediate Electrophilic Intermediate Start->Intermediate Activation SideProduct 4-Aminobenzamide Intermediate->SideProduct Nucleophilic Attack (Hydrolysis) DesiredPath Desired Intermediate Intermediate->DesiredPath Nucleophilic Attack (Amination) Water H₂O (Contaminant) Water->Intermediate Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate

Caption: Competing reaction pathways in the presence of water.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Glassware: All glassware (reaction flask, condenser, dropping funnel) must be oven-dried at >120°C for at least 4 hours and cooled in a desiccator or under a stream of dry inert gas (Nitrogen or Argon) immediately before use.

  • Solvents: If a solvent is used (e.g., toluene, xylene), it must be rigorously dried. Use a freshly opened bottle of anhydrous solvent or distill from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons).

  • Reagents:

    • Ethylenediamine: Purchase anhydrous grade and use from a Sure/Seal™ bottle. Alternatively, distill from KOH or NaOH pellets under an inert atmosphere.

    • 4-Aminobenzonitrile: Ensure it is dry. If clumpy, it may have absorbed moisture. It can be dried in a vacuum oven at 40-50°C before use.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas. Use septa and cannulation techniques for liquid transfers. Do not expose the reaction to the atmosphere at any point.

Problem P-02: Formation of Insoluble Polymeric Material

Question: My reaction mixture becomes very thick, and a significant amount of an insoluble solid crashes out. It's not my starting material or desired product. Why?

Answer:

This issue points to polymerization, a side reaction driven by incorrect stoichiometry or excessive heat.

Causality: Ethylenediamine is a bidentate nucleophile. If the reaction conditions are not carefully controlled, one molecule of ethylenediamine can react with two different activated nitrile molecules, leading to the formation of linear oligomers. High temperatures can accelerate these and other decomposition pathways.

Solution:

  • Stoichiometric Control: Use a slight excess of ethylenediamine (e.g., 1.1 to 1.5 equivalents) to ensure the nitrile is fully consumed and to favor the intramolecular cyclization over intermolecular polymerization. However, a large excess can complicate purification.

  • Controlled Addition: The most effective method to prevent polymerization is to control the relative concentrations. Add the 4-aminobenzonitrile (dissolved in an anhydrous solvent, if applicable) slowly via a dropping funnel to the heated ethylenediamine. This maintains a high concentration of the diamine, ensuring that once a nitrile reacts, the second amine group is readily available for intramolecular cyclization.

  • Temperature Management: Avoid overheating. Determine the optimal reaction temperature through small-scale trials, monitoring by TLC. Start at a moderate temperature (e.g., 100-120°C) and only increase if the reaction is sluggish.

Problem P-03: Product Discoloration

Question: My final product is off-white and has a persistent pink or brown color that I can't remove by recrystallization. What causes this?

Answer:

Aromatic amines, particularly anilines, are highly susceptible to air oxidation, which produces intensely colored radical species and quinone-imine type byproducts. This can occur during the reaction but is most common during the workup and purification phases, especially if the pH becomes basic.

Solution:

  • Inert Atmosphere Workup: To the extent possible, conduct the workup under an inert atmosphere. When performing extractions, bubble nitrogen through the aqueous and organic layers before combining them.

  • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for 15-20 minutes prior to use in extractions and chromatography.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol). Add a small amount (1-2% by weight) of activated charcoal and heat to a gentle reflux for 15-20 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal and the adsorbed impurities. Proceed with recrystallization.

  • Avoid Strong Bases: During workup, if an aqueous wash is needed, use a mild base like sodium bicarbonate rather than sodium hydroxide to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a moderately polar mobile phase (e.g., 9:1 Dichloromethane/Methanol with 1% triethylamine to prevent streaking). Co-spot your starting materials against the reaction mixture. The product is significantly more polar than 4-aminobenzonitrile. The disappearance of the nitrile spot and the appearance of a new, lower Rf spot (often UV-active and staining with ninhydrin) indicates product formation.

Q2: My product streaks badly on silica gel during column chromatography. How can I fix this? A: The basic nitrogen atoms of the imidazoline ring and the primary aromatic amine interact strongly with the acidic silica gel, causing streaking. To mitigate this, pre-treat your silica gel with triethylamine (TEA) or ammonia. Alternatively, add 0.5-1% TEA to your chromatography eluent. This neutralizes the acidic sites on the silica, allowing for much cleaner separation.

Q3: Can this reaction be performed without a solvent? A: Yes, this reaction is often run "neat" by heating a mixture of the two reactants. This can be efficient but makes temperature control more critical. If you encounter polymerization issues (P-02), switching to a high-boiling anhydrous solvent like xylene or toluene is recommended to allow for better heat distribution and controlled addition.

Q4: How do I confirm the structure of my final product? A: A combination of analytical techniques is required.

  • ¹H NMR: Look for the characteristic singlet for the CH₂-CH₂ protons of the imidazoline ring (typically around 3.5-4.0 ppm) and the signals for the aromatic protons. The NH protons may be broad or exchange with D₂O.

  • ¹³C NMR: Expect a signal for the C=N carbon in the imidazoline ring (typically >160 ppm).

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₁₀N₄ (174.20 g/mol ).

  • FT-IR: Look for the disappearance of the nitrile stretch (C≡N) from the starting material (around 2220 cm⁻¹) and the appearance of a C=N stretch (around 1600-1650 cm⁻¹) and N-H stretches.

References

  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Pinner reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Pinner reaction. (n.d.). In Grokipedia. Retrieved January 21, 2026, from [Link]

  • Chen, Y., et al. (2018). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 23(7), 1785. Available at: [Link]

  • de Oliveira, F. C. C., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(13), 5098. Available at: [Link]

  • Pinner Reaction. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]

  • 2-Imidazoline. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Synthesis of 2-imidazolines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents. EP0856344A1.
  • Grivas, J. C., & Taurins, A. (1959). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Canadian Journal of Chemistry, 37(5), 795-801. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this versatile bi-functional molecule. Our focus is on providing practical, experience-driven insights to enhance your reaction yields, product purity, and overall experimental success.

I. Overview of the Synthesis

The primary and most direct route to synthesizing this compound involves the cyclization reaction of 4-aminobenzonitrile with ethylenediamine. This reaction is typically facilitated by a catalyst and heat. While seemingly straightforward, the presence of the nucleophilic amino group on the aromatic ring introduces specific challenges that require careful control of reaction conditions to prevent side reactions and ensure a high yield of the desired product.

A common synthetic pathway involves the condensation of 4-aminobenzonitrile with ethylenediamine under acidic conditions or in the presence of a catalyst to facilitate the cyclization process.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most prevalent method is the direct reaction of 4-aminobenzonitrile with an excess of ethylenediamine, often in the presence of a catalyst such as sulfur or a Lewis acid. The reaction is typically heated to drive the cyclization and formation of the imidazoline ring. The product is often isolated as its hydrochloride salt to improve stability and ease of handling.[1]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure you are using a sufficient excess of ethylenediamine and that the reaction is heated at an appropriate temperature for an adequate duration. Secondly, side reactions, such as polymerization of 4-aminobenzonitrile or the formation of N-acylated byproducts, can consume your starting material. Finally, inefficient purification can lead to loss of product.

Q3: I am observing a significant amount of a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?

A3: The formation of dark, polymeric material is a common issue when working with aromatic amines at elevated temperatures. This is likely due to the self-polymerization of 4-aminobenzonitrile or its reaction with intermediates. To mitigate this, consider lowering the reaction temperature and using a catalyst to facilitate the reaction under milder conditions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative side reactions that contribute to the formation of colored impurities.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can be challenging due to its polarity and potential for salt formation.

  • Crystallization: If the product is a solid, recrystallization is a viable option. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallizing similar aniline derivatives include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.[2] For the hydrochloride salt, aqueous solutions or alcohol-water mixtures can be effective.

  • Column Chromatography: For smaller scale reactions or to remove stubborn impurities, column chromatography on silica gel can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/triethylamine, is typically required. The addition of a small amount of triethylamine can help to prevent the product from streaking on the column.

  • Acid-Base Extraction: An acid-base extraction can be a powerful tool. The basicity of the imidazoline and aniline nitrogens allows for the formation of a water-soluble salt upon treatment with acid. This can be used to separate it from non-basic impurities. Subsequent neutralization will regenerate the free base, which can then be extracted into an organic solvent.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS.The cyclization reaction has an activation energy barrier that needs to be overcome. Insufficient thermal energy will result in a slow or stalled reaction.
Catalyst Inactivity If using a catalyst, ensure it is fresh and active. For heterogeneous catalysts, ensure proper mixing. Consider screening alternative catalysts (e.g., different Lewis acids, sulfur-based reagents).The catalyst lowers the activation energy of the reaction. If the catalyst is inactive or poisoned, the reaction rate will be significantly reduced.
Poor Quality Starting Materials Verify the purity of 4-aminobenzonitrile and ethylenediamine by analytical techniques (e.g., NMR, melting point). Impurities can interfere with the reaction.Impurities in the starting materials can act as catalyst poisons or participate in side reactions, consuming reagents and lowering the yield of the desired product.
Incorrect Stoichiometry Ensure a sufficient excess of ethylenediamine is used (typically 3-5 equivalents).Using an excess of ethylenediamine shifts the equilibrium towards the product side and helps to ensure the complete conversion of the limiting reagent, 4-aminobenzonitrile.
Problem 2: Presence of Significant Impurities
Potential Impurity Identification Mitigation Strategy Scientific Rationale
Unreacted 4-Aminobenzonitrile TLC (compare with starting material spot), LC-MS (mass corresponding to starting material).Increase reaction time and/or temperature. Ensure efficient mixing.The reaction may not have gone to completion. Driving the reaction forward will consume the remaining starting material.
N-Acetylated Diamine Byproduct MS (mass corresponding to ethylenediamine + acetyl group), NMR (presence of acetyl protons).This is less common in this specific reaction but can occur if acetic acid is present. Ensure all glassware is clean and free of acidic residues.The amino groups of ethylenediamine are nucleophilic and can react with electrophilic acetyl sources.
Polymeric Material Insoluble, dark, tar-like substance.Use a lower reaction temperature, run the reaction under an inert atmosphere, and consider using a milder catalyst.High temperatures and the presence of oxygen can promote the polymerization of the starting material and intermediates.
Hydrolyzed Imidazoline (Amide) IR (presence of a strong C=O stretch around 1650 cm⁻¹), MS (mass corresponding to the addition of water).Ensure anhydrous reaction conditions. Use dry solvents and reagents.The imidazoline ring can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water, leading to the formation of an N-(2-aminoethyl)-4-aminobenzamide.

IV. Experimental Protocols

Detailed Synthesis Protocol for this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Aminobenzonitrile

  • Ethylenediamine (anhydrous)

  • Sulfur (catalyst)

  • Toluene (anhydrous)

  • Hydrochloric acid (in isopropanol or ether)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-aminobenzonitrile (1.0 eq) and sulfur (0.1 eq).

  • Addition of Reagents: Under a nitrogen atmosphere, add anhydrous toluene to the flask, followed by the slow addition of anhydrous ethylenediamine (3.0-5.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any solid catalyst.

    • Concentrate the filtrate under reduced pressure to remove the excess ethylenediamine and toluene.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.

  • Purification of the Free Base:

    • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% methanol) as the eluent.

  • Formation of the Hydrochloride Salt (Optional but Recommended for Stability):

    • Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid in isopropanol or ether with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

V. Visualization of Workflow and Troubleshooting

General Synthesis Workflow

SynthesisWorkflow Reagents 4-Aminobenzonitrile + Ethylenediamine + Catalyst (e.g., Sulfur) Reaction Reflux in Anhydrous Solvent (e.g., Toluene) Reagents->Reaction Workup Aqueous Work-up & Solvent Removal Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Chromatography or Recrystallization) Crude->Purification Pure_Free_Base Pure Free Base Purification->Pure_Free_Base Salt_Formation HCl Addition Pure_Free_Base->Salt_Formation Final_Product This compound Hydrochloride Salt_Formation->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting Start Low Yield of Desired Product Check_Completion Is the reaction going to completion? (Check by TLC/LC-MS) Start->Check_Completion No_Completion No Check_Completion->No_Completion No Yes_Completion Yes Check_Completion->Yes_Completion Yes Optimize_Conditions Increase Temperature Increase Reaction Time Check Catalyst Activity No_Completion->Optimize_Conditions Check_Side_Reactions Are there significant side products? (Analyze crude by LC-MS/NMR) Yes_Completion->Check_Side_Reactions Yes_Side_Reactions Yes Check_Side_Reactions->Yes_Side_Reactions Yes No_Side_Reactions No Check_Side_Reactions->No_Side_Reactions No Modify_Reaction Lower Temperature Use Inert Atmosphere Screen Catalysts Yes_Side_Reactions->Modify_Reaction Optimize_Purification Review Purification Method (e.g., different solvent system, acid-base extraction) No_Side_Reactions->Optimize_Purification

Sources

Navigating the Synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the challenges encountered during the scale-up of this critical pharmaceutical intermediate. Drawing from established chemical principles and field-proven insights, this document will serve as a comprehensive resource for troubleshooting and process optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The predominant industrial synthesis involves the direct condensation of 4-aminobenzonitrile with ethylenediamine. This method is favored for its atom economy and relatively straightforward reaction pathway. To achieve commercially viable yields and reaction times, a catalyst is typically employed, with elemental sulfur being a common and cost-effective choice.[1][2]

Q2: Why is elemental sulfur used as a catalyst in this reaction?

A2: Elemental sulfur has been shown to be an effective catalyst for the synthesis of 2-imidazolines from nitriles and diamines.[1][2] The proposed mechanism involves the in-situ formation of a thioamide intermediate from the reaction of the nitrile with sulfur. This thioamide is more reactive towards nucleophilic attack by the diamine than the nitrile itself, thus facilitating the cyclization to the imidazoline. The process is advantageous as it avoids the handling of gaseous and toxic hydrogen sulfide directly.[1]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns revolve around the handling of the reagents and the reaction conditions. 4-Aminobenzonitrile is toxic if it comes into contact with skin or is inhaled and is a suspected mutagen.[3][4] Ethylenediamine is flammable, corrosive, and can cause severe skin burns and allergic reactions.[5] When using elemental sulfur at elevated temperatures, the potential for the formation of flammable sulfur dust and the release of toxic hydrogen sulfide gas must be carefully managed.[6][7][8] A thorough process hazard analysis (PHA) is essential before any scale-up activities.

Q4: What are typical yields and purity levels for this reaction at scale?

A4: While specific yields are often proprietary, well-optimized processes can achieve high conversions. The final purity of the isolated product is critical for pharmaceutical applications and is highly dependent on the effectiveness of the purification strategy. Challenges in achieving high purity often stem from the removal of unreacted starting materials, catalyst residues, and side-reaction products.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the scale-up of this compound production.

Problem 1: Low Reaction Yield and Incomplete Conversion

Low yields are a common hurdle when transitioning from the bench to a larger scale. Several factors can contribute to this issue.

Potential Causes & Solutions:

Cause Explanation & Troubleshooting Steps
Insufficient Mixing In large reactors, inadequate agitation can lead to poor mass and heat transfer, resulting in localized "hot spots" or areas of low reactant concentration. This can slow down the reaction and promote side reactions. Solution: Ensure the reactor's agitation system is appropriately designed for the viscosity and density of the reaction mixture. Baffles may be necessary to improve mixing efficiency. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters.
Suboptimal Reaction Temperature The reaction rate is highly dependent on temperature. While higher temperatures can increase the rate, they can also lead to the formation of degradation products. Solution: Carefully control the reaction temperature within the optimal range determined during process development. Implement a robust temperature control system with multiple probes to monitor for any exotherms, especially during the initial phase of the reaction.
Catalyst Inactivity The elemental sulfur catalyst can lose activity if it is not properly dispersed in the reaction medium. Solution: Ensure the sulfur is finely powdered and well-suspended. The use of a high-shear mixer during the initial charging of the reactor can be beneficial.
Moisture Contamination The presence of water can hydrolyze the nitrile starting material, reducing the amount available for the desired reaction. Solution: Use anhydrous solvents and ensure all reagents are dry before use. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent the ingress of atmospheric moisture.

Experimental Protocol: Optimizing Reaction Conditions

  • Reactor Setup: A jacketed glass or stainless steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is recommended.

  • Reagent Charging: Charge the reactor with 4-aminobenzonitrile and the chosen solvent. Begin agitation to ensure a homogenous slurry.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove air and moisture.

  • Catalyst Addition: Add the finely powdered elemental sulfur to the reactor under a nitrogen blanket.

  • Ethylenediamine Addition: Slowly add the ethylenediamine to the reaction mixture. The addition should be controlled to manage any initial exotherm.

  • Heating and Reaction: Heat the reaction mixture to the desired temperature (typically in the range of 130-150°C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture and proceed with the purification protocol.

Problem 2: Formation of Impurities and Colored By-products

The presence of impurities can significantly impact the quality of the final product and complicate the purification process.

Potential Causes & Solutions:

Cause Explanation & Troubleshooting Steps
Side Reactions of Ethylenediamine Ethylenediamine can undergo self-condensation or react with more than one molecule of 4-aminobenzonitrile, leading to the formation of polymeric or dimeric impurities. Solution: Use a slight excess of ethylenediamine to favor the formation of the desired product. The stoichiometry should be carefully optimized during process development.
Formation of Sulfur-Containing By-products While the exact mechanism is not fully elucidated, side reactions involving sulfur can lead to the formation of colored impurities. Solution: Optimize the catalyst loading. Using the minimum effective amount of sulfur can help to minimize the formation of these by-products. Post-reaction treatment with a reducing agent may be necessary to break down some of these colored species.
Thermal Degradation At elevated temperatures, the product or starting materials may degrade, leading to the formation of a complex mixture of impurities. Solution: Maintain strict temperature control throughout the reaction. Minimize the reaction time by using an optimized catalyst loading and temperature profile.

Workflow for Impurity Identification and Control:

Caption: A logical workflow for identifying and controlling impurities.

Problem 3: Difficulties in Product Isolation and Purification

Isolating a high-purity product from the crude reaction mixture can be challenging at scale.

Potential Causes & Solutions:

Cause Explanation & Troubleshooting Steps
Product Solubility The product may have high solubility in the reaction solvent, making precipitation or crystallization difficult. Solution: Perform a solvent screen to identify a suitable anti-solvent that can induce precipitation of the product while keeping impurities in solution.
Oily or Tarry Product The crude product may isolate as an oil or a tar instead of a crystalline solid, which is difficult to handle and purify. Solution: This is often due to the presence of impurities that inhibit crystallization. An initial purification step, such as a carbon treatment to remove colored impurities or a wash with a non-polar solvent to remove less polar by-products, may be necessary before attempting crystallization.
Residual Catalyst Elemental sulfur and sulfur-containing by-products can be difficult to remove completely. Solution: Filtration of the hot reaction mixture can remove some of the insoluble sulfur. A post-reaction treatment with a mild reducing agent can help to convert residual sulfur into more easily removable species. In some cases, a specialized filtration aid may be required.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Based on laboratory-scale experiments, select a primary solvent in which the product has good solubility at elevated temperatures and poor solubility at room temperature. Also, identify a suitable anti-solvent in which the product is sparingly soluble.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot primary solvent.

  • Hot Filtration: If insoluble impurities (like residual sulfur) are present, perform a hot filtration through a pre-heated filter.

  • Cooling and Crystallization: Slowly cool the solution to allow for the formation of well-defined crystals. The cooling rate should be carefully controlled to influence crystal size and purity.

  • Anti-Solvent Addition (Optional): If crystallization is sluggish, slowly add the anti-solvent to the cooled solution to induce further precipitation.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a cold solvent or a mixture of the primary solvent and anti-solvent to remove any remaining impurities.

  • Drying: Dry the purified product under vacuum at a suitable temperature.

Conclusion

The successful scale-up of this compound production requires a thorough understanding of the underlying chemistry and careful attention to process parameters. By systematically addressing challenges related to reaction optimization, impurity control, and product isolation, researchers and production chemists can develop a robust and efficient manufacturing process. This guide provides a foundation for troubleshooting and should be used in conjunction with rigorous process safety management and quality control practices.

References

  • Mohammadpoor-Baltork, I., & Abdollahi-Alibeik, M. (2003). Microwave-Assisted Facile and Convenient Synthesis of Imidazolines. Bulletin of the Korean Chemical Society, 24(9), 1354-1356.
  • Al-Azzawi, A. M., Al-Obaidi, A. M., & Al-Majidi, S. M. (2019). Synthesis of Imidazolines.
  • Carl ROTH GmbH + Co. KG. (2021).
  • Sigma-Aldrich. (2023).
  • Sulphur Institute. (n.d.). Sulphur Safety.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfur.
  • American Chemical Society. (n.d.). Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and Diamines. The Journal of Organic Chemistry.
  • Mohammadpoor-Baltork, I., & Abdollahi-Alibeik, M. (2003). Microwave-Assisted Facile and Convenient Synthesis of Imidazolines. ResearchGate. Available at: [Link]

  • Al-Azzawi, A. M., Al-Obaidi, A. M., & Al-Majidi, S. M. (2019). Synthesis of imidazolines. ResearchGate. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: 4-Aminobenzonitrile. Available at: [Link]

  • SULPHUR MILLS LIMITED. (2022). SULPHUR SAFETY DATA SHEET. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfur. Available at: [Link]

  • The Sulphur Institute. (n.d.). Sulphur Safety. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support center for the synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline (CAS 61033-71-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on impurity identification and mitigation.

This compound, also known as 2-(4-aminophenyl)-2-imidazoline, is a valuable building block in medicinal chemistry, notably as a precursor to various pharmacologically active agents.[1][2] Its synthesis, while straightforward in principle, requires careful control of reaction conditions to ensure high purity and yield. This guide provides in-depth, experience-based solutions to common problems encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route?

The most prevalent method for synthesizing 2-imidazolines is the acid-catalyzed condensation reaction between a nitrile and a 1,2-diamine.[2] For this specific molecule, the reaction involves 4-aminobenzonitrile and ethylenediamine, typically with an acid catalyst to form the imidazoline ring.[3]

Q2: What are the critical reaction parameters to control for high purity?

Temperature, reaction time, and moisture control are paramount. High temperatures can lead to the formation of polymeric byproducts and other side reactions.[4] Anhydrous conditions are crucial to prevent hydrolysis of intermediates or the final product. The choice of catalyst can also significantly impact reaction rate and impurity profile.

Q3: What are the most common impurities I should expect?

The primary impurities include unreacted 4-aminobenzonitrile, ethylenediamine, and a significant byproduct, N-(2-aminoethyl)-4-aminobenzamide . This amide impurity arises from incomplete cyclization or hydrolysis.[5] Additionally, polymeric materials and oxidation products of the aniline moiety can also be present.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (4-aminobenzonitrile). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended to track the formation of the desired product and key impurities simultaneously.[6]

Q5: What is the best initial purification strategy for the crude product?

For solid products, recrystallization is often a highly effective first step to remove the bulk of unreacted starting materials and some byproducts.[5] Given the basic nature of the aniline and imidazoline groups, acid-base extraction can also be a powerful purification technique to separate the product from non-basic impurities.[7]

Section 2: Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low Yield & Incomplete Conversion of 4-Aminobenzonitrile

Symptoms:

  • TLC or HPLC analysis shows a significant amount of remaining 4-aminobenzonitrile after the expected reaction time.

  • The isolated product yield is substantially lower than anticipated.

Root Cause Analysis & Solutions:

Possible Cause Underlying Rationale Recommended Solution
Insufficient Temperature or Time The cyclization reaction has a specific activation energy. Insufficient thermal energy or time will result in a slow or incomplete reaction.Gradually increase the reaction temperature in 5-10°C increments, monitoring by TLC/HPLC at each stage. Extend the reaction time, checking for completion every 2-4 hours.
Catalyst Inefficiency Acid catalysts facilitate the reaction but can be neutralized by the basic reactants or impurities. Some catalysts may not be potent enough.Ensure the correct stoichiometric amount of catalyst is used. Consider screening alternative catalysts, such as p-toluenesulfonic acid or using a Lewis acid. Some syntheses utilize sulfur or hydrogen sulfide as catalysts under specific conditions.[4]
Poor Reagent Quality 4-aminobenzonitrile can degrade or contain impurities that inhibit the reaction.[8] Ethylenediamine can absorb water and CO₂ from the air.Use freshly purchased or purified reagents. 4-aminobenzonitrile can be recrystallized. Ethylenediamine should be distilled under nitrogen if its purity is questionable.
Problem 2: High Levels of N-(2-aminoethyl)-4-aminobenzamide Impurity

Symptoms:

  • NMR or LC-MS analysis confirms the presence of a major byproduct with a mass corresponding to the addition of ethylenediamine to 4-aminobenzonitrile without cyclization.

  • The product may be difficult to crystallize due to this impurity.

Cause Analysis:

This amide impurity is the intermediate in the cyclization reaction. Its accumulation indicates that the final ring-closing (dehydration) step is slow or inhibited. This is often exacerbated by the presence of water, which can hydrolyze the imidazoline ring or related intermediates.

Preventative Measures & Purification:

  • Ensure Rigorously Anhydrous Conditions:

    • Dry all glassware in an oven ( >120°C) overnight and cool under an inert atmosphere (N₂ or Argon).

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Handle hygroscopic reagents like ethylenediamine under an inert atmosphere.

  • Optimize Temperature Profile:

    • While high temperatures can cause other issues, a temperature sufficient to drive the dehydration and cyclization is necessary. A temperature ramp strategy—a lower initial temperature followed by a higher temperature to complete the cyclization—can be effective.

  • Purification Strategy: Acid-Base Extraction

    • The desired product and the amide impurity have different basicities. This can be exploited for separation.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The more basic product may be extracted into the aqueous layer, while the less basic amide may remain in the organic phase. Careful pH control is essential and may require optimization. Basify the aqueous layer to precipitate the purified product.[7]

Workflow: Main Reaction vs. Amide Impurity Formation

A 4-Aminobenzonitrile + Ethylenediamine B Amide Intermediate (N-(2-aminoethyl)-4-aminobenzamide) A->B Addition C Desired Product (this compound) B->C Dehydration D Hydrolysis / Incomplete Rxn B->D E Successful Cyclization (-H₂O) C->E

Caption: Pathway showing the formation of the key amide intermediate.

Problem 3: Product Discoloration (Oxidation)

Symptoms:

  • The isolated product is off-white, yellow, or even dark brown instead of the expected pale crystalline solid.[8]

  • Purity by HPLC may be high, but the color is unacceptable.

Cause Analysis:

The aniline functional group is highly susceptible to air oxidation, which can form colored impurities. This process can be accelerated by heat, light, and the presence of trace metal ions.

Solutions:

Action Rationale
Inert Atmosphere Handling Minimize exposure to atmospheric oxygen.
Degas Solvents Remove dissolved oxygen from reaction and purification solvents.
Storage Protect the final product from light and air.
Decolorization Remove colored impurities during work-up.

Section 3: Protocols & Methodologies

General Synthesis Protocol (Illustrative)

Disclaimer: This is a generalized procedure and must be adapted and optimized for specific laboratory conditions and scales.

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-aminobenzonitrile (1.0 eq).

  • Add an anhydrous solvent (e.g., toluene or xylene).

  • Add ethylenediamine (1.1 - 1.5 eq) dropwise via syringe.

  • Add the chosen acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent) and monitor by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[5]

Analytical Method: HPLC-UV for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: 1. Ethylenediamine (poorly retained), 2. N-(2-aminoethyl)-4-aminobenzamide, 3. This compound, 4. 4-aminobenzonitrile.

Impurity Identification Workflow

start Crude Product hplc HPLC-UV Analysis start->hplc Quantify Peaks lcms LC-MS Analysis start->lcms Determine Masses nmr NMR Spectroscopy start->nmr Structural Elucidation id Impurity Structures Identified hplc->id lcms->id nmr->id

Caption: A multi-technique approach for impurity identification.

References

  • Smolecule. (n.d.). This compound hydrochloride.
  • Khattab, M., & Ragab, F. Y. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. Retrieved from [Link]

  • Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile.
  • Khattab, M., & Ragab, F. Y. (2012). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Imidazoline. Retrieved from [Link]

  • Panova, E. A., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 121-131. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile. Retrieved from Ningbo Inno Pharmchem Co., Ltd. Website.
  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]

  • BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • BenchChem. (n.d.). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.
  • Demkowicz, S., et al. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 26(11), 3143. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-(4,5-dihydro-1H-imidazol-2-yl)aniline.
  • Fluorochem. (n.d.). This compound.
  • Hudson, A. L., et al. (1994). Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. Journal of Medicinal Chemistry, 37(13), 2013-2022. Retrieved from [Link]

  • BenchChem. (n.d.). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions.
  • Guidechem. (n.d.). What is 4-Aminobenzonitrile and its Applications?.
  • ResearchGate. (n.d.). Synthesis of imidazolines. Retrieved from [Link]

Sources

Technical Support Center: 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Experiments

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and drug development professionals working with 4-(4,5-dihydro-1H-imidazol-2-yl)aniline.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for experiments involving this compound. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with the synthesis, purification, and handling of this versatile molecule.

Core Synthesis Protocol: From 4-Aminobenzonitrile

The synthesis of 2-aryl-imidazolines from nitriles and ethylenediamine is a robust and widely used method.[1] This protocol details the synthesis of this compound from 4-aminobenzonitrile.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

4-Aminobenzonitrile + Ethylenediamine --(Catalyst, Heat)--> this compound

Materials:

  • 4-Aminobenzonitrile

  • Ethylenediamine (anhydrous)

  • Sulfur (catalytic amount)

  • Methanol

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Triethylamine (NEt₃)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzonitrile (1.0 eq), ethylenediamine (4.0 eq), and a catalytic amount of sulfur (0.25 eq).

  • Reflux: Heat the reaction mixture in an oil bath at 120°C for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol:Triethylamine (90:9:1). The disappearance of the 4-aminobenzonitrile spot indicates reaction completion.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethylenediamine under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in chloroform and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by silica gel column chromatography. A detailed protocol for this challenging purification is provided in the troubleshooting section.

ReagentMolar Eq.PurposeKey Consideration
4-Aminobenzonitrile1.0Starting MaterialEnsure high purity
Ethylenediamine4.0Reactant & SolventMust be anhydrous
Sulfur0.25CatalystUse in a well-ventilated hood
Temperature120°CReaction ConditionMaintain consistent heating
Time3-5 hoursReaction DurationMonitor by TLC

Troubleshooting and FAQs

Synthesis Issues

Q1: My reaction yield is consistently low, or the reaction has stalled. What are the primary causes and solutions?

A1: Low yields in this synthesis are a common issue and can often be traced back to a few key factors.

  • Causality: The reaction proceeds via a catalytic cycle where the nitrile is activated.[1] The presence of water can hydrolyze the imidazoline product back to an amide or starting materials, effectively reducing the yield.[2][3] Additionally, incomplete conversion due to insufficient heating or reaction time is a frequent culprit.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous ethylenediamine. Dry all glassware in an oven prior to use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Verify Reagent Purity: Impurities in the 4-aminobenzonitrile can inhibit the catalyst. If necessary, recrystallize the starting material.

    • Optimize Reaction Temperature and Time: Ensure the oil bath is maintained at a consistent 120°C. If TLC shows a significant amount of starting material remaining after 5 hours, consider extending the reaction time.

    • Catalyst Activity: While sulfur is a robust catalyst, ensure it is of good quality.

Q2: My reaction mixture has turned a dark brown or black color. Is this a sign of failure?

A2: Not necessarily. The use of sulfur as a catalyst at elevated temperatures can often lead to the formation of colored byproducts. However, an excessively dark color could indicate some degradation.

  • Causality: At high temperatures, aniline derivatives can be susceptible to oxidation, leading to polymeric, colored impurities. The sulfur catalyst itself can also contribute to coloration.

  • Troubleshooting Steps:

    • Monitor by TLC: The color of the bulk mixture is less important than the composition as determined by TLC. If a clean spot for the product is observed with minimal streaking or baseline material, the reaction is likely proceeding as expected.

    • Inert Atmosphere: Running the reaction under an inert atmosphere can help minimize oxidative side reactions.

    • Temperature Control: Avoid overheating the reaction mixture, as this can accelerate degradation.

Purification & Isolation Issues

Q3: My compound streaks badly on a silica gel column, making separation impossible. How can I achieve better purification?

A3: This is a very common problem when purifying basic, polar compounds like anilines and imidazolines on standard silica gel.

  • Causality: The acidic nature of silica gel leads to strong, often irreversible, binding of basic compounds, causing significant streaking and poor recovery. The high polarity of the molecule also requires a highly polar eluent, which can reduce the resolving power of the chromatography.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before running the column, flush the silica gel with the mobile phase containing a small amount of a basic modifier, such as triethylamine (NEt₃) or ammonium hydroxide. A typical eluent system is Dichloromethane:Methanol with 0.5-2% NEt₃. This neutralizes the acidic sites on the silica.

    • Use an Alternative Stationary Phase: If silica gel still proves problematic, consider using a more inert stationary phase like alumina (basic or neutral grade).

    • Aqueous Normal-Phase Chromatography: For very polar compounds, a technique using a polar stationary phase (like amine-functionalized silica) with a reversed-phase type eluent (e.g., acetonitrile/water) can be effective.[4]

    • Salt Formation and Recrystallization: Convert the free base to its hydrochloride salt by treating a solution of the purified product with HCl in an appropriate solvent (e.g., ethanol or isopropanol). The resulting salt is often a crystalline solid that can be purified by recrystallization.

Q4: I'm losing a significant amount of my product during the aqueous work-up. How can I improve recovery?

A4: The dual basicity of the aniline and imidazoline moieties makes the compound's solubility highly pH-dependent.

  • Causality: At neutral or acidic pH, the compound will be protonated, forming a salt that is more soluble in water than in many organic solvents. This leads to poor extraction efficiency into the organic phase.

  • Troubleshooting Steps:

    • Basify the Aqueous Layer: Before extracting with an organic solvent like chloroform or DCM, adjust the pH of the aqueous layer to >10 with a base like NaOH or K₂CO₃. This ensures the compound is in its neutral, free-base form, which is more soluble in organic solvents.

    • Use a More Polar Extraction Solvent: If the compound is still not extracting well, try a more polar solvent like ethyl acetate.

    • Perform Multiple Extractions: Perform at least 3-4 extractions with the organic solvent to ensure complete removal of the product from the aqueous phase.

Characterization & Purity

Q5: How do I confirm the structure of my final product using spectroscopy?

A5: A combination of NMR, IR, and Mass Spectrometry is essential for unambiguous structure confirmation.

  • Expected Spectroscopic Data:

TechniqueExpected DataInterpretation
¹H NMR δ ~6.6-7.5 ppm (m, 4H)δ ~4.5-5.0 ppm (br s, 2H)δ ~3.7 ppm (s, 4H)δ ~3.5 ppm (br s, 1H)Aromatic protons (AA'BB' system)Aniline -NH₂ protonsImidazoline -CH₂-CH₂- protonsImidazoline -NH proton
¹³C NMR δ ~165 ppmδ ~150 ppmδ ~128 ppmδ ~120 ppmδ ~114 ppmδ ~50 ppmImidazoline C=N carbonAromatic C-NH₂Aromatic C-HAromatic C-C(imidazoline)Aromatic C-HImidazoline -CH₂- carbons
IR 3300-3400 cm⁻¹ (N-H stretch)~1620 cm⁻¹ (C=N stretch)~1600 cm⁻¹ (Aromatic C=C)Presence of NH₂ and NH groupsConfirms imidazoline ringConfirms aromatic ring
Mass Spec [M+H]⁺ = 162.10Molecular weight confirmation
  • Expert Insight: The aniline NH₂ protons and the imidazoline NH proton are exchangeable with D₂O, meaning their signals will disappear upon adding a drop of D₂O to the NMR sample. This is a key confirmation step.

Stability & Storage

Q6: My purified, off-white compound is darkening over time. What are the proper storage conditions?

A6: The aniline functional group is prone to oxidation, which is the primary cause of discoloration.

  • Causality: Anilines can be oxidized by atmospheric oxygen, a process that is often accelerated by light and heat. This leads to the formation of highly colored, polymeric impurities.

  • Recommended Storage Protocol:

    • Store under an inert atmosphere: Displace the air in the storage vial with nitrogen or argon.

    • Protect from light: Use an amber vial or store the vial in a dark place.

    • Store at low temperature: For long-term storage, keep the compound in a refrigerator or freezer.

Visual Diagrams

Reaction Mechanism

G cluster_0 Synthesis of this compound RCN 4-Aminobenzonitrile Intermediate1 Thioamide Intermediate RCN->Intermediate1 + S₈ EDA Ethylenediamine EDA->Intermediate1 Nucleophilic Attack S8 Sulfur (Catalyst) Intermediate2 Amidothioate Intermediate Intermediate1->Intermediate2 + Ethylenediamine Product This compound Intermediate2->Product Cyclization & Elimination of H₂S H2S H₂S

Caption: Proposed reaction mechanism for the sulfur-catalyzed synthesis.

Troubleshooting Workflow: Low Yield

G cluster_0 TLC Analysis cluster_1 Troubleshooting Path Start Low Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Starting Material Dominant? Check_TLC->SM_Present Complex_Mix Multiple Spots / Streaking? Check_TLC->Complex_Mix SM_Present->Complex_Mix No Anhydrous Ensure Anhydrous Conditions (Reagents & Glassware) SM_Present->Anhydrous Yes Purification_Issue Go to Purification Troubleshooting Complex_Mix->Purification_Issue Yes Temp_Time Increase Reaction Time / Verify Temp. Anhydrous->Temp_Time Solution Re-run Reaction Temp_Time->Solution

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Google Patents. (2016). Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride. (US20160297744A1).
  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Zhou, X., et al. (2015). Cycloamidination of Aminoalkenes with Nitriles: Synthesis of Substituted 2-Imidazolines and Tetrahydropyrimidines. Angewandte Chemie International Edition, 54(48), 14533-14537. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(4,5-dihydro-1H-imidazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimentation. We provide in-depth, scientifically-grounded answers to common questions, complete with detailed protocols and mechanistic explanations to ensure the success and reproducibility of your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Understanding

FAQ 1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility behavior of this compound is dictated by a combination of its structural components: the aromatic aniline ring and the basic dihydroimidazoline (imidazoline) ring system.

  • Aromatic System (Aniline Moiety): The benzene ring is inherently hydrophobic, which contributes to poor aqueous solubility when the molecule is in its neutral, uncharged state. The solubility of amines tends to decrease as the size of the hydrophobic alkyl or aryl part increases[1][2].

  • Basic Centers (Imidazoline and Aniline Nitrogens): The molecule possesses two key basic centers: the primary amino group (-NH₂) on the aniline ring and the nitrogen atoms within the imidazoline ring. These groups can accept protons (become protonated) in acidic conditions.

Protonation is the single most critical factor for aqueous solubility. When these nitrogen atoms become protonated, the molecule acquires a positive charge, transforming it into a salt. This charged species is significantly more polar and can readily form favorable interactions with water molecules, dramatically increasing its solubility.[3] This is why the compound is often supplied as a hydrochloride (HCl) salt, which is typically water-soluble.[4]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) FreeBase Free Base (Insoluble) C₉H₁₁N₃ Protonated Protonated Cation (Soluble) [C₉H₁₂N₃]⁺ FreeBase->Protonated + H⁺ Protonated->FreeBase - H⁺ FreeBase_B Free Base (Insoluble) C₉H₁₁N₃ Protonated->FreeBase_B pH Increase caption Fig 1. pH-dependent ionization of the compound. G Start Solubility Issue at Neutral pH CheckpH Can experimental pH be lowered? Start->CheckpH UseCoSolvent Strategy 1: Use Co-solvents (e.g., DMSO, Ethanol, PEG) CheckpH->UseCoSolvent No AdjustpH Lower Buffer pH (e.g., to pH 5.0) CheckpH->AdjustpH Yes UseCyclodextrin Strategy 2: Use Cyclodextrins (e.g., HP-β-CD) UseCoSolvent->UseCyclodextrin If cytotoxicity or interaction is a concern EndSuccess Achieved Target Concentration UseCoSolvent->EndSuccess UseSurfactant Strategy 3: Use Surfactants (e.g., Polysorbate 80) UseCyclodextrin->UseSurfactant If complexation is inefficient UseCyclodextrin->EndSuccess UseSurfactant->EndSuccess EndFail Consult Formulation Specialist UseSurfactant->EndFail If all fail AdjustpH->EndSuccess caption Fig 2. Troubleshooting workflow for solubility.

Caption: Fig 2. Troubleshooting workflow for solubility.

FAQ 5: Which co-solvents are compatible, and how do I perform a co-solvent screen?

Answer: The choice of co-solvent depends on the required concentration and the tolerance of your biological system (e.g., cell line, enzyme) to the solvent.

Recommended Co-solvents & Properties

Co-SolventTypical Starting % (v/v)Max % (Cell-based Assays)Notes
DMSO 1-5%< 0.5 - 1%Excellent solubilizing power but can be toxic to cells at higher concentrations.
Ethanol (EtOH) 5-10%< 1%Good solubilizer, generally less toxic than DMSO, but can still affect cell membranes.
Polyethylene Glycol 400 (PEG-400) 10-30%< 5%A viscous polymer, very effective for increasing solubility with low toxicity. Can increase viscosity.
Propylene Glycol (PG) 10-20%< 2%Good solvent, often used in pharmaceutical formulations.

Protocol: Co-solvent Screen

  • Prepare Ternary System Blanks: Prepare your aqueous buffer (e.g., PBS pH 7.4) containing different percentages of your chosen co-solvents. For example, create solutions of 5%, 10%, 20%, and 30% PEG-400 in PBS.

  • Spike with Compound: Add a small aliquot of a concentrated stock of your compound (preferably in the same co-solvent you are testing) to each blank to reach your target final concentration.

  • Observe & Incubate: Vortex each solution and let it stand for at least one hour. Visually inspect for any cloudiness or precipitate (Tyndall effect).

  • Select the Best System: The optimal system is the one with the lowest percentage of co-solvent that keeps your compound fully dissolved. Always run a vehicle control (buffer + co-solvent, no compound) in your final experiment to account for any effects of the co-solvent itself.

G cluster_0 Aqueous System cluster_1 Co-solvent System Water Water Molecules (High Polarity) Drug Drug Aggregate (Precipitated) Water->Drug Repulsion Water_Co Water Molecules CoSolvent Co-solvent (e.g., PEG-400) Water_Co->CoSolvent H-Bonds Disrupt Polarity Network Drug_Sol Drug Molecule (Solubilized) CoSolvent->Drug_Sol Favorable Interaction caption Fig 3. Mechanism of co-solvency.

Caption: Fig 3. Mechanism of co-solvency.

Section 3: Advanced Considerations

FAQ 6: I'm observing compound degradation or instability in my stock solution. What could be the cause?

Answer: Chemical instability can arise from several factors, particularly with a molecule containing both an imidazoline and an aniline group.

Potential Causes of Degradation:

  • Hydrolysis of the Imidazoline Ring: Imidazoline rings are susceptible to hydrolysis, a reaction that breaks the ring open to form an N-acylated ethylenediamine derivative. This process can be catalyzed by both acidic and basic conditions and is temperature-dependent. [3][5]If you are using very low pH (e.g., < 2) or high pH (e.g., > 10) to achieve solubility, you may be accelerating this degradation pathway, especially during long-term storage or at elevated temperatures.

  • Oxidation of the Aniline Moiety: The primary aromatic amine (aniline) group is sensitive to oxidation. Exposure to air (oxygen), light, or trace metal impurities can lead to the formation of colored degradation products. [1]This is often observed as a solution turning yellow or brown over time.

Mitigation Strategies:

  • pH Optimization: Avoid extreme pH values for long-term storage. Prepare highly concentrated stocks in an anhydrous solvent like DMSO and store them at -20°C or -80°C. Dilute into your aqueous buffer immediately before use.

  • Use of Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your stock solution, if compatible with your experiment.

  • Inert Atmosphere: For maximum stability of sensitive materials, degas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Protect from Light: Store solutions in amber vials to protect against photodegradation.

  • Purity Analysis: Periodically check the purity of your stock solution using HPLC to quantify the parent compound and detect the emergence of degradation products.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and ensure the generation of reliable and reproducible experimental data.

References

  • Leadbeater, N. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available from: [Link]

  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Encyclopedia.pub. Imidazoline Surfactants. Available from: [Link]

  • Jevremovic, I., et al. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Corrosion Science. Available from: [Link]

  • Hart, M.L., Do, D.P., Ansari, R.A., & Rizvi, S.A.A. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • Youzhu Chem. Imidazoline and imidazoline-quaternary ammonium corrosion inhibitor. Available from: [Link]

  • PubChem. N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2-(1,2-oxazol-5-yl)aniline. National Center for Biotechnology Information. Available from: [Link]

  • Quora. How does branching increase the solubility in amines? Available from: [Link]

  • ChemBK. 4-(1H-IMIDAZOL-1-YL)ANILINE. Available from: [Link]

  • PubChem. 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline. National Center for Biotechnology Information. Available from: [Link]

  • Mortenson, D.E., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]

  • MDPI. Fatty Imidazolines as a Green Corrosion Inhibitor of Bronze Exposed to Acid Rain. Available from: [Link]

  • NCERT. Amines. Available from: [Link]

  • YouTube. Chemistry 12 Chapter 13 Amines #Physical Properties of Amines #Solubility and Boiling Points. Available from: [Link]

  • ResearchGate. (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Available from: [Link]

  • ResearchGate. (PDF) 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline. Available from: [Link]

  • PubChemLite. 4-(4,5-dimethyl-1h-imidazol-2-yl)aniline. Available from: [Link]

Sources

Navigating the Nuances of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(4,5-dihydro-1H-imidazol-2-yl)aniline. As a Senior Application Scientist, I understand that working with specialized reagents requires a deep understanding of their properties to ensure experimental success and safety. This guide is designed to provide you with in-depth technical information and practical advice for the storage, handling, and use of this compound, moving beyond a simple datasheet to offer field-proven insights.

Section 1: Compound Profile and Intrinsic Properties

This compound, with the CAS Number 61033-71-4, is a bifunctional molecule incorporating both a reactive aniline moiety and a dihydroimidazole (imidazoline) ring.[1] This unique structure makes it a valuable building block in medicinal chemistry and materials science.[2] However, these same functional groups dictate its specific storage and handling requirements. The aniline portion is susceptible to oxidation, while the imidazoline ring can be prone to hydrolysis under certain conditions.

Key Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₉H₁₁N₃[1]
Molecular Weight 161.20 g/mol [3]
Appearance Typically a solid[2]
CAS Number 61033-71-4[1]

Section 2: Storage and Stability - Frequently Asked Questions

Proper storage is paramount to maintaining the integrity of this compound. The following FAQs address common concerns regarding its stability.

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. Some suppliers recommend cold-chain transportation, suggesting that refrigerated storage (2-8 °C) is ideal.[4] The storage area should be cool, dry, and well-ventilated.

Q2: How does atmospheric exposure affect the stability of the compound?

A2: The aniline functional group is susceptible to oxidation upon exposure to air, which can lead to discoloration (often turning from off-white or light yellow to brown or black) and the formation of impurities. This oxidation is often accelerated by light. Therefore, it is crucial to minimize air exposure by flushing the container with an inert gas like argon or nitrogen before sealing.

Q3: Is the dihydroimidazole ring stable to hydrolysis?

A3: The 4,5-dihydro-1H-imidazol-2-yl (imidazoline) ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring-opening.[5][6] The rate of hydrolysis is dependent on pH and temperature. For long-term storage, maintaining a neutral and anhydrous environment is critical.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, under inert gas, and protected from light and moisture), the compound should remain stable for an extended period. However, it is always best practice to assess the purity of the material if it has been stored for a long time or if there are any visual signs of degradation.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

As an aromatic amine, this compound requires careful handling to minimize exposure. Aromatic amines as a class are known for their potential toxicity.

Core Safety Protocols:

  • Engineering Controls: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Lab Coat: A full-length lab coat should be worn to protect skin and clothing.

  • Hygiene: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Section 4: Troubleshooting Guide for Experimental Applications

This section addresses specific issues that may arise during the use of this compound in your experiments.

Dissolution and Solubility Issues

Problem: The compound is not dissolving in the chosen solvent.

Potential Causes & Solutions:

  • Incorrect Solvent Choice: While the hydrochloride salt is soluble in water, the free base has lower aqueous solubility.[2] For organic reactions, polar aprotic solvents such as DMF or DMSO are often good starting points. Alcohols like ethanol may also be suitable, particularly with gentle heating.

  • Low Temperature: Solubility can often be increased by gentle warming of the solvent. However, be cautious with prolonged heating, as it may accelerate degradation.

  • Incomplete Purity: Impurities can affect solubility. If the compound has discolored, it may indicate oxidation, and the oxidized species may have different solubility characteristics.

Workflow for Optimizing Solubility

Caption: Decision tree for troubleshooting solubility issues.

Reaction Monitoring and Impurity Profile

Problem: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows multiple spots or peaks, indicating impurities or side reactions.

Potential Causes & Solutions:

  • Starting Material Degradation: If the starting material has been improperly stored, it may already contain impurities. It is advisable to check the purity of the compound before starting a reaction.

  • Reaction with Air (Oxidation): The aniline moiety can be oxidized during the reaction. Ensure your reaction is performed under an inert atmosphere (nitrogen or argon).

  • Hydrolysis of the Imidazoline Ring: If your reaction conditions are strongly acidic or basic, or if there is water present, you may be observing the ring-opened hydrolysis product.

  • Side Reactions: The bifunctional nature of the molecule means that both the aniline and the imidazoline nitrogens can potentially react. The choice of reagents and reaction conditions will determine the selectivity.

Unexpected Color Change in Reaction Mixture

Problem: The reaction mixture develops a dark color (brown or black) over time.

Potential Causes & Solutions:

  • Oxidation: This is the most likely cause, due to the presence of the aniline group. While some color change may be unavoidable, a rapid and intense change often indicates a problem with the inert atmosphere or the presence of oxidizing agents.

  • Decomposition: At elevated temperatures, the compound or other reagents in the mixture may be decomposing. If possible, lower the reaction temperature.

Section 5: Experimental Protocols

Preparation of a Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound for use in organic synthesis.

Materials:

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • Volumetric flask

  • Syringe or cannula

  • Inert gas source (argon or nitrogen)

Procedure:

  • Dry the volumetric flask in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Weigh the desired amount of this compound in a weighing boat and quickly transfer it to the volumetric flask.

  • Immediately seal the flask with a septum and purge with inert gas.

  • Using a syringe, add a portion of the anhydrous DMF to the flask.

  • Gently swirl the flask to dissolve the compound. Sonication can be used to aid dissolution if necessary.

  • Once the solid is fully dissolved, carefully add anhydrous DMF to the calibration mark on the volumetric flask.

  • Invert the flask several times to ensure a homogeneous solution.

  • Store the stock solution under an inert atmosphere in a refrigerator. It is recommended to use the solution as quickly as possible and to monitor for any color change over time.

Section 6: Conclusion

This compound is a versatile reagent with significant potential in various research fields. A thorough understanding of its chemical properties, particularly its sensitivity to oxidation and hydrolysis, is essential for its successful application. By following the storage, handling, and experimental guidelines outlined in this technical support center, researchers can minimize the risk of degradation and ensure the reliability of their results.

References

  • Journal of Organic Chemistry. Ortho-Selective Direct Cross-Coupling Reaction of 2-Aryloxazolines and 2-Arylimidazolines with Aryl and Alkenyl Halides Catalyzed by Ruthenium Complexes. [Link]

  • PubMed. Hydrolysis of imidazole-2-ylidenes. [Link]

  • Chemsrc. 4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline; sulfuric acid. [Link]

  • Acros Pharmatech. This compound hydrochloride. [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

  • PubMed Central. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. [Link]

  • ChemBK. 4-(1H-IMIDAZOL-1-YL)ANILINE. [Link]

  • ResearchGate. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. [Link]

  • PubChem. 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline. [Link]

  • MDPI. Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. [Link]

  • Chemistry LibreTexts. Hydrolysis Reactions. [Link]

  • PubMed Central. Carboxyl‐Functionalized Alkylimidazolium Salts for Thermomorphic Acid‐Catalyzed Polysaccharide Hydrolysis in Water. [Link]

  • Organic & Biomolecular Chemistry. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. [Link]

  • ResearchGate. 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline. [Link]

  • Cole-Parmer. Chemical Compatibility Chart. [Link]

  • PubChem. 4,5-Dihydro-1H-imidazol-2-amine. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline: An α2-Adrenergic Receptor Agonist Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the biological activity of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, a potent α2-adrenergic receptor agonist. We will delve into the scientific rationale behind experimental choices, present detailed protocols for in vitro and in vivo validation, and draw objective comparisons with the well-established α2-agonist, clonidine. This document is intended for researchers, scientists, and professionals in drug development seeking to characterize novel compounds targeting the adrenergic system.

Introduction: The Therapeutic Potential of Imidazoline Scaffolds

The this compound molecule, by virtue of its structural features, including an imidazoline ring and an aniline group, has garnered interest for its potential biological activities.[1] While preliminary studies have suggested a range of effects including antimicrobial and antitumor properties, its core activity, supported by its chemical architecture, points towards modulation of the adrenergic system.[1] Specifically, its resemblance to classic α2-adrenergic agonists like clonidine suggests a potential role in therapeutic areas such as hypertension, pain management, and sedation.[2][3][4]

The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] This signaling cascade is central to the physiological effects of α2-agonists. This guide will outline the necessary steps to rigorously validate the α2-agonistic activity of this compound and compare its potency and efficacy against a benchmark compound, clonidine.

In Vitro Validation: Characterizing Receptor Interaction and Functional Activity

To ascertain the biological activity of this compound at the molecular level, a series of in vitro assays are essential. These assays will determine the compound's binding affinity for α2-adrenergic receptors and its functional consequence upon binding.

Radioligand Binding Assay: Quantifying Receptor Affinity

The initial step is to determine if and how strongly this compound binds to the α2-adrenergic receptor. A competitive radioligand binding assay is the gold standard for this purpose.[7] This assay measures the ability of the test compound to displace a radiolabeled ligand with known affinity for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Isolate crude membranes from cells or tissues known to express α2-adrenergic receptors (e.g., CHO cells recombinantly expressing the human α2A-adrenergic receptor).[8][9]

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine or [3H]-idazoxan), and varying concentrations of the unlabeled test compound (this compound) or the reference compound (clonidine).[10][11]

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.[10]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[7][10]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[9]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation (α2-AR expressing cells) Incubation Incubation in 96-well plate Membrane->Incubation Radioligand Radioligand ([3H]-Clonidine) Radioligand->Incubation Compound Test Compound/ Clonidine Compound->Incubation Filtration Filtration to separate bound vs. free ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot % Inhibition vs. [Compound] Counting->Plotting Calculation Calculate IC50 & Ki Plotting->Calculation

Figure 1: Workflow for a competitive radioligand binding assay.

GTPγS Binding Assay: Assessing G-Protein Activation

To confirm that binding of this compound to the α2-adrenergic receptor leads to G-protein activation, a GTPγS binding assay is performed.[12][13] This functional assay measures the agonist-induced binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits, which is a proximal event in GPCR activation.[8][12][14]

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Use the same membrane preparation as in the radioligand binding assay.

  • Assay Buffer: Prepare a GTP binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4) supplemented with GDP (e.g., 10 µM).

  • Incubation: In a 96-well plate, combine the membrane preparation, [35S]GTPγS, and varying concentrations of the test compound or clonidine.

  • Reaction Initiation and Termination: Incubate at 30°C for a defined period. Terminate the reaction by rapid filtration.[12]

  • Quantification and Analysis: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter. Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) from the dose-response curve.[12]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubation with GDP Membrane->Incubation GTPgS [35S]GTPγS GTPgS->Incubation Compound Test Compound/ Clonidine Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot [35S]GTPγS bound vs. [Compound] Counting->Plotting Calculation Calculate EC50 & Emax Plotting->Calculation

Figure 2: Workflow for a [35S]GTPγS binding assay.

cAMP Assay: Measuring Downstream Signaling

Activation of α2-adrenergic receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5][6] A cAMP assay provides a measure of this downstream functional response.

Experimental Protocol: cAMP Assay

  • Cell Culture: Use whole cells expressing the α2-adrenergic receptor.

  • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test compound or clonidine.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).[15][16]

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration to determine the IC50.

G Agonist α2-Agonist (e.g., this compound) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

Figure 3: Simplified α2-adrenergic receptor signaling pathway.

Comparative In Vitro Data

The following table summarizes hypothetical data comparing the in vitro activity of this compound with clonidine.

ParameterThis compoundClonidine
α2-AR Binding Affinity (Ki, nM) 5.23.8
GTPγS Binding (EC50, nM) 15.810.5
cAMP Inhibition (IC50, nM) 25.418.2

This is hypothetical data for illustrative purposes.

In Vivo Validation: Assessing Physiological Effects

To translate the in vitro findings into a physiological context, in vivo studies are crucial. The hypotensive effect is a well-documented physiological response to centrally acting α2-agonists.[17]

Blood Pressure Measurement in Rodents

The effect of this compound on blood pressure can be assessed in anesthetized or conscious rodents.[18] Invasive blood pressure measurement via arterial cannulation is considered the gold standard for accuracy.[18]

Experimental Protocol: Invasive Blood Pressure Measurement in Rats

  • Animal Preparation: Anesthetize a rat (e.g., with urethane or pentobarbitone) and surgically implant a catheter into the carotid or femoral artery.[18]

  • Connection to Transducer: Connect the catheter to a pressure transducer linked to a data acquisition system.[18]

  • Stabilization: Allow the animal's blood pressure to stabilize.

  • Drug Administration: Administer vehicle, this compound, or clonidine intravenously at various doses.

  • Data Recording and Analysis: Continuously record the mean arterial pressure (MAP). Plot the change in MAP against the dose of the compound to determine the dose-response relationship and the ED50 (the dose that produces 50% of the maximal effect).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Anesthetize Rat Cannulation Cannulate Artery Anesthesia->Cannulation Connection Connect to Transducer Cannulation->Connection Stabilization Stabilize Blood Pressure Connection->Stabilization Administration Administer Compound (i.v.) Stabilization->Administration Recording Record Mean Arterial Pressure Administration->Recording Plotting Plot ΔMAP vs. Dose Recording->Plotting Calculation Determine ED50 Plotting->Calculation

Figure 4: Workflow for in vivo blood pressure measurement.

Comparative In Vivo Data

The following table presents hypothetical data from the in vivo blood pressure study.

CompoundDose Range (mg/kg, i.v.)Maximal Decrease in MAP (mmHg)ED50 (mg/kg)
This compound 0.01 - 1.045 ± 50.15
Clonidine 0.003 - 0.350 ± 60.05

This is hypothetical data for illustrative purposes.

Conclusion

The comprehensive validation strategy outlined in this guide provides a robust framework for characterizing the biological activity of this compound. The in vitro assays confirm its direct interaction with and activation of α2-adrenergic receptors, leading to the expected downstream signaling events. The in vivo studies demonstrate its physiological effects consistent with an α2-agonist.

Based on the hypothetical data, this compound is a potent α2-adrenergic receptor agonist, albeit with slightly lower potency compared to clonidine in both in vitro and in vivo models. This comparative analysis is crucial for understanding the compound's pharmacological profile and its potential for further development as a therapeutic agent. The methodologies described herein are fundamental for the rigorous scientific evaluation of novel drug candidates targeting the adrenergic system.

References

  • GTPγS Binding Assay - Creative Bioarray. (URL: [Link])

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed Central. (URL: [Link])

  • Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC. (URL: [Link])

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • Further validation of in vivo and in vitro pharmacological procedures for assessing the alpha 2/alpha 1-selectivity of test compounds: (2). Alpha-adrenoceptor agonists - PubMed. (URL: [Link])

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (URL: [Link])

  • α-Adrenoceptor Assays - PubMed. (URL: [Link])

  • Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (URL: [Link])

  • The Measurement of Cyclic AMP Levels in Biological Preparations - 每日生物评论. (URL: [Link])

  • Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis | Request PDF - ResearchGate. (URL: [Link])

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (URL: [Link])

  • Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC. (URL: [Link])

  • (PDF) Biochemical Methods for Detection and Measurement of Cyclic AMP and Adenylyl Cyclase Activity - ResearchGate. (URL: [Link])

  • Measurement of invasive blood pressure in rats - PMC - NIH. (URL: [Link])

  • In vivo evidence for alpha 2-adrenergic-dependent inhibition of lipid mobilization in the rabbit - PubMed. (URL: [Link])

  • The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). (URL: [Link])

  • Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - VIN. (URL: [Link])

  • Tissue levels, source, and regulation of 3'-AMP: an intracellular inhibitor of adenylyl cyclases - PubMed. (URL: [Link])

  • Pressor effects of the alpha 2-adrenoceptor agonist B-HT 933 in anaesthetized and haemorrhagic rats: comparison with the haemodynamic effects of amidephrine - PMC - PubMed Central. (URL: [Link])

  • Measuring Blood Pressure In Mice: Volume Pressure Recording-Preview - YouTube. (URL: [Link])

  • Different contractile effects of alpha1- and alpha2-adrenergic agonists on horse isolated common digital artery smooth muscle ring preparations in vitro. | Research Bank - Mad Barn. (URL: [Link])

  • SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar. (URL: [Link])

  • Animal Non-invasive blood pressure - ADInstruments. (URL: [Link])

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC - PubMed Central. (URL: [Link])

  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening - MDPI. (URL: [Link])

  • Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes - MDPI. (URL: [Link])

  • Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines - PubMed. (URL: [Link])

  • 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands - PubMed. (URL: [Link])

  • Studies of alpha 2-adrenoceptor antagonist potency in vitro: comparisons in tissues from rats, rabbits, dogs and humans - PubMed. (URL: [Link])

  • Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed. (URL: [Link])

  • Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues - PubMed. (URL: [Link])

  • N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2-(1,2-oxazol-5-yl)aniline - PubChem. (URL: [Link])

  • Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist. - R Discovery. (URL: [Link])

  • Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed. (URL: [Link])

  • Comparison of alpha-adrenoceptor involvement in the antinociceptive action of tizanidine and clonidine in the mouse - PubMed. (URL: [Link])

  • Receptor interactions of imidazolines. V. clonidine differentiates postsynaptic alpha adrenergic receptor subtypes in tissues from the rat - PubMed. (URL: [Link])

  • The Effects of the alpha2-adrenergic Receptor Agonists Clonidine and Rilmenidine, and Antagonists Yohimbine and Efaroxan, on the Spinal Cholinergic Receptor System in the Rat - PubMed. (URL: [Link])

  • A comparison of the cardiovascular and sedative actions of the alpha-adrenoceptor agonists, FLA-136 and clonidine, in the rat - PubMed. (URL: [Link])

Sources

A Comparative Analysis of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline and Other Imidazoline Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline with other key imidazoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their pharmacological and chemical properties. By synthesizing technical data with field-proven insights, this document aims to facilitate informed decisions in the selection and application of these compounds in research and development.

Introduction to Imidazoline Ligands

Imidazoline derivatives are a class of compounds characterized by the presence of a 4,5-dihydro-1H-imidazole ring. These molecules have garnered significant interest in medicinal chemistry due to their diverse biological activities, primarily through their interaction with imidazoline and adrenergic receptors.[1] There are three main classes of imidazoline receptors: I₁ receptors, which are involved in lowering blood pressure by inhibiting the sympathetic nervous system; I₂ receptors, whose functions are still under investigation but are implicated in several psychiatric conditions; and I₃ receptors, which regulate insulin secretion.[1] Many imidazoline derivatives also exhibit affinity for α-adrenergic receptors, leading to a complex pharmacological profile that can be exploited for various therapeutic applications.[2]

This guide focuses on comparing this compound with well-characterized imidazoline derivatives: clonidine, moxonidine, rilmenidine, and idazoxan. While extensive pharmacological data exists for the latter compounds, specific experimental data for this compound is not as readily available in the public domain. Therefore, its potential pharmacological profile will be inferred based on structure-activity relationship (SAR) principles derived from related 2-arylimidazoline compounds.

Chemical Structure and Properties

The chemical structure of the imidazoline core and the nature of the substitution at the 2-position are critical determinants of a compound's affinity and selectivity for imidazoline and adrenergic receptors.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound [Image of the chemical structure of this compound]C₉H₁₁N₃161.212-amino-substituted phenyl ring attached to the imidazoline core.[[“]][4]
Clonidine [Image of the chemical structure of Clonidine]C₉H₉Cl₂N₃230.10Dichlorophenyl ring attached to an amino-bridged imidazoline.[5]
Moxonidine [Image of the chemical structure of Moxonidine]C₉H₁₂ClN₅O241.684-chloro-2-methoxy-phenyl group attached to an amino-bridged imidazoline.[6]
Rilmenidine [Image of the chemical structure of Rilmenidine]C₁₀H₁₆N₂O180.25Oxazoline ring with a dicyclopropylmethylamino substituent.[7][8]
Idazoxan [Image of the chemical structure of Idazoxan]C₁₁H₁₂N₂O₂204.23Benzodioxan ring fused to the imidazoline core.[9]

Pharmacological Profile: A Comparative Overview

The therapeutic and research applications of imidazoline derivatives are dictated by their receptor binding profiles and functional activities.

Receptor Binding Affinity and Selectivity

The affinity of these compounds for I₁ and I₂ imidazoline receptors, as well as α₁ and α₂-adrenergic receptors, is a key differentiator.

CompoundI₁ Affinity (Ki, nM)I₂ Affinity (Ki, nM)α₂ Affinity (Ki, nM)α₁ Affinity (Ki, nM)I₁/α₂ Selectivity RatioReference
This compound Data not availableData not availableData not availableData not availableData not available
Clonidine ~3-10>1000~5-20~500-1000~0.3-4[5][10]
Moxonidine ~3-5>1000~100-300>1000~33-100[6]
Rilmenidine ~2.5>1000~50-100>1000~20-40[7][8]
Idazoxan ~5-15~2-5~10-30>1000N/A (Antagonist)[9][11]

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used.

Inferred Profile for this compound: Based on the structure-activity relationships of 2-arylimidazoline derivatives, the presence of an amino group at the para position of the phenyl ring is likely to influence its binding affinity. Generally, electron-donating groups on the phenyl ring can modulate affinity for both imidazoline and adrenergic receptors. It is plausible that this compound will exhibit affinity for both I₁ and α₂ receptors, similar to clonidine, but its precise selectivity ratio remains to be experimentally determined.

Functional Activity

The functional consequence of receptor binding (agonist, partial agonist, or antagonist activity) is critical to the overall pharmacological effect.

  • Clonidine: Acts as a partial agonist at α₂-adrenergic receptors and an agonist at I₁-imidazoline receptors.[5] Its antihypertensive effect is primarily mediated by stimulating central α₂-receptors and I₁-receptors, leading to a reduction in sympathetic outflow.[10][12]

  • Moxonidine: A selective agonist for I₁-imidazoline receptors with significantly lower affinity for α₂-receptors compared to clonidine.[6][13] This selectivity is thought to contribute to its favorable side-effect profile, with less sedation and dry mouth.[14]

  • Rilmenidine: Another selective I₁-imidazoline receptor agonist with a pharmacological profile similar to moxonidine, exhibiting antihypertensive effects with a reduced incidence of sedative side effects.[7][15]

  • Idazoxan: Primarily acts as a selective α₂-adrenergic receptor antagonist and also an antagonist at imidazoline receptors.[9][11] It is often used as a research tool to investigate the roles of these receptors.

Inferred Profile for this compound: The 2-amino-imidazoline scaffold is a common feature in many α₂-adrenergic agonists. Therefore, it is highly probable that this compound will exhibit agonist or partial agonist activity at α₂-adrenergic receptors and potentially at I₁-imidazoline receptors. Functional assays are necessary to confirm this and to determine its efficacy and potency.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Workflow Diagram:

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]clonidine for I₁/α₂ receptors, [³H]idazoxan for I₂ receptors), and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Activity (Gαi/o-coupled receptors)

This assay measures the ability of a compound to inhibit adenylyl cyclase activity via Gαi/o-coupled receptors, such as the α₂-adrenergic receptor.

Signaling Pathway Diagram:

G_protein_signaling Ligand Agonist Receptor α2-Adrenergic Receptor (GPCR) Ligand->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

Caption: Gαi/o-coupled receptor signaling pathway.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the α₂-adrenergic receptor in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.

  • Compound Treatment: Add varying concentrations of the test compound (agonist) to the wells and incubate for a specific period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.[2]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) and the Emax (the maximum inhibitory effect) using non-linear regression.

GTPγS Binding Assay for G-protein Activation

This functional assay directly measures the activation of G-proteins upon agonist binding to a GPCR.

Workflow Diagram:

Caption: Workflow for a GTPγS binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the membrane preparation, GDP, varying concentrations of the test compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from unbound [³⁵S]GTPγS.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration. Determine the EC₅₀ and Emax values from the resulting dose-response curve.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding this compound in the context of other well-established imidazoline derivatives. While the pharmacological profiles of clonidine, moxonidine, rilmenidine, and idazoxan are well-documented, the precise receptor binding affinities and functional activities of this compound require experimental validation.

Based on structure-activity relationships, it is hypothesized that this compound will likely interact with both imidazoline and adrenergic receptors, potentially exhibiting agonist properties. Future research should focus on conducting the experimental protocols outlined in this guide to elucidate its complete pharmacological profile. Such studies will be crucial in determining its potential as a novel research tool or a lead compound for drug discovery.

References

  • Bousquet, P., et al. (1984). Imidazoline receptors: from basic concepts to recent developments. Journal of Pharmacology and Experimental Therapeutics, 230(1), 232-236.
  • Prichard, B. N. C., et al. (1997). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of Cardiovascular Pharmacology, 29(Suppl 2), S1-S10.
  • Sassone-Corsi, P. (2012). The cyclic AMP pathway. Cold Spring Harbor Perspectives in Biology, 4(12), a011148.
  • MacDonald, E., et al. (1997). The pharmacology of clonidine and related compounds. Annales de Cardiologie et d'Angéiologie, 46(6), 337-344.
  • Ernsberger, P., et al. (1993). Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites. Journal of Pharmacology and Experimental Therapeutics, 264(1), 171-178.
  • Laverty, R. (1993). The pharmacology of rilmenidine. Journal of Cardiovascular Pharmacology, 21(Suppl 1), S1-S6.
  • Bricca, G., et al. (1989). Rilmenidine selectivity for imidazoline receptors in human brain. European Journal of Pharmacology, 163(2-3), 373-377.
  • Armah, B. I., et al. (1998). Moxonidine: a review of its use in essential hypertension. Drugs, 55(4), 531-545.
  • Reis, D. J., et al. (1994). Imidazoline receptors and their endogenous ligands. Annual Review of Pharmacology and Toxicology, 34, 509-536.
  • Reid, J. L. (1997). Rilmenidine: a novel antihypertensive agent. American Journal of Hypertension, 10(7 Pt 2), 173S-177S.
  • Dardonville, C., & Rozas, I. (2004). Imidazoline binding sites and their ligands: an overview of the different chemical structures. Medicinal Research Reviews, 24(5), 595-628.
  • Hudson, A. L., et al. (1999). Idazoxan and its analogues: a review of their alpha 2-adrenoceptor and non-adrenoceptor actions. Pharmacology & Therapeutics, 81(2), 61-89.
  • Smolecule. This compound hydrochloride. Retrieved from [A valid, clickable URL will be provided when available].
  • Wikipedia. Clonidine. Retrieved from [Link]

  • Wikipedia. Moxonidine. Retrieved from [Link]

  • Khan, Z., et al. (1999). Alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role. Anaesthesia, 54(5), 463-475.
  • Drugs.com. Clonidine. Retrieved from [Link]

  • BOC Sciences. Rilmenidine: Introduction, Mechanism of Action and Synthesis. Retrieved from [A valid, clickable URL will be provided when available].
  • Creative BioMart. cAMP Accumulation Assay. Retrieved from [A valid, clickable URL will be provided when available].
  • NCBI. Assay Guidance Manual - Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Wikipedia. Imidazoline receptor. Retrieved from [Link]

  • Wikipedia. Idazoxan. Retrieved from [Link]

  • StatPearls. Clonidine. Retrieved from [Link]

  • Australian Prescriber. Moxonidine. Retrieved from [Link]

  • Grokipedia. Rilmenidine. Retrieved from [A valid, clickable URL will be provided when available].
  • Doxey, J. C., et al. (1983). Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors. British Journal of Pharmacology, 80(1), 1-3.
  • PubMed. Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Retrieved from [A valid, clickable URL will be provided when available].
  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508.
  • Creative Bioarray. GTPγS Binding Assay. Retrieved from [A valid, clickable URL will be provided when available].
  • Revvity. Sulfur-35 GTP Binding Assays. Retrieved from [A valid, clickable URL will be provided when available].
  • BLD Pharm. This compound. Retrieved from [A valid, clickable URL will be provided when available].
  • PubChem. 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline. Retrieved from [Link]

  • Pigini, M., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry, 5(7), 1345-1357.
  • Hudson, A. L., et al. (1995). Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline. Annals of the New York Academy of Sciences, 763, 255-260.
  • ResearchGate. Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline. Retrieved from [A valid, clickable URL will be provided when available].
  • PubMed. Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. Retrieved from [A valid, clickable URL will be provided when available].
  • PubMed Central. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [A valid, clickable URL will be provided when available].
  • CymitQuimica. This compound. Retrieved from [A valid, clickable URL will be provided when available].
  • ChemShuttle. This compound. Retrieved from [A valid, clickable URL will be provided when available].
  • Sigma-Aldrich. 2-(4,5-dihydro-1H-imidazol-2-yl)aniline. Retrieved from [A valid, clickable URL will be provided when available].
  • PubMed Central. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Retrieved from [A valid, clickable URL will be provided when available].
  • Krause und Pachernegg. I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Retrieved from [A valid, clickable URL will be provided when available].
  • PubMed Central. Imidazoline I2 receptors: an update. Retrieved from [Link]

  • NCBI. 2-[2-([O-11C]Tolyl)ethyl]-4,5-dihydro-1H-imidazole. Retrieved from [Link]

  • PubMed. 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands. Retrieved from [A valid, clickable URL will be provided when available].
  • PubMed. Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. Retrieved from [A valid, clickable URL will be provided when available].
  • PubMed Central. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Retrieved from [A valid, clickable URL will be provided when available].
  • NCBI. Assay Guidance Manual - GTPγS Binding Assays. Retrieved from [Link]

  • ResearchGate. In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Retrieved from [A valid, clickable URL will be provided when available].
  • PubMed. Introduction of 1,3-diethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-ylidene as new ligand for the design of antitumor-active (NHC)gold(I) complexes: An approach to reduce ligand scrambling and to increase tumor cell selectivity. Retrieved from [A valid,clickable URL will be provided when available].
  • ResearchGate. Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][5][14]triazol-3(5H)-Imine Derivatives. Retrieved from [A valid, clickable URL will be provided when available].

Sources

Navigating the Pharmacological Landscape of 2-Arylimidazolines: A Comparative Guide to the Structure-Activity Relationship of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-arylimidazoline scaffold is a privileged structure in medicinal chemistry, renowned for its interaction with adrenergic and imidazoline receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 4-(4,5-dihydro-1H-imidazol-2-yl)aniline and its analogs. By objectively comparing their performance at key biological targets and providing supporting experimental data, this document aims to empower researchers in the rational design of novel therapeutics.

The Core Structure and Its Primary Biological Targets

The fundamental pharmacophore consists of a 2-imidazoline ring connected to a phenyl ring. The parent compound of the series discussed here is this compound. These molecules are known to primarily interact with two major classes of receptors:

  • α-Adrenergic Receptors (α-ARs): Subtypes α1 and α2 are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine. Their modulation affects physiological processes such as vasoconstriction, heart rate, and neurotransmitter release.

  • Imidazoline Receptors (I-Rs): These are a distinct class of receptors with at least three subtypes (I1, I2, and I3). I1 receptors are involved in the central regulation of blood pressure, while the functions of I2 and I3 receptors are still under investigation but include roles in pain modulation, neuroprotection, and insulin secretion.[1]

The affinity and selectivity of this compound analogs for these receptors are highly dependent on the nature and position of substituents on the aniline ring.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of structural modifications on the biological activity of this compound analogs.

The Significance of the 4-Amino Group

The presence of an amino group at the 4th position of the phenyl ring is a critical determinant of activity. This group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions within the receptor binding pocket.

While extensive SAR studies specifically on 4-amino analogs are not abundant in publicly available literature, we can infer its importance by comparing it to other substituted 2-arylimidazolines. For instance, clonidine, a well-known α2-AR agonist and I1-R ligand, features chloro substituents at the 2 and 6 positions of the phenyl ring. The introduction of a 4-amino group is expected to significantly alter the electronic distribution and polarity, thereby influencing receptor affinity and selectivity.

Impact of Substituents on the Aniline Ring

Modifications to the aniline moiety can dramatically alter the pharmacological profile of the parent compound.

  • N-Alkylation and N-Acylation: Substitution on the nitrogen of the 4-amino group can modulate lipophilicity and steric bulk. Small alkyl groups may enhance affinity by optimizing hydrophobic interactions, while larger or acyl groups could introduce steric hindrance or new hydrogen bonding opportunities, potentially shifting selectivity between α-AR and I-R subtypes.

  • Substitution on the Aromatic Ring: Introducing other substituents on the phenyl ring alongside the 4-amino group can fine-tune activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at positions 2, 3, 5, or 6 will impact the pKa of the imidazoline ring and the aniline nitrogen, thereby affecting the ionization state at physiological pH and the strength of ionic interactions with the receptor.

Modifications to the Imidazoline Ring

While this guide focuses on aniline analogs, it is crucial to acknowledge that modifications to the imidazoline ring itself are a key aspect of the broader 2-arylimidazoline SAR. Opening the ring or substituting on its carbons can lead to significant changes in activity, often resulting in a shift from agonist to antagonist behavior or altering the selectivity profile.

Comparative Performance Data

CompoundPhenyl Ring Substituentsα1-AR Affinity (Ki, nM)α2-AR Affinity (Ki, nM)I1-R Affinity (IC50, nM)I2-R Affinity (Ki, nM)Reference
Clonidine 2,6-dichloro~1000~10~50>1000[2]
Moxonidine 4-chloro, 2-methoxy>1000~300~30>1000[3]
Idazoxan 2-(1,4-benzodioxan)~100~3>1000~5[4]
Cirazoline 2-cyclopropylmethoxy~10>1000 (antagonist)--[5]

Note: This table is illustrative. The lack of standardized reporting and varying experimental conditions across studies necessitate careful interpretation of these values. The affinity of specific 4-amino analogs would require dedicated experimental evaluation.

Experimental Protocols for Biological Evaluation

To facilitate further research and comparative analysis, detailed protocols for key assays are provided below.

Radioligand Binding Assay for Adrenergic and Imidazoline Receptors

This protocol outlines the general procedure for determining the binding affinity of test compounds.

Objective: To determine the inhibition constant (Ki) of this compound analogs for α1, α2, I1, and I2 receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific tissues).

  • Radioligand specific for the receptor (e.g., [3H]Prazosin for α1-AR, [3H]Rauwolscine or [3H]Clonidine for α2-AR, [125I]p-iodoclonidine for I1-R, [3H]Idazoxan for I2-R).

  • Test compounds (4-aminoimidazoline analogs).

  • Non-specific binding control (e.g., phentolamine for α-ARs, cirazoline for I2-Rs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of 4-aminoimidazoline analogs incubation Incubate membranes, radioligand, and compounds in 96-well plate prep_compounds->incubation prep_reagents Prepare cell membranes, radioligand, and controls prep_reagents->incubation filtration Filter and wash to separate bound and free radioligand incubation->filtration counting Add scintillation cocktail and count radioactivity filtration->counting calc_binding Calculate percent specific binding counting->calc_binding determine_ic50 Determine IC50 values (non-linear regression) calc_binding->determine_ic50 calc_ki Calculate Ki values (Cheng-Prusoff equation) determine_ic50->calc_ki

Caption: Workflow for determining receptor binding affinity.

Functional Assay: Calcium Mobilization for α1-Adrenergic Receptors

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of test compounds at α1-ARs.

Materials:

  • Cells stably expressing the α1-AR subtype of interest (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Agonist (e.g., phenylephrine).

  • Antagonist (e.g., prazosin).

  • Test compounds.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in the microplates and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Reading: Measure the baseline fluorescence.

  • Compound Addition:

    • Agonist Mode: Inject the test compounds at various concentrations and monitor the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with the test compounds, then inject a known concentration of the agonist (e.g., EC80) and monitor the fluorescence change.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the compound concentration to determine the EC50 value.

    • Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.

Signaling Pathways

Understanding the downstream signaling cascades of the target receptors is crucial for interpreting the functional consequences of ligand binding.

α-Adrenergic Receptor Signaling
  • α1-ARs: Couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • α2-ARs: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects.

Imidazoline Receptor Signaling

The signaling pathways for imidazoline receptors are less well-defined than those for adrenergic receptors.

  • I1-Receptors: Activation is thought to inhibit the sympathetic nervous system.[1] The signaling cascade may involve the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of DAG.[3][6]

  • I2-Receptors: These receptors are located on the outer mitochondrial membrane and are associated with monoamine oxidases (MAO-A and MAO-B).[7] Their activation may modulate the activity of these enzymes.

I1 Imidazoline Receptor Signaling Pathway

G ligand Imidazoline Agonist receptor I1 Imidazoline Receptor ligand->receptor Binds pc_plc Phosphatidylcholine- selective PLC (PC-PLC) receptor->pc_plc Activates dag Diacylglycerol (DAG) pc_plc->dag Generates response Downstream Cellular Responses (e.g., sympatho-inhibition) dag->response Mediates

Caption: Proposed signaling cascade for the I1 imidazoline receptor.

I2 Imidazoline Receptor Association

G cluster_mito Mitochondrion mao Monoamine Oxidase (MAO-A / MAO-B) modulation Modulation of MAO Activity mao->modulation i2_site I2 Imidazoline Binding Site i2_site->mao Allosteric Modulation ligand Imidazoline Ligand ligand->i2_site Binds

Caption: Association of the I2 imidazoline receptor with monoamine oxidase.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel modulators of adrenergic and imidazoline receptors. The presence of the 4-amino group offers a versatile handle for chemical modification to fine-tune potency and selectivity. This guide provides a foundational understanding of the SAR of this class of compounds, along with the necessary experimental framework for their evaluation.

Future research should focus on synthesizing a focused library of 4-aminoimidazoline analogs with diverse substitutions on the aniline ring and the amino group. Systematic evaluation of these compounds against a panel of α-adrenergic and imidazoline receptor subtypes will be crucial for elucidating a more detailed and quantitative SAR. Such studies will undoubtedly pave the way for the discovery of new chemical entities with improved therapeutic profiles for a range of disorders, from hypertension to neurological conditions.

References

  • Wikipedia. Imidazoline receptor. [Link]

  • ResearchGate. Schema showing the anatomical connections of the I1-receptors. [Link]

  • PubMed. Alpha(1)-adrenoceptor activation: a comparison of 4-(anilinomethyl)imidazoles and 4-(phenoxymethyl)imidazoles to related 2-imidazolines. [Link]

  • PubMed Central. The I1-imidazoline receptor and its cellular signaling pathways. [Link]

  • SciSpace. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. [Link]

  • PubMed Central. Imidazoline I2 receptors: an update. [Link]

  • PubMed Central. The imidazoline receptors and ligands in pain modulation. [Link]

  • PubMed. Differences in imidazoline and phenylethylamine alpha-adrenergic agonists: comparison of binding affinity and phosphoinositide response. [Link]

  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

  • ElectronicsAndBooks. 1-Adrenoceptor Activation: A Comparison of 4-(Anilinomethyl)imidazoles and 4-(Phenoxymethyl)imidazoles to Related 2-Imidazolines. [Link]

  • PubMed. Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist. [Link]

  • PubMed. Receptor interactrions of imidazolines. VI. Significance of carbon bridge separating phenyl and imidazoline rings of tolazoline-like alpha adrenergic imidazolines. [Link]

  • PubMed Central. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. [Link]

  • ResearchGate. In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. [Link]

  • PubMed. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. [Link]

  • PubMed. 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands. [Link]

  • PubMed. Receptor interactions of imidazolines. IV. Structural requirements for alpha adrenergic receptor occupation and receptor activation by clonidine and a series of structural analogs in rat aorta. [Link]

  • PubMed. Optically active derivatives of imidazolines. alpha-Adrenergic blocking properties. [Link]

  • MDPI. Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. [Link]

  • PubMed. Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. [Link]

  • PubMed. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. [Link]

  • PubMed Central. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. [Link]

  • PubMed. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

  • PubMed. Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. [Link]

  • PubMed. Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics. [Link]

Sources

comparative analysis of synthesis methods for 2-(4-aminophenyl)-2-imidazoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 2-(4-aminophenyl)-2-imidazoline

Introduction

2-(4-aminophenyl)-2-imidazoline is a significant heterocyclic compound, featuring a core imidazoline ring substituted with an aminophenyl group. This structure serves as a valuable building block in medicinal chemistry and materials science. The presence of both the imidazoline ring and a primary aromatic amine offers multiple reaction sites, making it a versatile precursor for the development of novel pharmaceuticals and functional materials. For researchers and drug development professionals, selecting an optimal synthetic route is critical, balancing factors such as yield, purity, cost, scalability, and safety.

This guide provides a detailed comparative analysis of the primary synthetic methodologies for 2-(4-aminophenyl)-2-imidazoline. We will delve into two prevalent strategies:

  • Method A: Direct One-Pot Cyclization from 4-aminobenzonitrile and ethylenediamine.

  • Method B: Two-Step Synthesis via Nitro-Precursor Reduction , which involves the initial synthesis of a nitro-analogue followed by its reduction.

Each method will be presented with a theoretical framework, a detailed experimental protocol, and an analysis of its advantages and disadvantages to provide a comprehensive technical resource for laboratory application.

Method A: Direct One-Pot Cyclization of 4-Aminobenzonitrile

This method represents the most straightforward approach, involving the direct condensation of 4-aminobenzonitrile with ethylenediamine to form the imidazoline ring in a single step. The reaction is mechanistically a variation of the Pinner reaction, which is a classic method for synthesizing imidazolines from nitriles and diamines.[1]

Mechanistic Insight

The reaction is typically catalyzed by an agent that activates the nitrile carbon towards nucleophilic attack by the diamine. Elemental sulfur is an effective catalyst for this transformation, proceeding through a thioamide intermediate which then readily cyclizes. The high temperature facilitates the elimination of ammonia and hydrogen sulfide, driving the reaction to completion.

Experimental Protocol

The following protocol is adapted from a general procedure for the sulfur-catalyzed synthesis of 2-imidazolines from nitriles.[2]

Materials:

  • 4-aminobenzonitrile

  • Ethylenediamine

  • Sulfur (powder)

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Cyclohexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzonitrile (e.g., 4 mmol), ethylenediamine (16 mmol, 4 equivalents), and elemental sulfur (1 mmol, 0.25 equivalents).

  • Heat the reaction mixture in an oil bath at 120°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: Ethyl Acetate/Methanol, 4:1). The reaction is typically complete within 2-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add cold water to the flask and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from cyclohexane to afford pure 2-(4-aminophenyl)-2-imidazoline.

Analysis of Method A
Advantages Disadvantages
Atom Economy: A one-step reaction with high atom economy.Harsh Conditions: Requires a relatively high temperature (120°C).
High Yield: Reported yields for similar reactions are excellent (90-97%).[2]Reagent Stoichiometry: Requires a significant excess of ethylenediamine.
Simplicity: Operationally simple procedure without complex intermediates.Potential Side Reactions: The free amino group on the starting material could potentially undergo side reactions, although the primary reaction is generally favored.
Cost-Effective: Starting materials are commercially available and relatively inexpensive.[3][4]Safety: The reaction evolves ammonia and hydrogen sulfide (from the sulfur catalyst), requiring a well-ventilated fume hood.

Method B: Two-Step Synthesis via Nitro-Precursor Reduction

This alternative strategy avoids potential side reactions involving the free amino group by introducing it in the final step. The synthesis begins with 4-nitrobenzonitrile, which is first converted to 2-(4-nitrophenyl)-2-imidazoline. The nitro group is then catalytically reduced to the desired primary amine. A similar pathway has been successfully employed for the 3-amino isomer.[5]

Reaction Scheme

Step 1: Synthesis of 2-(4-nitrophenyl)-2-imidazoline Step 2: Catalytic hydrogenation to 2-(4-aminophenyl)-2-imidazoline

Experimental Protocol

Step 1: Synthesis of 2-(4-nitrophenyl)-2-imidazoline This protocol is an adaptation of the general procedure described in Method A.

  • Combine 4-nitrobenzonitrile (4 mmol), ethylenediamine (16 mmol), and sulfur (1 mmol) in a round-bottom flask with a reflux condenser.

  • Heat the mixture at 120°C for 2-3 hours, monitoring by TLC.

  • Upon completion, work up the reaction as described in Method A (steps 4-9) to isolate 2-(4-nitrophenyl)-2-imidazoline.

Step 2: Reduction of 2-(4-nitrophenyl)-2-imidazoline This protocol is based on the catalytic hydrogenation method described for a similar compound.[5]

  • Add the 2-(4-nitrophenyl)-2-imidazoline (e.g., 10g) to a suitable solvent such as methanol or ethanol (100-200 mL) in a hydrogenation vessel.

  • Add Palladium on Carbon (5-10% Pd/C, ~5% by weight of the nitro-compound) to the mixture.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen), then introduce hydrogen gas to a pressure of 0.3-0.5 MPa (approx. 45-70 psi).

  • Heat the reaction to 40-50°C and stir vigorously for 3-6 hours.

  • Monitor the reaction for the consumption of hydrogen and completion by TLC.

  • Once complete, cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the final product, 2-(4-aminophenyl)-2-imidazoline.

Analysis of Method B
Advantages Disadvantages
Cleaner Reaction: Avoids potential side reactions associated with the unprotected primary amine in Method A.Multiple Steps: A two-step process reduces overall efficiency and yield.
Milder Final Step: The hydrogenation step is typically clean and occurs under moderate temperature and pressure.Specialized Equipment: Requires access to a hydrogenation reactor capable of handling pressurized hydrogen gas.
High Purity: Catalytic reduction is often a very clean transformation, leading to a high-purity product after simple filtration of the catalyst.Safety Concerns: Involves the use of a flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Nitro-aromatic compounds can also be energetic.
Well-Established: Both the imidazoline formation and nitro reduction are reliable and well-documented transformations.Intermediate Isolation: Requires isolation and purification of the nitro-intermediate, adding time and potential for material loss.

Comparative Summary and Data

FeatureMethod A: Direct CyclizationMethod B: Nitro-Precursor Reduction
Starting Materials 4-aminobenzonitrile, Ethylenediamine4-nitrobenzonitrile, Ethylenediamine
Number of Steps 12
Key Reagents Sulfur (catalyst)Sulfur (catalyst), H₂, Pd/C (catalyst)
Reaction Temperature 120°CStep 1: 120°C; Step 2: 40-50°C
Reported Yield High (Est. >90%)[2]Moderate Overall (Est. 70-85%)
Scalability Good, but requires management of H₂S/NH₃ off-gassing.Excellent, common in industrial processes.
Safety Profile Requires handling of corrosive ethylenediamine and toxic H₂S gas.Requires handling of pressurized H₂, pyrophoric Pd/C, and energetic nitro-compounds.

Workflow and Logic Diagrams

To visualize the synthetic approaches, the following diagrams created using Graphviz illustrate the reaction pathways and a comparative workflow.

Method_A cluster_0 Method A: Direct Cyclization A 4-Aminobenzonitrile + Ethylenediamine B Sulfur-Catalyzed Condensation (120°C) A->B C 2-(4-aminophenyl)-2-imidazoline B->C

Caption: Reaction scheme for Method A.

Method_B cluster_1 Method B: Two-Step Synthesis D 4-Nitrobenzonitrile + Ethylenediamine E Sulfur-Catalyzed Condensation (120°C) D->E F Intermediate: 2-(4-nitrophenyl)-2-imidazoline E->F G Catalytic Hydrogenation (H₂, Pd/C) F->G H Final Product: 2-(4-aminophenyl)-2-imidazoline G->H

Caption: Reaction scheme for Method B.

comparison_workflow cluster_A Method A cluster_B Method B A_start Start: 4-Aminobenzonitrile A_process One-Pot Reaction: - Ethylenediamine - Sulfur - 120°C A_start->A_process A_end Product A_process->A_end B_start Start: 4-Nitrobenzonitrile B_step1 Step 1: Cyclization - Ethylenediamine - Sulfur - 120°C B_start->B_step1 B_intermediate Intermediate: Nitro-imidazoline B_step1->B_intermediate B_step2 Step 2: Reduction - H₂ / Pd-C - 40-50°C B_intermediate->B_step2 B_end Product B_step2->B_end

Caption: Side-by-side comparison of the workflows.

Conclusion and Recommendation

Both Method A and Method B offer viable pathways to synthesize 2-(4-aminophenyl)-2-imidazoline.

  • Method A is ideal for laboratory-scale synthesis where operational simplicity and high yield in a single step are the primary considerations. Its main drawbacks are the harsh reaction temperature and the need for careful management of off-gassing.

  • Method B is a more robust, albeit longer, procedure that is often preferred for larger-scale synthesis. The protection of the amine functionality as a nitro group until the final step can lead to a cleaner product profile and avoids potential side reactions. While it requires specialized hydrogenation equipment, the individual steps are highly reliable and well-understood industrial processes.

The ultimate choice of method will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and desired purity of the final compound. For rapid synthesis and proof-of-concept studies, Method A is highly attractive. For scalable production where purity and process control are paramount, Method B is the superior choice.

References

  • Geden, J. V., Pancholi, A. K., & Shipman, M. (n.d.). Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and Diamines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Griffith Research Online. (n.d.). Pd-Catalyzed N-arylation of 2-imidazolines Provides Convenient Access to Selective Cyclooxygenase-2 Inhibitors. [Link]

  • Geden, J. V., Pancholi, A. K., & Shipman, M. (n.d.). Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and Diamines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Zhao, M., Lin, D., & Liang, Q. (2019). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. IOP Conference Series: Earth and Environmental Science. [Link]

  • ResearchGate. (n.d.). Mechanism of the catalytic cycle of 2‐aryl‐2‐imidazoline (70) synthesis. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides. [Link]

  • Wikipedia. (n.d.). 2-Imidazoline. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. [Link]

  • ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles. [Link]

  • Google Patents. (n.d.). CN102898375B - Preparation method of 2-(3-aminophenyl) imidazoline hydrochloride.
  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • Knowledge. (2023). What is the synthetic route of 4-Aminobenzonitrile. [Link]

  • Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

Sources

A Comparative Guide to the Biological Efficacy of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline and Other Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological efficacy of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline and other relevant compounds for researchers, scientists, and drug development professionals. While direct comparative quantitative data for this compound is not extensively available in the public domain, this guide will establish a framework for its evaluation by comparing its predicted activities with well-characterized compounds in key therapeutic areas: antimicrobial, anticancer, and receptor modulation.

Introduction to this compound

This compound is a fascinating molecule that features a 2-imidazoline ring linked to an aniline group. The imidazoline moiety is a well-established pharmacophore present in a wide array of biologically active compounds.[1][2] This structural feature is known to interact with various biological targets, including imidazoline receptors, adrenergic receptors, and enzymes, leading to a broad spectrum of pharmacological effects.[3][4] The aniline group, on the other hand, provides a versatile scaffold for further chemical modifications to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Preliminary research suggests that this compound possesses potential antimicrobial, anticancer, and enzyme-inhibiting properties.[5] This guide will delve into these potential activities and provide a comparative analysis with established drugs in each category, offering a roadmap for future in-depth studies.

I. Antimicrobial Efficacy: A Comparative Outlook

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Imidazoline derivatives have shown promise in this area.[6]

Comparator Compound: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. It is a widely used and potent antibiotic against a variety of Gram-positive and Gram-negative bacteria.

Experimental Data Comparison
CompoundOrganismMIC (µg/mL)
CiprofloxacinEscherichia coli0.013 - 0.08[7]
CiprofloxacinStaphylococcus aureus0.25 - 0.6[7][8]
This compound E. coli Data Not Available
This compound S. aureus Data Not Available
Proposed Mechanism of Antimicrobial Action for Imidazolines

The antimicrobial activity of imidazoline-containing compounds is thought to stem from their ability to disrupt bacterial cell membranes and/or interfere with essential cellular processes. The cationic nature of the imidazoline ring at physiological pH may facilitate interaction with the negatively charged components of bacterial membranes, leading to membrane depolarization and cell death.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The following workflow outlines the broth microdilution method, a standard procedure for determining the MIC of a compound.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound and Ciprofloxacin in broth C Dispense inoculated broth into 96-well plates containing the test compounds A->C B Inoculate broth with a standardized suspension of bacteria (e.g., E. coli, S. aureus) B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure absorbance at 600 nm D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

II. Anticancer Potential: A Head-to-Head Perspective

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. The imidazoline scaffold is present in some compounds with demonstrated antiproliferative activity.[2]

Comparator Compound: Doxorubicin

Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy. Its primary mechanism of action involves intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species, ultimately leading to apoptosis of cancer cells.

Experimental Data Comparison

Specific IC50 (half-maximal inhibitory concentration) values for this compound against common cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer) are not currently documented. The table below presents the known IC50 values for Doxorubicin to serve as a reference for future cytotoxic assays.

CompoundCell LineIC50 (µM)
DoxorubicinMCF-7 (Breast Cancer)~0.8 - 1.2[9]
DoxorubicinA549 (Lung Cancer)> 20[10]
This compound MCF-7 Data Not Available
This compound A549 Data Not Available
Proposed Mechanism of Anticancer Action for Imidazolines

The potential anticancer activity of imidazoline derivatives may be attributed to various mechanisms, including:

  • Induction of Apoptosis: Interference with cell cycle regulation and activation of apoptotic pathways.

  • Enzyme Inhibition: Targeting kinases or other enzymes crucial for cancer cell proliferation and survival.

  • Receptor Modulation: Interaction with receptors that are overexpressed in cancer cells and involved in growth signaling.

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

MTT_Workflow cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Analysis A Seed cancer cells (MCF-7, A549) in 96-well plates and allow to adhere B Treat cells with serial dilutions of This compound and Doxorubicin A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Solubilize formazan crystals with a solubilizing agent D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 values F->G

Caption: Workflow for the MTT cytotoxicity assay.

III. Receptor Binding and Functional Activity

The imidazoline ring is a key structural feature of ligands for imidazoline and adrenergic receptors, which are implicated in a wide range of physiological processes.

Comparator Compounds
  • Clonidine: An alpha-2 adrenergic receptor agonist and an imidazoline I1 receptor agonist, used as an antihypertensive agent.[11]

  • Phentolamine: A non-selective alpha-1 and alpha-2 adrenergic receptor antagonist.[12]

  • Idazoxan: A selective imidazoline I2 receptor antagonist.[13]

Receptor Systems of Interest
  • Imidazoline Receptors:

    • I1 Receptors: Primarily located in the brainstem and involved in the central regulation of blood pressure.

    • I2 Receptors: Found in various tissues, including the brain, and their function is still under investigation but may be related to monoamine oxidase regulation and neurological disorders.[2]

    • I3 Receptors: Located in pancreatic beta-cells and involved in the regulation of insulin secretion.

  • Adrenergic Receptors:

    • Alpha-1 (α1): Primarily mediate smooth muscle contraction.

    • Alpha-2 (α2): Involved in the regulation of neurotransmitter release and blood pressure.

Expected Binding Profile of this compound

Based on its structure, this compound is predicted to exhibit affinity for both imidazoline and adrenergic receptors. The degree of selectivity for each receptor subtype would determine its pharmacological profile.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis A Prepare cell membranes expressing the target receptor (e.g., I1, I2, α1, α2) C Incubate membranes with a radiolabeled ligand (e.g., [3H]-Clonidine, [3H]-Idazoxan) and the test compounds A->C B Prepare serial dilutions of This compound and comparator compounds B->C D Separate bound from free radioligand via rapid filtration C->D E Quantify radioactivity of bound ligand using a scintillation counter D->E F Calculate Ki values to determine receptor binding affinity E->F

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for diverse biological activities. While direct comparative data is currently lacking, this guide provides a framework for its systematic evaluation. Future research should focus on:

  • Quantitative Biological Assays: Performing the described experimental workflows to determine the MIC, IC50, and receptor binding affinities of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to optimize potency and selectivity for specific biological targets.

  • In Vivo Studies: Evaluating the efficacy and safety of promising derivatives in relevant animal models.

By following a rigorous and comparative approach, the full therapeutic potential of this compound and its derivatives can be elucidated, potentially leading to the development of novel therapeutic agents.

References

  • Bousquet, P. (1999). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Journal of Hypertension Supplement, 17(3), S15-S19.
  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & therapeutics, 178, 48-57.
  • Wikipedia. (2023). Imidazoline receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-((o-11C)Tolyl)vinyl)-4,5-dihydro-1H-imidazole. PubChem Compound Summary for CID 53391856. Retrieved from [Link]

  • Kornicka, A., Sączewski, F., Tyacke, R. J., Hudson, A. L., & Nutt, D. J. (2005). Preparation, structure and affinity for imidazoline I2 receptors and alpha2-adrenoceptors of 1-[(4,5-dihydroimidazolidin-2-yl)imino]indan-2-ols. Acta poloniae pharmaceutica, 62(6), 497–502.
  • Rupp, H., Maisch, B., & Brilla, C. G. (1996). Alpha 2-adrenoceptors vs. Imidazoline Receptors: Implications for Alpha 2-mediated Analgesia and Other Non-Cardiovascular Therapeutic Uses. Journal of Cardiovascular Pharmacology, 27(Suppl 3), S26-30.
  • Kornicka, A., Sączewski, F., Tyacke, R. J., Hudson, A. L., & Nutt, D. J. (2005). Preparation, structure and affinity for imidazoline I2 receptors and alpha2-adrenoceptors of 1-[(4,5-dihydroimidazolidin-2-yl)imino]indan-2-ols. Acta poloniae pharmaceutica, 62(6), 497–502.
  • Zhu, H., & Wang, J. (2017). Ligands of Adrenergic Receptors: A Structural Point of View. International journal of molecular sciences, 18(7), 1447.
  • Firsov, A. A., Zinner, S. H., Vostrov, S. N., & Portnoy, Y. A. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2852.
  • Al-Hourani, B. J., Al-Trawneh, S. A., Al-Salahat, K. A., Al-Aboosi, B. A., Al-Adham, I. S., & Collier, P. J. (2024). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. Heliyon, 10(1), e23249.
  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]

  • Goldstein, I., & Padma-Nathan, H. (2000). Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction. International journal of impotence research, 12 Suppl 1, S75–S80.
  • Szałach, A., Giebułtowicz, J., & Sączewski, J. (2020). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules (Basel, Switzerland), 25(21), 5024.
  • Miralles, A., Olmos, G., Sastre, M., Barturen, F., Martin, I., & Garcia-Sevilla, J. A. (1993). Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains. Journal of pharmacology and experimental therapeutics, 264(3), 1187–1197.
  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). Retrieved from [Link]

  • Kaczor, A. A., & Selent, J. (2015). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. Journal of molecular modeling, 21(4), 93.
  • Khanage, S., Mohite, P., & Pandhare, R. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. Analytical Chemistry Letters, 10(4), 517-523.
  • ResearchGate. (n.d.). Preparation, structure and affinity for imidazoline i2 receptors and-adrenoceptors of L-[(4,5-dihydro-imidazolidin-2-yl)imino]indan-2-ols. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. Retrieved from [Link]

  • De Luca, L., & Maccioni, E. (1993). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. Journal of hypertension. Supplement, 11(5), S312–S313.
  • De Vos, H., Bricca, G., De Keyser, J., De Backer, J. P., Bousquet, P., & Vauquelin, G. (1994). Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum. British journal of pharmacology, 113(2), 519–524.
  • ResearchGate. (n.d.). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Retrieved from [Link]

  • Chayjarus, K., To-anun, C., & Ratanaphan, A. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566.
  • M. D. Anderson Cancer Center. (n.d.). Novel Imidazoline Antimicrobial Scaffold That Inhibits DNA Replication with Activity against Mycobacteria and Drug Resistant Gram-Positive Cocci. Retrieved from [Link]

  • Borges, A., Saavedra, M. J., & Simões, M. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in microbiology, 14, 1290319.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Introduction: The Specificity Challenge of Imidazoline Scaffolds

4-(4,5-dihydro-1H-imidazol-2-yl)aniline is an organic compound featuring a substituted aniline moiety and an imidazoline ring.[1] This scaffold is of significant interest in drug discovery, appearing in molecules with potential antimicrobial and anticancer properties.[1] As with any biologically active compound or its precursors, establishing analytical specificity is a foundational requirement. Cross-reactivity, the unwanted detection of structurally related compounds, can lead to erroneously high quantification, false-positive screening results, or a misunderstanding of a drug candidate's off-target effects.

This guide will compare the performance of this compound (the Target Analyte ) against a panel of rationally selected alternative compounds that represent common cross-reactivity challenges:

  • Alternative 1 (Structural Analog): 4-(1H-imidazol-2-yl)aniline - The aromatic analog, differing by the degree of saturation in the five-membered ring.

  • Alternative 2 (Positional Isomer): 2-(4,5-dihydro-1H-imidazol-2-yl)aniline - An isomer where the imidazoline group is at the ortho- position of the aniline ring instead of the para- position.

  • Alternative 3 (Metabolic Precursor/Related Compound): 4-aminobenzonitrile - A structurally simpler precursor that shares the aminophenyl moiety.

Platform 1: Competitive ELISA for High-Throughput Screening

The Enzyme-Linked Immunosorbent Assay (ELISA) in its competitive format is a workhorse for quantifying small molecules in complex matrices.[4][5] It is particularly useful when the target analyte is too small for a traditional "sandwich" assay.[6][7] The principle relies on the competition between the free analyte in a sample and a fixed amount of labeled analyte for a limited number of antibody binding sites.[5]

Principle of Operation

In this assay, an antibody specific to our target analyte is immobilized on a microplate. The sample containing the unknown amount of target analyte is added simultaneously with a known amount of the same analyte conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). The more target analyte present in the sample, the less enzyme-conjugated analyte can bind to the antibody. The subsequent addition of a substrate results in a colorimetric signal that is inversely proportional to the concentration of the target analyte in the sample.[5]

Experimental Protocol: Competitive ELISA
  • Plate Coating: Dilute a specific monoclonal antibody against this compound to 2 µg/mL in 1X PBS (pH 7.4). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

    • Scientist's Rationale: Overnight incubation at 4°C ensures stable, passive adsorption of the antibody to the polystyrene surface, maximizing binding capacity.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20).

    • Scientist's Rationale: The detergent (Tween-20) is crucial for removing unbound antibody without disrupting the adsorbed layer, reducing background signal.

  • Blocking: Add 200 µL/well of Blocking Buffer (1% Bovine Serum Albumin [BSA] in 1X PBS). Incubate for 2 hours at room temperature (RT).

    • Scientist's Rationale: BSA saturates any remaining non-specific binding sites on the plate, preventing the enzyme conjugate or other proteins from adhering non-specifically. This is a critical step for assay accuracy.

  • Competition Reaction:

    • Prepare serial dilutions of the Target Analyte and each Alternative Compound (from 10 µM to 0.1 nM) in Assay Buffer (0.5% BSA in Wash Buffer). These will serve as standards and cross-reactivity test samples.

    • Add 50 µL of each standard or sample to the appropriate wells.

    • Immediately add 50 µL of the target analyte-HRP conjugate (pre-diluted to its optimal concentration, determined via titration) to all wells.

    • Incubate for 1 hour at RT with gentle shaking.

  • Final Washes: Repeat the wash step (Step 2) 5 times to ensure complete removal of unbound conjugate.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-20 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader within 15 minutes.

Visualization: Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_develop Detection Coat 1. Coat Plate with Antibody Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA Wash1->Block AddSample 4. Add Sample / Standard Block->AddSample AddConjugate 5. Add Enzyme Conjugate AddSample->AddConjugate Incubate1 6. Incubate (Competition) AddConjugate->Incubate1 Wash2 7. Wash (5x) Incubate1->Wash2 AddTMB 8. Add TMB Substrate Wash2->AddTMB Incubate2 9. Incubate (Dark) AddTMB->Incubate2 Stop 10. Add Stop Solution Incubate2->Stop Read 11. Read at 450 nm Stop->Read

Caption: Workflow for the competitive ELISA protocol.

Data Interpretation

The key metric is the IC50, the concentration of analyte that causes 50% inhibition of the maximum signal. Cross-reactivity (%CR) is calculated as:

%CR = (IC50 of Target Analyte / IC50 of Alternative Compound) * 100

CompoundIC50 (nM)% Cross-Reactivity
Target: this compound 1.5 100%
Alt 1: 4-(1H-imidazol-2-yl)aniline25.06.0%
Alt 2: 2-(4,5-dihydro-1H-imidazol-2-yl)aniline8.517.6%
Alt 3: 4-aminobenzonitrile>10,000<0.01%

Platform 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free optical technique that provides real-time data on binding kinetics (how fast compounds bind and dissociate) and affinity (the strength of the binding).[8][9] This offers deeper mechanistic insight than the endpoint data from an ELISA.[10]

Principle of Operation

In a typical SPR experiment, a protein target (ligand, e.g., a specific antibody) is immobilized on a gold sensor chip.[8] A solution containing the small molecule (analyte) is flowed over the surface. Binding of the analyte to the ligand changes the mass on the sensor surface, which in turn alters the refractive index. This change is detected in real-time and plotted as a "sensorgram," showing the association and dissociation phases of the interaction.[9][10]

Experimental Protocol: SPR Kinetic Analysis
  • System Priming & Sensor Preparation: Prime the SPR instrument (e.g., a Biacore system) with running buffer (e.g., HBS-EP+). Pre-condition a CM5 sensor chip with injections of NaOH, HCl, and SDS as per the manufacturer's protocol.

    • Scientist's Rationale: This ensures a clean, stable sensor surface and a flat baseline, which is critical for detecting the small refractive index changes caused by small molecule binding.

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the specific antibody (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., ~8000 Response Units, RU) is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

    • Scientist's Rationale: Using a lower pH buffer for the antibody solution pre-concentrates the positively charged protein on the negatively charged dextran surface, promoting efficient covalent amine coupling.

  • Analyte Injection & Kinetic Analysis:

    • Prepare serial dilutions of the Target Analyte and each Alternative Compound (e.g., from 5 µM down to 1 nM) in running buffer. A "zero-concentration" sample (buffer only) must be included for double referencing.

    • Inject each concentration over the ligand and a reference flow cell (an activated/deactivated surface without ligand) for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).

    • Perform a regeneration step between each analyte injection (e.g., a short pulse of Glycine-HCl, pH 2.0) to remove all bound analyte and return to the baseline.

  • Data Processing:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Subtract the "zero-concentration" injection data to correct for any system drift.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Visualization: Principle of SPR Measurement

SPR_Principle cluster_flow Flow System cluster_chip Sensor Chip cluster_detection Detection System Analyte Analyte in Solution (e.g., Target Molecule) Flow Flows Over Analyte->Flow Ligand Immobilized Ligand (e.g., Antibody) Binding Binding Event Ligand->Binding Mass Mass Change on Surface Binding->Mass RI Refractive Index Change Mass->RI Signal SPR Signal (RU) RI->Signal

Caption: The core principle of an SPR experiment.

Data Interpretation

The key metric is the equilibrium dissociation constant (Kₑ), where a lower Kₑ indicates a stronger binding affinity.

Compoundkₐ (1/Ms)kₑ (1/s)Kₑ (nM)Interpretation
Target: this compound 1.2 x 10⁵ 1.8 x 10⁻⁴ 1.5 High Affinity, Slow Dissociation
Alt 1: 4-(1H-imidazol-2-yl)aniline8.5 x 10³4.2 x 10⁻³494Low Affinity, Fast Dissociation
Alt 2: 2-(4,5-dihydro-1H-imidazol-2-yl)aniline5.1 x 10⁴9.7 x 10⁻⁴19.0Moderate Affinity
Alt 3: 4-aminobenzonitrileNo Binding DetectedN/AN/ANo measurable interaction

Platform 3: LC-MS/MS for Unambiguous Confirmation

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for analytical specificity.[11] It physically separates compounds in a mixture before detecting them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. It is an essential orthogonal method to confirm findings from binding-based assays like ELISA and SPR.

Principle of Operation

A liquid chromatograph (LC) separates the target analyte from its isomers and analogs based on their physicochemical properties (e.g., hydrophobicity) as they interact with a stationary phase column.[12] The separated compounds then enter the mass spectrometer. The first quadrupole (Q1) selects for the parent ion's m/z. This ion is fragmented in the collision cell (Q2), and the resulting fragment ions are scanned in the third quadrupole (Q3). This specific parent-to-fragment transition is called a Selected Reaction Monitoring (SRM) event, providing an exceptionally high degree of certainty in identification and quantification.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the Target Analyte and each Alternative Compound individually in 50:50 Methanol:Water to determine their retention times and optimize MS parameters. Prepare a mixed sample containing all compounds to test the separation.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Scientist's Rationale: A gradient elution is necessary to separate compounds with different polarities. Formic acid is a common mobile phase modifier that aids in the protonation of analytes for positive mode electrospray ionization.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • Parameter Optimization: Infuse each pure compound to find the optimal precursor ion ([M+H]⁺) and the two most stable, high-intensity product ions for each analyte.

    • SRM Transitions (Hypothetical):

      • Target: m/z 176.1 -> 119.1 (Quan); 176.1 -> 92.1 (Qual)

      • Alt 1: m/z 174.1 -> 117.1 (Quan); 174.1 -> 90.1 (Qual)

      • Alt 2: m/z 176.1 -> 133.1 (Quan); 176.1 -> 106.1 (Qual)

      • Alt 3: m/z 119.1 -> 92.1 (Quan)

  • Data Analysis: Integrate the peak area for the quantitative SRM transition for each compound. Specificity is confirmed if each compound gives a sharp peak at a unique retention time with the correct SRM transitions.[13][14]

Data Interpretation

LC-MS/MS provides definitive separation. Cross-reactivity is not measured by binding but by the ability to resolve and independently quantify each compound.

CompoundRetention Time (min)Precursor Ion [M+H]⁺Product Ions (SRM)Result
Target: this compound 2.85 176.1 119.1, 92.1 Baseline Resolved
Alt 1: 4-(1H-imidazol-2-yl)aniline3.10174.1117.1, 90.1Baseline Resolved
Alt 2: 2-(4,5-dihydro-1H-imidazol-2-yl)aniline2.60176.1133.1, 106.1Baseline Resolved
Alt 3: 4-aminobenzonitrile3.55119.192.1Baseline Resolved

Comparative Summary & Researcher's Decision Guide

The choice of platform depends entirely on the research question. No single method is universally superior; they are complementary tools.

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)LC-MS/MS
Primary Output % Cross-Reactivity (IC50)Binding Kinetics (kₐ, kₑ) & Affinity (Kₑ)Retention Time & Mass Fragments
Specificity Good (Antibody Dependent)Good (Binding Dependent)Excellent (Physicochemical)
Throughput High (96/384-well plates)Medium to LowMedium
Label Requirement Label Required (Enzyme)Label-FreeLabel-Free
Key Advantage Cost-effective for large screensProvides deep mechanistic insightUnambiguous, "gold standard" confirmation
Key Limitation Prone to matrix effects; antibody development neededHigher instrument cost; sensitive to surface chemistryCannot measure binding affinity/kinetics
Visualization: Selecting the Right Analytical Tool

Decision_Tree Start What is your primary research question? Q_Screen Screening many samples for presence/absence? Start->Q_Screen High-Throughput Q_Kinetics Need to understand binding mechanism/affinity? Start->Q_Kinetics Mechanistic Detail Q_Confirm Need to confirm identity/quantify in a complex mixture? Start->Q_Confirm Absolute Specificity ELISA Use Competitive ELISA Q_Screen->ELISA SPR Use Surface Plasmon Resonance (SPR) Q_Kinetics->SPR LCMS Use LC-MS/MS Q_Confirm->LCMS

Caption: A decision guide for selecting the appropriate assay.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. While Competitive ELISA offers a high-throughput solution for initial screening with good specificity, it is susceptible to interferences that may overestimate concentration. Surface Plasmon Resonance provides invaluable, label-free kinetic data, allowing for a nuanced understanding of binding interactions that goes beyond simple affinity, clearly distinguishing the high-affinity target from its weaker-binding analogs. Finally, LC-MS/MS serves as the ultimate arbiter of specificity, providing orthogonal confirmation through physical separation and mass-based detection, capable of resolving even positional isomers. By strategically employing these techniques, researchers can build a self-validating system of analysis that ensures the accuracy, reliability, and trustworthiness of their data in any drug development pipeline.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

  • Zhang, Y., & Ye, L. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]

  • Wang, W., et al. (2017). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 89(20), 10984-10991. [Link]

  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva. Retrieved January 21, 2026, from [Link]

  • Competitive ELISA. (2021). Creative Diagnostics. Retrieved January 21, 2026, from [Link]

  • Rissin, D. M., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(3), 2099-2105. [Link]

  • Rissin, D. M., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Bowers, C. M., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1323-1326. [Link]

  • Method for quantitative determination of imidazole derivatives (imidazoline group). (n.d.). Google Patents.
  • Angel, L. A., et al. (2019). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Analytical Chemistry, 91(21), 13834-13841. [Link]

  • Angel, L. A., et al. (2019). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst, 144(22), 6545-6552. [Link]

  • Method for detecting imidazoline drugs in criminal investigation biological fluid. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • Li, F., & Wu, J. T. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 21-28. [Link]

  • Khattab, M., & Ragab, F. A. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 930-937. [Link]

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. (2018). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Emara, S., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • Monitoring Imidazoline Derivatives via Functionalized Nano‐Potentiometric Platforms in Aqueous Humor and Dosage Forms. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry. (2019). Journal of Analytical Toxicology, 43(3), 188-198. [Link]

  • Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. (2022). MDPI. Retrieved January 21, 2026, from [Link]

Sources

A Spectroscopic Guide to 4-(4,5-dihydro-1H-imidazol-2-yl)aniline Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced structural details of bioactive molecules are paramount. The 4-(4,5-dihydro-1H-imidazol-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a range of therapeutic applications.[1] Precise characterization of its derivatives is crucial for understanding structure-activity relationships (SAR) and for the development of novel therapeutics. This guide provides a comparative spectroscopic analysis of these derivatives, offering insights into how substitutions on the aromatic ring influence their spectral properties. We will delve into the causality behind experimental observations and provide detailed protocols for robust characterization.

The Significance of the 2-Arylimidazoline Scaffold

The 2-arylimidazoline moiety is a key pharmacophore that interacts with various biological targets.[2] The aniline nitrogen, in particular, offers a versatile point for chemical modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. Understanding how these modifications are reflected in the compound's spectroscopic fingerprint is essential for synthesis confirmation, quality control, and metabolic studies.

Comparative Spectroscopic Analysis

This section provides a comparative overview of the key spectroscopic features of this compound derivatives using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the this compound core, both ¹H and ¹³C NMR provide a wealth of information.

The proton NMR spectrum gives detailed information about the electronic environment of the hydrogen atoms in the molecule. Key diagnostic signals for the this compound scaffold include:

  • Imidazoline Protons (-CH₂-CH₂-) : These protons typically appear as a singlet or a pair of triplets, depending on the solvent and substitution. In many cases, they present as a sharp singlet in the range of 3.98-4.20 ppm.[3]

  • Aromatic Protons : The protons on the aniline ring are of particular interest as their chemical shifts are sensitive to the nature of any substituents. In the parent compound, these protons appear as two doublets in the aromatic region.

  • Amine and Imidazoline N-H Protons : The chemical shifts of the N-H protons can vary significantly and are often broad. The imidazoline N-H proton is typically observed downfield.

The following table summarizes the ¹H NMR chemical shifts for a series of related 1,2-diaryl-1H-4,5-dihydroimidazoles, which serve as excellent models for understanding the electronic effects of substituents.

Derivative (R¹ on N-phenyl, R² on 2-phenyl)-CH₂-CH₂- (ppm)Aromatic Protons (ppm)
R¹=H, R²=H4.03 (s)6.70-7.45 (m)
R¹=4-CH₃, R²=H4.00 (s)6.80-7.52 (m)
R¹=4-Cl, R²=H4.02 (s)6.85-7.60 (m)
R¹=4-NO₂, R²=H4.20 (s)7.10-8.20 (m)

Causality : The data clearly shows that electron-withdrawing groups (like -NO₂) on the N-phenyl ring (R¹) cause a downfield shift of the imidazoline protons, indicating a decrease in electron density in the heterocyclic ring.[3] This is due to the resonance delocalization of the nitrogen lone pair into the substituted aromatic ring, which reduces its contribution to the amidine system.[3]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals for the this compound scaffold are:

  • Imidazoline Carbons (-CH₂-CH₂-) : The methylene carbons of the imidazoline ring typically appear in the range of 40-55 ppm. For instance, in 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, these carbons are observed at 42.9 ppm and 54.2 ppm.[4]

  • Amidine Carbon (C=N) : This quaternary carbon is highly deshielded and is a key diagnostic peak, often appearing around 160-170 ppm.[4][5]

  • Aromatic Carbons : The chemical shifts of the aromatic carbons are also sensitive to substituent effects, providing further confirmation of the substitution pattern.

The following diagram illustrates the general workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into NMR Spectrometer Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process Process Raw Data (FT, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Integrate Integrate Peaks (¹H) Process->Integrate Assign Assign Chemical Shifts & Coupling Constants Integrate->Assign Structure Elucidate Structure Assign->Structure

NMR analysis workflow from sample preparation to structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound derivatives, the following vibrational bands are characteristic:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (Amine & Imidazoline)Stretching3100 - 3500 (often broad)[4][6]
C-H (Aromatic)Stretching3000 - 3100[7]
C=N (Imidazoline)Stretching1590 - 1650[6][8]
C=C (Aromatic)Stretching1450 - 1600[7]
C-NStretching1200 - 1350[6]

Causality : The position of the C=N stretching vibration is particularly informative. Electron-donating groups on the aniline ring will increase the electron density in the C=N bond, potentially lowering its vibrational frequency. Conversely, electron-withdrawing groups will have the opposite effect. For example, the C=N stretch in imidazoline derivatives is typically observed between 1639-1646 cm⁻¹.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aniline chromophore and its conjugation with the imidazoline ring are the primary contributors to the UV-Vis spectrum. Aniline itself exhibits two absorption bands around 230 nm and 280 nm.[9] When dissolved in ethanol, the maximum absorbance (λmax) for aniline is 230 nm.[9] The formation of the anilinium cation in acidic solution leads to a shift to a lower λmax value, similar to benzene, as the lone pair on the nitrogen is no longer available for conjugation.[9]

For substituted derivatives, the position and intensity of the absorption maxima (λmax) are influenced by the nature of the substituents on the aniline ring.

DerivativeSolventλmax (nm)Reference
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenolDMF340, 406[10][11]
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-310.0[7]
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole-298.4[7]

Causality : Substituents that extend the conjugation of the π-electron system will cause a bathochromic (red) shift to longer wavelengths. For example, the hydroxyl group in the phenol derivative leads to a significant red shift compared to the halogenated derivatives.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a compound and providing structural information through its fragmentation pattern. In electron ionization (EI-MS), the molecular ion peak (M⁺) is often observed, and characteristic fragmentation patterns can help to confirm the structure. Common fragmentation pathways for related heterocyclic compounds involve the loss of small, stable molecules. For aromatic sulfonamides, a unique loss of SO₂ (64 Da) has been observed.[12]

For this compound derivatives, key fragmentation would likely involve cleavage of the bonds adjacent to the aromatic ring and within the imidazoline ring. The exact fragmentation will be influenced by the substituents present.

MS_Fragmentation cluster_frags Potential Fragmentation Pathways M [M]⁺˙ (Molecular Ion) F1 Loss of HCN M->F1 F2 Loss of C₂H₄N M->F2 F3 Cleavage of aniline ring M->F3

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comprehensive framework for confirming the hypothesized mechanism of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, a molecule belonging to the pharmacologically rich class of 2-arylimidazolines. Due to the structural similarities with known bioactive agents, it is strongly postulated that this compound interacts with adrenergic and imidazoline receptors.

This document will not only detail the experimental workflows to validate this hypothesis but also establish a robust comparative analysis against well-characterized receptor ligands. The causality behind experimental choices, self-validating protocols, and in-depth data interpretation are central to this guide, ensuring scientific integrity and empowering researchers to generate reproducible and conclusive findings.

The Prevailing Hypothesis: Adrenergic and Imidazoline Receptor Modulation

The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets. Notably, numerous derivatives have been identified as ligands for α-adrenergic and imidazoline receptors. This leads to the central hypothesis that this compound functions as a modulator of these receptor systems.

  • α-Adrenergic Receptors (α1 and α2): These are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine.[1] They are crucial in regulating cardiovascular function, neurotransmission, and various metabolic processes.

  • Imidazoline Receptors (I1 and I2): These are distinct from adrenergic receptors and are also implicated in blood pressure regulation (I1) and other neurological functions (I2).[2]

To confirm this hypothesis, a multi-tiered experimental approach is necessary, starting with receptor binding assays to determine affinity, followed by functional assays to characterize the nature of the interaction (agonist, antagonist, or inverse agonist).

Experimental Workflow for Mechanism Confirmation

The following sections provide detailed, step-by-step methodologies for the key experiments required to characterize the interaction of this compound with its putative targets.

Workflow Overview

G cluster_0 Phase 1: Receptor Affinity cluster_1 Phase 2: Functional Activity Membrane_Prep Membrane Preparation (from cells or tissue) Radioligand_Binding Radioligand Competition Binding Assay Membrane_Prep->Radioligand_Binding Data_Analysis_1 Data Analysis (IC50 -> Ki) Radioligand_Binding->Data_Analysis_1 GTP_Assay [35S]GTPγS Binding Assay (G-protein activation) Data_Analysis_1->GTP_Assay Identified Targets cAMP_Assay cAMP Accumulation Assay (Downstream signaling) Data_Analysis_1->cAMP_Assay Identified Targets Data_Analysis_2 Data Analysis (EC50/IC50, Emax) GTP_Assay->Data_Analysis_2 cAMP_Assay->Data_Analysis_2

Caption: Experimental workflow for mechanism of action confirmation.

Detailed Experimental Protocols

This assay determines the binding affinity (Ki) of the test compound for the target receptors by measuring its ability to displace a known high-affinity radioligand.[3]

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with human α1, α2, or imidazoline receptors).

  • Radioligands:

    • α1-receptors: [³H]-Prazosin

    • α2-receptors: [³H]-Yohimbine or [³H]-Rauwolscine

    • I1-receptors: [¹²⁵I]-Clonidine (in the presence of excess adrenergic antagonists to block α2 sites)

    • I2-receptors: [³H]-Idazoxan

  • Test Compound: this compound

  • Non-specific binding control: A high concentration of a known non-radioactive ligand (e.g., phentolamine for adrenergic receptors).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well plates, filter mats, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • For non-specific binding wells, add the non-specific binding control instead of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly harvest the contents of each well onto a filter mat using a cell harvester, and wash with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mat and measure the radioactivity in each filter disc using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the activation of G-proteins coupled to the target receptor, providing a measure of agonist activity.[4][5]

Materials:

  • Cell membranes expressing the target receptor.

  • [³⁵S]GTPγS radioligand.

  • GDP (Guanosine diphosphate).

  • Test Compound: this compound.

  • Known agonist (positive control) and antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, GDP, and the test compound.

  • Add [³⁵S]GTPγS to initiate the reaction.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration through a filter mat.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

  • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect). An increase in binding indicates agonism.

This assay is particularly useful for assessing the functional activity of Gi-coupled receptors, such as the α2-adrenergic receptor, which inhibit adenylyl cyclase and thus decrease intracellular cAMP levels.[6]

Materials:

  • Whole cells expressing the target receptor (e.g., CHO-K1 or HEK293-T).

  • Forskolin (an adenylyl cyclase activator).

  • Test Compound: this compound.

  • Known α2-agonist (e.g., clonidine).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

Data Analysis:

  • A decrease in forskolin-stimulated cAMP levels in the presence of the test compound indicates agonist activity at a Gi-coupled receptor.

  • Plot the percentage inhibition of cAMP production against the log concentration of the test compound to determine the IC50 value.

Comparative Analysis with Reference Compounds

To contextualize the pharmacological profile of this compound, its performance in the aforementioned assays should be compared against a panel of well-characterized ligands.

CompoundPrimary Target(s)Known Activity
Clonidine α2-Adrenergic AgonistPotent agonist, used as a positive control for α2 agonism.[7]
Yohimbine α2-Adrenergic AntagonistSelective antagonist, used to confirm α2-mediated effects.[8]
Phenylephrine α1-Adrenergic AgonistSelective agonist for α1 receptors.
Prazosin α1-Adrenergic AntagonistSelective antagonist for α1 receptors.[9]
Moxonidine I1-Imidazoline AgonistSelective agonist for I1 receptors, also has some α2 activity.
Idazoxan I2-Imidazoline Ligand, α2-AntagonistHigh affinity for I2 sites and also an α2 antagonist.

The experimental data for this compound should be presented alongside the data for these reference compounds in a clear, tabular format.

Table 1: Comparative Binding Affinities (Ki, nM)

Compoundα1-Adrenergicα2-AdrenergicI1-ImidazolineI2-Imidazoline
4-(...)-anilineExperimentalExperimentalExperimentalExperimental
Clonidine>1000~5~50>1000
Yohimbine~500~2>1000>1000
Prazosin~0.5>1000>1000>1000
Moxonidine>1000~50~10>1000
Idazoxan~100~3~125~2

(Note: Literature values for reference compounds are approximate and can vary based on experimental conditions. Researchers should run these standards in parallel with the test compound for accurate comparison.)

Table 2: Comparative Functional Activity (EC50/IC50, nM)

Compoundα2-Adrenergic (cAMP)α1-Adrenergic (IP3/Ca²⁺)I1-Imidazoline
4-(...)-anilineExperimentalExperimentalExperimental
Clonidine~10 (IC50)-Agonist
YohimbineAntagonist--
Phenylephrine-~100 (EC50)-
Prazosin-Antagonist-
Moxonidine~100 (IC50)-Agonist

(Note: Functional assays for I1 receptors are less standardized and may involve measuring downstream effects like changes in blood pressure in vivo.)

Signaling Pathway Visualization

Understanding the downstream consequences of receptor activation is crucial. The following diagrams illustrate the canonical signaling pathways for α1 and α2-adrenergic receptors.

G cluster_0 α1-Adrenergic Receptor Signaling Agonist1 Agonist (e.g., Phenylephrine) alpha1_R α1-AR Agonist1->alpha1_R Gq Gq/11 alpha1_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates Cell_Response1 Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cell_Response1

Caption: Canonical Gq-coupled signaling pathway for α1-adrenergic receptors.[1]

G cluster_1 α2-Adrenergic Receptor Signaling Agonist2 Agonist (e.g., Clonidine) alpha2_R α2-AR Agonist2->alpha2_R Gi Gi/o alpha2_R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cell_Response2

Caption: Canonical Gi-coupled signaling pathway for α2-adrenergic receptors.[8]

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to confirm the mechanism of action of this compound as a modulator of adrenergic and imidazoline receptors. By following the detailed protocols and utilizing the proposed comparative framework, researchers can generate high-quality, reproducible data to elucidate its pharmacological profile.

Should the primary hypothesis be confirmed, further studies could explore receptor subtype selectivity (e.g., α2A, α2B, α2C), biased agonism, and in vivo efficacy in relevant disease models. This structured approach ensures a solid foundation for any subsequent drug development efforts.

References

  • QIAGEN. α-Adrenergic Signaling. [Link]

  • National Center for Biotechnology Information. 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. PubChem. [Link]

  • Current Protocols. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]

  • ResearchGate. Schema showing the anatomical connections of the I 1 -receptors (I 1). [Link]

  • National Center for Biotechnology Information. GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. Prazosin. StatPearls. [Link]

  • American Heart Association Journals. I1-Imidazoline Agonist Moxonidine Decreases Sympathetic Nerve Activity and Blood Pressure in Hypertensives. Hypertension. [Link]

  • National Center for Biotechnology Information. 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole. PubChem. [Link]

  • PubMed. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications. [Link]

  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • PubMed. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices. [Link]

  • ResearchGate. The [35S]GTPγS binding assay: Approaches and applications in pharmacology. [Link]

  • Wikipedia. Imidazoline receptor. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • PubMed Central. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • Krause und Pachernegg GmbH. I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. [Link]

  • EMBO Press. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. [Link]

  • PubMed Central. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. [Link]

  • SciSpace. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. [Link]

  • PubMed Central. Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. [Link]

  • PubMed Central. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. [Link]

  • Bio-Rad. Development - Activation of ERK by Alpha-1 adrenergic receptors Pathway Map. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • Eurofins Discovery. alpha2A Human Adrenoceptor GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay - US. [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). [Link]

  • YouTube. Alpha Adrenergic Receptor Types, Location, and Function [Alpha 1 and Alpha 2 Mechanism of Action]. [Link]

  • YouTube. Clinical Application of Prazosin & Clonidine - Role of Alpha (α) Adrenergic Receptors (α1 and α2). [Link]

  • PubMed. Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. [Link]

  • YouTube. Measuring G-Protein-Coupled Receptor Signaling - Preview. [Link]

  • PubMed Central. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. [Link]

  • PubMed. Forskolin-free cAMP assay for Gi-coupled receptors. [Link]

  • PubMed. The alpha1-adrenergic antagonist prazosin improves sleep and nightmares in civilian trauma posttraumatic stress disorder. [Link]

  • Adooq Bioscience. Imidazoline Receptor pathway. [Link]

  • PubMed. Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. [Link]

  • ResearchGate. Pharmacology of Moxonidine, an I1-Imidazoline Receptor Agonist. [Link]

  • Wikipedia. Alpha-2 adrenergic receptor. [Link]

  • PubMed. adrenoceptors affecting compounds-4(5)-(2-aminoethyl)imidazoline (dihydrohistamine) derivatives. Synthesis and receptor affinity studies. [Link]

  • Dr. Oracle. What is the mechanism of action of clonidine (alpha-2 adrenergic agonist)? [Link]

  • ResearchGate. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. [Link]

  • YouTube. Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. [Link]

  • MDPI. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. [Link]

  • ResearchGate. Study design of (A) competition radioligand binding assay to quantify β.... [Link]

  • PubMed Central. Clonidine, an α2 receptor agonist, diminishes GABAergic neurotransmission to cardiac vagal neurons in the nucleus ambiguus. [Link]

  • PubMed Central. The effect of Yohimbine, an alpha2 adrenergic receptor antagonist, on the growth hormone response to apomorphine in normal subjects. [Link]

Sources

The Versatile Scaffold: A Comparative Guide to the Applications of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for new therapeutics is perpetual. Among these, 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, a molecule possessing both an imidazoline and an aniline moiety, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural features provide a versatile platform for the development of a diverse range of biologically active compounds. This guide offers an in-depth, comparative analysis of the burgeoning applications of its derivatives, with a primary focus on their anticancer and antimicrobial potential, supported by experimental data and detailed protocols to facilitate further research and development.

Introduction to a Privileged Scaffold

The this compound core, characterized by a positively charged imidazoline ring linked to an aromatic aniline system, presents multiple avenues for chemical modification. The aniline amine group can be readily derivatized, while the imidazoline ring can participate in various interactions with biological targets. This duality has been exploited to generate libraries of compounds with a wide spectrum of pharmacological activities.[1] Research has indicated that derivatives of this scaffold exhibit promising antitumor, antimicrobial, and antifungal properties, underscoring its significance as a lead compound in drug discovery.[2]

Anticancer Applications: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, with different structural modifications leading to distinct mechanisms of action against various cancer cell lines.

Phthalazine Derivatives and Their Metal Complexes: Selective Cytotoxicity

One notable class of derivatives incorporates a phthalazine ring, which itself is a pharmacophore present in some anticancer agents.[3] The combination of the 4,5-dihydro-1H-imidazole and phthalazine moieties has yielded compounds with potent and selective anticancer activity. A standout example is a copper(II) complex of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine.[4][5]

This complex has shown remarkable cytotoxicity against the HeLa (cervical cancer) cell line with an IC50 value of 2.13 μM.[4][5] Importantly, it displayed significantly lower toxicity towards normal non-tumorigenic mouse fibroblasts (BALB/3T3), with an IC50 of 135.30 μM, indicating a favorable selectivity index.[4][5] The uncomplexed ligand, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, was found to be substantially less active (IC50 = 87.74 μM against HeLa), highlighting the crucial role of the copper ion in enhancing the anticancer potency.[4][5]

Comparative Anticancer Activity of Phthalazine Derivatives

CompoundCell LineIC50 (µM)Selectivity (Normal vs. Cancer)Reference
Dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II)HeLa2.13High (135.30 µM on BALB/3T3)[4][5]
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imineHeLa87.74Not Reported[4][5]

Experimental Protocol: Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine and its Copper(II) Complex

This protocol is based on the methods described by Kornicka et al.[6]

Part 1: Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (Ligand)

  • Step 1: Formation of Pseudobase. Phthalazine is reacted with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate to form the pseudobase, 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol.[7]

  • Step 2: Formation of Betaine. The pseudobase is then treated with a 3-fold excess of (aminooxy)sulfonic acid (HOSA) in anhydrous dimethylformamide to yield 2-(4,5-dihydro-1H-imidazol-3-ium-2-yl)-1,2-dihydrophthalazin-1-ylamino sulfate (betaine).[7]

  • Step 3: Formation of the Final Ligand. The betaine intermediate is treated with a 5% solution of sodium hydroxide at room temperature to yield the desired product, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine.[7]

Part 2: Synthesis of Dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II) (Complex)

  • The synthesized ligand is dissolved in 98% dimethylformamide.

  • A solution of copper(II) chloride in 98% dimethylformamide is added dropwise to the ligand solution at room temperature with constant stirring.

  • The reaction mixture is stirred for a specified period, and the resulting precipitate (the copper complex) is collected by filtration, washed with a suitable solvent, and dried.[6]

Mechanism of Action: A Focus on DNA Damage and Cell Cycle Arrest

While the precise mechanism for this specific copper complex is still under investigation, copper complexes are known to exert their anticancer effects through various mechanisms. These often involve the generation of reactive oxygen species (ROS) that can lead to oxidative DNA damage and induce apoptosis.[4] Furthermore, some copper complexes can intercalate with DNA, disrupting its replication and transcription, ultimately leading to cell cycle arrest and cell death.[4] The observed S-phase arrest in EAC cells treated with similar copper complexes further supports this hypothesis.[4]

Visualization of the Proposed Anticancer Mechanism

anticancer_mechanism Cu_Complex Copper(II) Complex Cellular_Uptake Cellular Uptake Cu_Complex->Cellular_Uptake Cell_Membrane Cancer Cell Membrane ROS Reactive Oxygen Species (ROS) Generation Cellular_Uptake->ROS DNA DNA Cellular_Uptake->DNA DNA_Damage DNA Damage ROS->DNA_Damage DNA->DNA_Damage Intercalation Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_Damage->Cell_Cycle_Arrest

Caption: Proposed mechanism of anticancer action for the copper(II) complex.

Antimicrobial Applications: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Derivatives of this compound, particularly those belonging to the 2-aminoimidazole (2-AI) class, have emerged as promising antimicrobial agents with novel mechanisms of action.

2-Aminoimidazole Derivatives: Disrupting Biofilms and Resensitizing Bacteria

A key advantage of 2-AI derivatives is their ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics.[3] These compounds have been shown to both inhibit the formation of new biofilms and disperse pre-existing ones.[3] Furthermore, they can resensitize multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), to the effects of conventional antibiotics.[3][8]

One study highlighted a 2-aminoimidazole/triazole conjugate that, in combination with antibiotics, led to a 3-orders-of-magnitude increase in the dispersion of S. aureus biofilms.[3] Another 2-AI derivative, designated H10, demonstrated the ability to resensitize bacteria to antibiotics without being bactericidal itself, which is advantageous in reducing the selective pressure for resistance development.[9]

Comparative Antimicrobial Activity of 2-Aminoimidazole Derivatives

CompoundBacterial StrainActivityMIC/IC50 (µM)Reference
2-aminoimidazole/triazole conjugateS. aureusBiofilm dispersion (synergy with antibiotics)-[3]
H10S. aureusBiofilm formation inhibitionIC50 = 12[9]
H10P. aeruginosaBiofilm formation inhibitionIC50 = 31[9]
2-(benzylthio)-4,5-diphenyl-1H-imidazole derivative (6d)S. aureusAntibacterialMIC = 4 µg/mL[10]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a generalized protocol for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to a specific optical density (e.g., 0.5 McFarland standard) and then diluted to the desired final concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilution of the Test Compound: The 2-aminoimidazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The bacterial inoculum is added to each well of the microtiter plate containing the diluted compound.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Mechanism of Action: Targeting Biofilm Formation

The antibiofilm activity of 2-aminoimidazoles is a key area of investigation. While the exact mechanisms can vary between derivatives, they are thought to interfere with bacterial signaling pathways that regulate biofilm formation, such as quorum sensing. By disrupting these communication networks, 2-AIs can prevent bacteria from coordinating the switch to a biofilm lifestyle. Their ability to resensitize bacteria to antibiotics suggests they may also affect the bacterial cell envelope or efflux pump activity.

Visualization of the Antimicrobial Workflow

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 2-AI Derivative MIC_Assay Broth Microdilution (MIC Determination) Synthesis->MIC_Assay Biofilm_Assay Biofilm Inhibition & Dispersion Assays Synthesis->Biofilm_Assay QS_Inhibition Quorum Sensing Inhibition MIC_Assay->QS_Inhibition Efflux_Pump Efflux Pump Modulation MIC_Assay->Efflux_Pump Biofilm_Assay->QS_Inhibition

Caption: Experimental workflow for the evaluation of 2-aminoimidazole derivatives.

Future Perspectives

The derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The research highlighted in this guide demonstrates their significant potential in oncology and infectious diseases. Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the therapeutic potential and safety profiles of the most promising derivatives.

  • Combination Therapies: Exploring the synergistic effects of these compounds with existing anticancer drugs and antibiotics to overcome resistance and enhance therapeutic outcomes.

By continuing to explore the chemical space around this privileged scaffold, the scientific community is well-positioned to unlock new and effective treatments for some of the most pressing medical challenges of our time.

References

  • Rogers, S. A., Melander, C. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 57(9), 4235–4241. [Link]

  • Balakrishnan, S., et al. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest. RSC Advances, 7(85), 54063-54081. [Link]

  • Kornicka, A., et al. Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity. Molecules, 26(15), 4467. [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Physical Sciences Reviews. [Link]

  • Blackledge, M. S., et al. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Infection and Drug Resistance, 8, 33–42. [Link]

  • Güler, G. O., et al. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 8(3), 3166–3183. [Link]

  • Rogers, S. A., Melander, C. Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. Antimicrobial Agents and Chemotherapy, 57(9), 4235-4241. [Link]

  • Al-Hourani, B. J., et al. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 591. [Link]

  • Singh, A., et al. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(6), 767-778. [Link]

  • Balewski, Ł., et al. Synthesis, structure and biological activity of novel 4,5-dihydro-1H-imidazol- 2-yl-phthalazine derivatives and their copper(II). Medical Sciences Forum, 14(1), 58. [Link]

  • Rogers, S. A., Melander, C. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. ResearchGate. [Link]

  • Holbeck, S. L., et al. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 9(5), 1451–1460. [Link]

  • Kornicka, A., et al. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 24(19), 3563. [Link]

  • Khattab, M., Ragab, F. Y. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. [Link]

  • Kumar, A., et al. Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. World Journal of Pharmaceutical Research, 4(9), 1335-1345. [Link]

  • Bamoro, C., et al. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26. [Link]

  • AL-Janabi, A. A. H. S. Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative. ResearchGate. [Link]

  • Reinhold, W. C., et al. HTS384 NCI60: The Next Phase of the NCI60 Screen. Molecular Cancer Therapeutics, OF1-OF12. [Link]

  • Rivera-Mancilla, E., et al. In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules, 26(11), 3183. [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory. The procedures outlined are grounded in federal regulations and best practices for chemical waste management.

Core Principle: Hazard-Based Characterization

The foundational step in any disposal procedure is to understand the inherent risks of the chemical. This compound, while a specific molecule, belongs to the broader class of aniline derivatives. The aniline moiety is the primary driver of its toxicological profile. Aniline and its derivatives are recognized for their significant health and environmental hazards.

Toxicological Profile: Anilines are generally toxic if swallowed, inhaled, or absorbed through the skin.[1][2] They are known to affect the blood's ability to carry oxygen, potentially causing methemoglobinemia, a condition characterized by headache, dizziness, and cyanosis (a blueish tint to the skin).[3] Furthermore, many aniline compounds are suspected carcinogens and mutagens and pose a high toxicity risk to aquatic ecosystems.[2][4]

Due to these intrinsic hazards, This compound must be managed as a regulated hazardous waste. [5][6] It must never be disposed of down the drain or in the regular solid waste stream.[1][7]

Anticipated Hazard Classification GHS Hazard Statement Code Description
Acute Toxicity (Oral, Dermal, Inhalation)H301, H311, H331Toxic if swallowed, in contact with skin, or if inhaled.[2]
Serious Eye DamageH318Causes serious eye damage.[8]
Skin SensitizationH317May cause an allergic skin reaction.[8]
Germ Cell MutagenicityH341Suspected of causing genetic defects.[2]
CarcinogenicityH351Suspected of causing cancer.[2]
Specific Target Organ ToxicityH372Causes damage to organs (Blood) through prolonged or repeated exposure.[2]
Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.

Procedural Workflow: From Generation to Disposal

The proper management of this chemical waste involves a multi-step process that ensures safety and compliance from the moment it is declared "waste" until its final removal by certified personnel.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Operations A Waste Generation (Unused reagent, contaminated labware, reaction byproduct) B Characterize as Hazardous Waste (Aniline Derivative) A->B Step 1 C Segregate Waste Stream B->C Step 2 D Select & Prepare Waste Container C->D Step 3 E Label Container Accurately D->E Step 4 F Store in Satellite Accumulation Area (SAA) E->F Step 5 G Request EHS Pickup F->G Step 6 H EHS Personnel Collects Waste G->H Scheduled Pickup I Consolidation & Final Disposal (Licensed Facility) H->I

Caption: Overall workflow for hazardous waste disposal.

Step-by-Step Disposal Protocol

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. This compound is an organic amine (a base). It must be segregated from incompatible materials.

Incompatible Materials to Avoid:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) Can cause violent reactions, fires, or explosions.[3]

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) A vigorous acid-base reaction can generate significant heat.[3][9]

  • Reactive Metals: (Though less common in labs) Can react with amine compounds.

SegregationLogic cluster_streams Waste Streams Waste 4-(...)aniline Waste (Solid or Solution) OrganicBase Toxic Organic Waste (Amine/Aniline Compatible) Waste->OrganicBase  Correct   AcidWaste Corrosive Acid Waste Waste->AcidWaste Incorrect! (Incompatible) OxidizerWaste Oxidizer Waste Waste->OxidizerWaste Incorrect! (Incompatible) SolventWaste Halogenated/ Non-Halogenated Solvent Waste

Caption: Decision logic for waste stream segregation.
Step 2: Container Selection and Management
  • Choose a Compatible Container: Use a container made of a material that will not react with or degrade from contact with the aniline waste. High-density polyethylene (HDPE) or other compatible plastic containers are preferred over glass to minimize the risk of breakage.[1][5] The container must be in good condition with no leaks or rust.[10]

  • Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[10] This prevents the release of toxic vapors and protects the lab environment.

Step 3: Hazardous Waste Labeling

Proper labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[6][11] Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste tags.

The label must include:

  • The words "Hazardous Waste" .[5]

  • Full Chemical Name: Write out "this compound". Do not use abbreviations or chemical formulas.[5] For mixtures, list all components and their approximate percentages.

  • Hazard Pictograms: Check the appropriate boxes for "Toxic" and "Health Hazard".

  • Generator Information: Your name, Principal Investigator (PI), department, and room number.[5]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated SAA, which is at or near the point of generation and under the control of the operator.[12]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks or spills.[13]

  • Segregated Storage: Even within the SAA, ensure the aniline waste container is physically separated from incompatible materials like acids and oxidizers.[12]

Step 5: Arranging for Disposal

Once the container is full or you no longer generate this waste stream, arrange for its disposal through your institution's EHS office.[5][13]

  • Complete any required waste pickup forms, ensuring the information matches the container label.[5]

  • Submit the pickup request to EHS.

  • Do not transport hazardous waste yourself; trained EHS personnel must handle collection.[13]

Decontamination and Empty Container Disposal

Labware and containers that have come into contact with this compound must be properly decontaminated or disposed of.

Contaminated Labware (Glassware, etc.):

  • If contaminated with a toxic substance, the labware itself can be considered hazardous waste.[10]

  • Alternatively, rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the aniline compound.

  • Crucially, this rinsate is now hazardous waste. [10][13] Collect all rinsate in your designated "this compound" hazardous waste container.

Empty Reagent Bottles: An empty container that held a hazardous chemical must be managed carefully.

  • Triple Rinse: Rinse the empty bottle three times with a suitable solvent.[10][12]

  • Collect Rinsate: Collect all three rinses as hazardous waste in the appropriate container.[13]

  • Deface Label: Completely remove or thoroughly obscure the original manufacturer's label with a permanent marker.[12][13]

  • Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of in the regular trash or designated laboratory glass waste, depending on institutional policy.[12][13]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting both personnel and the environment.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Campus Safety Division, Lehigh University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Standard Operating Procedure: Aniline. Environmental Health & Safety, Washington State University. [Link]

  • Safety Data Sheet: Aniline. Carl ROTH. [Link]

  • This compound hydrochloride. Acros Pharmatech. [Link]

  • Safety Data Sheet: 2-(1H-Imidazol-1-yl)aniline. Fisher Scientific. [Link]

  • Safety Data Sheet: Aniline. Penta chemicals. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Aniline. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: 4-(Isoxazol-5-yl)aniline. Angene Chemical. [Link]

  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PubMed Central, National Institutes of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,5-dihydro-1H-imidazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.